3-Methylbutane-1,2-diol
Description
Properties
IUPAC Name |
3-methylbutane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJZIMFAIMUSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871392 | |
| Record name | 3-Methylbutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50468-22-9 | |
| Record name | 3-Methyl-1,2-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50468-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1,2-butanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050468229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-1,2-BUTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKK32A493R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Methylbutane-1,2-diol chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Methylbutane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as isopentyl diol, is a vicinal diol with the molecular formula C₅H₁₂O₂.[1][2] Structurally, it consists of a 3-methylbutane backbone with hydroxyl groups on the first and second carbon atoms.[1][2] This compound is a colorless liquid at room temperature and is soluble in water.[1] The presence of a chiral center at the second carbon results in two stereoisomers.[1] this compound is utilized in various industrial and research applications, including as a solvent and humectant in cosmetics, a building block in organic synthesis, and as a potential intermediate in the synthesis of pharmaceuticals.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, application, and in the design of synthetic and analytical procedures.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₂ | [1][2] |
| Molecular Weight | 104.15 g/mol | [1][2] |
| CAS Number | 50468-22-9 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1,2-Dihydroxy-3-methylbutane, 3-Methyl-1,2-butanediol | |
| Appearance | Colorless liquid with a slightly sweet odor | [1] |
| Boiling Point | 206 °C at 760 mmHg | |
| Density | 0.974 g/cm³ | |
| Flash Point | 90.4 °C | |
| Water Solubility | Soluble | [1] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 |
Chemical Reactivity and Experimental Protocols
This compound undergoes typical reactions of vicinal diols, including oxidation, reduction, and substitution of its hydroxyl groups.
Synthesis
3.1.1. Hydroboration-Oxidation of 3-Methyl-1-butene (B165623)
A common laboratory-scale synthesis involves the anti-Markovnikov hydration of 3-methyl-1-butene via hydroboration-oxidation.[1]
Experimental Protocol: Hydroboration-Oxidation
-
Materials: 3-methyl-1-butene, Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF), Sodium hydroxide (B78521) (3 M aqueous solution), Hydrogen peroxide (30% aqueous solution), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Saturated aqueous sodium chloride solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-methyl-1-butene (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the BH₃·THF solution (0.4 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M sodium hydroxide solution (1.2 equivalents).
-
Carefully add the 30% hydrogen peroxide solution (1.2 equivalents) dropwise, ensuring the temperature does not exceed 40-50 °C.
-
After the addition, heat the mixture to reflux for 1 hour.
-
Cool the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
-
3.1.2. Catalytic Hydrogenation of 3-Methylbut-2-en-1-ol
On an industrial scale, this compound can be produced by the catalytic hydrogenation of 3-methylbut-2-en-1-ol.[1]
Experimental Protocol: Catalytic Hydrogenation
-
Materials: 3-methylbut-2-en-1-ol, Palladium on carbon (5% Pd/C), Ethanol, Hydrogen gas.
-
Procedure:
-
In a high-pressure hydrogenation apparatus (e.g., Parr hydrogenator), dissolve 3-methylbut-2-en-1-ol (1 equivalent) in ethanol.
-
Add the 5% Pd/C catalyst (typically 1-5 mol% of the substrate).
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify by fractional distillation.
-
Oxidation
As a vicinal diol, this compound can undergo oxidative cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons using oxidizing agents like sodium periodate (B1199274) (NaIO₄).[1] This reaction yields isobutyraldehyde (B47883) and formaldehyde.
Experimental Protocol: Oxidative Cleavage
-
Materials: this compound, Sodium periodate (NaIO₄), Water, Dichloromethane (B109758).
-
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of water and a suitable organic solvent like dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium periodate (1.1 equivalents) in water to the stirred diol solution.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
The resulting solution contains the aldehyde products, which can be analyzed or used in subsequent steps. Due to the volatility of the products, isolation may require careful distillation or derivatization.
-
Reduction
The hydroxyl groups of this compound are generally resistant to reduction under mild conditions. However, under more forcing conditions or after conversion to a better leaving group, reduction to the corresponding alkane can be achieved. A more common transformation is the reduction of carbonyl compounds to diols, though for this compound itself, this is a synthetic route rather than a reaction it undergoes. For the purpose of illustrating a general reduction protocol that might be conceptually reversed, a standard sodium borohydride (B1222165) reduction is described.
Experimental Protocol: Reduction (Conceptual Example)
-
Note: This protocol describes the reduction of a diketone to a diol, illustrating the reverse of the oxidation process.
-
Materials: A suitable diketone precursor, Sodium borohydride (NaBH₄), Methanol (B129727).
-
Procedure:
-
Dissolve the diketone (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.2 equivalents) portion-wise to the stirred solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the crude diol, which can be purified by chromatography or distillation.
-
Spectral Data
The following table summarizes the key spectral data for this compound, which are essential for its identification and characterization.
| Spectral Data Type | Key Features |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| IR Spectroscopy | Characteristic broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches for sp³ carbons just below 3000 cm⁻¹, and C-O stretches in the 1000-1200 cm⁻¹ region. |
| Mass Spectrometry | Molecular ion peak (M⁺) may be weak or absent. Common fragmentation patterns for alcohols include loss of water (M-18) and alpha-cleavage. |
Biological Activity
Research indicates that this compound may act as a metabolite in certain biological pathways and can interact with various enzymes and proteins.[1] It has been noted to potentially modulate cellular processes like metabolism and gene expression.[1] However, specific signaling pathways directly modulated by this compound have not been detailed in the available literature. One study identified it as a ligand for biphenyl-2,3-diol (B71989) 1,2-dioxygenase in some bacteria, suggesting a role in bioremediation processes.[1]
Visualizations
As specific signaling pathways involving this compound are not well-documented, the following diagrams illustrate the key experimental workflows for its synthesis and primary chemical transformations.
Caption: Synthesis of this compound via Hydroboration-Oxidation.
Caption: Oxidative Cleavage of this compound.
Safety Information
This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile chemical with established synthetic routes and predictable reactivity based on its vicinal diol structure. Its utility in various fields, from industrial applications to potential roles in pharmaceutical synthesis, makes it a compound of interest for researchers. This guide provides a foundational understanding of its chemical properties, supported by experimental context, to aid in its application in research and development. Further investigation into its biological activities and specific interactions with cellular pathways could reveal new opportunities for this molecule in drug discovery and development.
References
An In-depth Technical Guide to the Physical Properties of 3-Methylbutane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Methylbutane-1,2-diol (CAS No: 50468-22-9). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and logical workflow visualizations to support scientific endeavors.
Core Physical and Chemical Properties
This compound, also known as isopropylethylene glycol, is a vicinal diol with the molecular formula C₅H₁₂O₂.[1] It is a colorless liquid at room temperature with a slightly sweet odor and is soluble in water.[1][2] The presence of two hydroxyl groups on adjacent carbons allows for hydrogen bonding, which significantly influences its physical properties.[2] The molecule contains a chiral center at the second carbon, leading to the existence of (S)-(+)- and (R)-(-)-stereoisomers.[1][2]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound, compiled from various sources.
| Property | Value | Notes and Citations |
| Molecular Formula | C₅H₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 104.15 g/mol | [1][2][3][4] |
| Boiling Point | 206 °C | at 760 mmHg.[3][5] |
| Melting Point | 50.86 °C | This value is an estimate.[3] |
| Density | 0.974 g/cm³ | [3][5] |
| Refractive Index | 1.4430 | [3] |
| Flash Point | 90.4 °C | [3][5] |
| Vapor Pressure | 0.0575 mmHg | at 25 °C.[3] |
| pKa | 14.36 ± 0.20 | This is a predicted value.[3] |
| LogP (Octanol-Water) | -0.00440 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Experimental Protocols
Detailed experimental procedures for determining the physical properties of diols like this compound are outlined below. These are generalized protocols standardly used in organic chemistry.
3.1. Boiling Point Determination (Micro-Reflux Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus : A small test tube or vial, a thermometer, a capillary tube (sealed at one end), a heating apparatus (e.g., a Thiele tube or an aluminum heating block), and a rubber band.
-
Procedure :
-
Approximately 0.5 mL of this compound is placed into the small test tube.
-
A capillary tube is inverted (open end down) and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.
-
The assembly is placed in a heating bath (like mineral oil in a Thiele tube).
-
The apparatus is heated gently. Initially, trapped air will escape from the capillary tube.
-
Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube, indicating the liquid has reached a temperature just above its boiling point.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]
-
3.2. Density Measurement (Pycnometer Method)
Density is the mass of a substance per unit volume.
-
Apparatus : A pycnometer (a glass flask with a specific, known volume), an analytical balance, and a constant temperature water bath.
-
Procedure :
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).
-
The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., at 25°C) until it reaches thermal equilibrium. The volume is adjusted precisely to the pycnometer's calibration mark, and it is weighed again (m₂). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.
-
The pycnometer is emptied, thoroughly dried, and then filled with this compound.
-
The filled pycnometer is brought to the same constant temperature in the water bath, adjusted to the mark, and weighed (m₃).
-
The density of the sample is calculated using the formula: Density = (m₃ - m₁) / V.
-
3.3. Melting Point Determination (Capillary Method)
While this compound is a liquid at room temperature, this method is crucial for determining the purity of solid derivatives or if the compound is solidified at lower temperatures. The reported melting point is an estimate and would be confirmed experimentally this way.
-
Apparatus : Capillary tubes, a melting point apparatus with a heating block and a thermometer/digital sensor, and a mortar and pestle if the sample is crystalline.
-
Procedure :
-
A small amount of the solidified sample is loaded into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.
-
The heating rate is then slowed to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0°C).[7]
-
3.4. Refractive Index Measurement (Abbe Refractometer)
The refractive index measures how light propagates through a substance and is a characteristic property.
-
Apparatus : An Abbe refractometer, a constant temperature water bath connected to the refractometer's prisms, a light source (typically a sodium lamp, D-line at 589 nm), and a dropper.
-
Procedure :
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.
-
The refractometer is calibrated using a standard with a known refractive index, such as distilled water.
-
A few drops of this compound are placed on the lower prism using a dropper.
-
The prisms are closed and locked. The connected water bath should be set to a standard temperature, typically 20°C or 25°C.
-
The light source is positioned, and the eyepiece is adjusted to view the scale and crosshairs.
-
The coarse and fine adjustment knobs are turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.
-
The refractive index value is read directly from the instrument's scale.[8]
-
Synthesis and Reaction Pathways
While detailed signaling pathways in a biological context are a subject of ongoing research, this compound is known to be a metabolite and can interact with enzymes such as biphenyl-2,3-diol (B71989) 1,2-dioxygenase.[1][3] A well-defined chemical synthesis workflow provides a clear, logical diagram of its formation.
Laboratory Synthesis: Hydroboration-Oxidation
A common and efficient laboratory method to synthesize this compound is through the hydroboration-oxidation of 3-methyl-1-butene.[1][3] This two-step process provides anti-Markovnikov addition of water across the double bond.
References
- 1. This compound | 50468-22-9 | Benchchem [benchchem.com]
- 2. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 50468-22-9 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide to 3-Methylbutane-1,2-diol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and stereochemistry of 3-methylbutane-1,2-diol. The information is intended for use in research and development settings.
Chemical Identity and Properties
This compound, also known as isopentyldiol, is a branched vicinal diol.[1] It is a glycol where the two hydroxy groups are located at positions 1 and 2 of an isopentane (B150273) structure.[2][3] The presence of these hydroxyl groups allows the molecule to participate in hydrogen bonding, which influences its physical properties.[4] This compound has a chiral center at the second carbon atom, leading to the existence of two stereoisomers.[1][4]
The key identification and physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound[2] |
| Molecular Formula | C₅H₁₂O₂[1][5] |
| Molecular Weight | 104.15 g/mol [1][4][5] |
| CAS Number | 50468-22-9[1][2][6] |
| Canonical SMILES | CC(C)C(CO)O[2][5] |
| InChIKey | HJJZIMFAIMUSBW-UHFFFAOYSA-N[2][5] |
| Boiling Point | 206°C at 760 mmHg[7] |
| Density | 0.974 g/cm³[7] |
| Flash Point | 90.4°C[7] |
| Vapor Pressure | 0.0575 mmHg at 25°C[7] |
| XLogP3 | 0.3[7] |
| Hydrogen Bond Donors | 2[3][7] |
| Hydrogen Bond Acceptors | 2[3][7] |
| Rotatable Bond Count | 2[3][7] |
| Topological Polar Surface Area | 40.5 Ų[3] |
Structural Information
The structural formula of this compound features a four-carbon butane (B89635) chain with a methyl group at the third carbon and hydroxyl groups at the first and second carbons.
Stereochemistry
This compound possesses a chiral center at the C2 position, which results in two enantiomers: (2R)-3-methylbutane-1,2-diol and (2S)-3-methylbutane-1,2-diol. The racemic mixture contains equal amounts of both enantiomers. The (S)-(+)-isomer is noted to be of particular significance in various biological studies.[1][4]
Experimental Protocols
A common laboratory-scale synthesis of this compound involves the hydroboration-oxidation of 3-methyl-1-butene.[1][4] This two-step procedure is a powerful method for the anti-Markovnikov hydration of alkenes, yielding the corresponding alcohol.
Principle: The reaction proceeds via a syn-addition of a borane (B79455) reagent (e.g., BH₃•THF) across the double bond of the alkene. The boron atom adds to the less sterically hindered carbon atom. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic medium replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the final diol product with retention of stereochemistry.
Methodology:
-
Hydroboration:
-
3-Methyl-1-butene is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF) is added dropwise to the alkene solution at a controlled temperature, typically 0°C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure the complete formation of the trialkylborane intermediate.
-
-
Oxidation:
-
The reaction mixture is cooled again in an ice bath.
-
A solution of aqueous sodium hydroxide (B78521) (NaOH) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂). This step is exothermic and requires careful temperature control.
-
After the addition is complete, the mixture is stirred for several hours at room temperature to ensure complete oxidation.
-
-
Work-up and Purification:
-
The aqueous and organic layers are separated.
-
The aqueous layer is typically extracted multiple times with an organic solvent (e.g., diethyl ether) to recover all the product.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by fractional distillation under vacuum or by column chromatography to yield pure this compound.
-
Biological Activity and Applications
This compound is recognized as a metabolite in certain biological pathways.[2][3][4] Research indicates it can interact with various enzymes and proteins, potentially influencing cellular metabolism and gene expression.[4] One specific interaction that has been noted is its ability to target biphenyl-2,3-diol (B71989) 1,2-dioxygenase in some bacteria, suggesting a possible role in bioremediation processes.[4]
In terms of applications, this compound is utilized in several fields:
-
Cosmetics: It functions as a solvent and humectant.[1]
-
Organic Synthesis: It serves as a versatile building block for the synthesis of other molecules.[1][4]
-
Pharmaceutical Research: It is investigated for potential therapeutic properties and used as an intermediate in the synthesis of pharmaceuticals.[1][4]
-
Industrial Use: It is employed in the production of polymers and resins.[1][4]
References
- 1. This compound | 50468-22-9 | Benchchem [benchchem.com]
- 2. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Buy this compound | 50468-22-9 [smolecule.com]
- 5. 3-Methyl-1,2-butanediol, (2S)- | C5H12O2 | CID 11094555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. lookchem.com [lookchem.com]
An In-depth Technical Guide to the Stereoisomers of 3-Methylbutane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 3-methylbutane-1,2-diol, a vicinal diol with significant potential in various scientific and pharmaceutical applications. This document details the synthesis, characterization, and known biological relevance of its four stereoisomers, presenting key data in a structured format to facilitate research and development.
Introduction to this compound Stereoisomers
This compound (C₅H₁₂O₂) is a chiral molecule possessing two stereocenters at the C-2 and C-3 positions, giving rise to a total of four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S).[1][2] These stereoisomers exist as two pairs of enantiomers (R,S/S,R and R,R/S,S) and corresponding diastereomers. The spatial arrangement of the hydroxyl and methyl groups significantly influences the molecule's physical, chemical, and biological properties, making stereoselective synthesis and characterization crucial for its application in fields such as drug development, where stereochemistry can dictate therapeutic efficacy and safety.[2][3]
Physicochemical Properties
The distinct three-dimensional structures of the four stereoisomers of this compound result in differences in their physical properties. A summary of key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | (2R,3S) | (2S,3R) | (2R,3R) | (2S,3S) | Racemic Mixture |
| Molecular Formula | C₅H₁₂O₂ | C₅H₁₂O₂ | C₅H₁₂O₂ | C₅H₁₂O₂ | C₅H₁₂O₂ |
| Molecular Weight ( g/mol ) | 104.15 | 104.15 | 104.15 | 104.15 | 104.15[2] |
| Boiling Point (°C) | Not Reported | Not Reported | Not Reported | Not Reported | 206 at 760 mmHg[4] |
| Melting Point (°C) | Not Reported | Not Reported | Not Reported | Not Reported | 50.86 (estimate)[4] |
| Density (g/cm³) | Not Reported | Not Reported | Not Reported | Not Reported | 0.974[4] |
| Specific Rotation ([α]D) | Not Reported | Not Reported | Not Reported | Not Reported | Not Applicable |
| Refractive Index | Not Reported | Not Reported | Not Reported | Not Reported | 1.4430[4] |
Note: Specific experimental data for the individual stereoisomers are not widely available in the public domain. The data for the racemic mixture is provided for reference.
Stereoselective Synthesis
The controlled synthesis of specific stereoisomers of this compound is paramount for their study and application. The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes.[5]
General Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 3-Methyl-1-butene
This protocol outlines the general procedure for the synthesis of the stereoisomers of this compound starting from 3-methyl-1-butene. The choice of the chiral ligand in the AD-mix formulation dictates the stereochemical outcome.
Materials:
-
3-Methyl-1-butene
-
AD-mix-α or AD-mix-β
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A mixture of tert-butanol and water (1:1) is cooled to 0 °C.
-
AD-mix-α or AD-mix-β (containing the osmium catalyst, chiral ligand, and re-oxidant) and methanesulfonamide are added to the cooled solvent and stirred until dissolved.
-
3-Methyl-1-butene is added to the reaction mixture at 0 °C.
-
The reaction is stirred vigorously at 0 °C for 24 hours or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the addition of sodium sulfite and stirred for 1 hour.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude diol.
-
The crude product is purified by flash chromatography on silica gel.[6][7]
Stereochemical Outcome:
-
AD-mix-β , containing the (DHQD)₂PHAL ligand, directs the dihydroxylation to the re-face of the alkene, yielding the (2R)-3-methylbutane-1,2-diol enantiomers.
-
AD-mix-α , containing the (DHQ)₂PHAL ligand, directs the dihydroxylation to the si-face of the alkene, yielding the (2S)-3-methylbutane-1,2-diol enantiomers.
The diastereomeric ratio of the products will depend on the facial selectivity of the dihydroxylation on the prochiral alkene.
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Spectroscopic Characterization
Table 2: Spectroscopic Data for this compound (Racemic)
| Technique | Key Features |
| ¹H NMR | Data for specific stereoisomers not available. General signals for similar diols show multiplets for the methine protons and characteristic signals for the methyl and methylene (B1212753) groups.[8] |
| ¹³C NMR | Data for specific stereoisomers not available. The spectrum would show five distinct carbon signals corresponding to the five carbon atoms in the molecule.[1] |
| IR (Infrared) | Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2870-2960 cm⁻¹), and C-O stretch (~1050 cm⁻¹).[1] |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 104. Fragmentation patterns would involve loss of water and cleavage of the C-C bond between the hydroxyl groups.[1] |
Experimental Protocol for Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified diol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.[8]
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the liquid diol is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and fragment ions.
Biological Significance and Potential Applications
Vicinal diols are important motifs in many biological molecules and metabolic pathways.[1] While specific signaling pathways involving this compound are not extensively documented, its role as a metabolite and its interaction with certain enzymes suggest its involvement in cellular processes.[2][9]
One potential area of interest is the metabolism of this compound by microorganisms. Bacteria such as Pseudomonas putida are known to catabolize related diols like 2,3-butanediol (B46004) through a series of enzymatic oxidation steps.[10] A plausible metabolic pathway for this compound could involve its oxidation to the corresponding α-hydroxy ketone, followed by further oxidation or cleavage.
Caption: A plausible initial step in the metabolic pathway of this compound.
The stereochemistry of this compound is critical in its interaction with enzymes. The specific binding of one stereoisomer over another to an enzyme's active site can lead to stereoselective metabolism and distinct biological effects. This stereoselectivity is a cornerstone of modern drug design, where the development of single-enantiomer drugs is often pursued to enhance efficacy and reduce side effects.[3] The chiral nature of this compound makes it a valuable chiral building block for the synthesis of more complex, biologically active molecules.[2]
Conclusion
The four stereoisomers of this compound represent a class of molecules with significant potential for research and development, particularly in the pharmaceutical and biotechnology sectors. While there is a need for more comprehensive characterization of the individual stereoisomers, established synthetic methodologies like the Sharpless Asymmetric Dihydroxylation provide a clear path to their preparation. Further investigation into the specific biological roles and metabolic pathways of each stereoisomer will undoubtedly unlock new applications for these versatile chiral building blocks. This guide serves as a foundational resource for scientists and researchers embarking on the study of these intriguing molecules.
References
- 1. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 50468-22-9 | Benchchem [benchchem.com]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. lookchem.com [lookchem.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Buy this compound | 50468-22-9 [smolecule.com]
- 10. Frontiers | Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440 [frontiersin.org]
An In-depth Technical Guide to (S)-(+)-3-Methylbutane-1,2-diol for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of (S)-(+)-3-Methylbutane-1,2-diol. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Properties of 3-Methylbutane-1,2-diol
(S)-(+)-3-Methylbutane-1,2-diol is the (S)-enantiomer of this compound. While data specific to the (S)-(+)-enantiomer is limited, the properties of the racemic mixture provide a foundational understanding.
Physicochemical Data
Quantitative data for this compound (racemic mixture unless otherwise specified) are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂O₂ | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Weight | 104.15 g/mol | [1][2][3][4][5][6][7][8][9][10] |
| CAS Number | (S)-enantiomer: 24347-56-6 Racemate: 50468-22-9 | [6][7][10] |
| Boiling Point | 206 °C at 760 mmHg | [11] |
| Density | 0.974 g/cm³ | [11] |
| Refractive Index | 1.4430 | [11] |
| Melting Point | 50.86 °C (estimate) | [11] |
| Solubility | Soluble in water | [5] |
Note: A specific optical rotation value for (S)-(+)-3-Methylbutane-1,2-diol could not be definitively located in the searched literature. The "(+)" designation indicates that it rotates plane-polarized light in the dextrorotatory direction.
Spectroscopic Data
Spectroscopic data for the racemic this compound are available and provide insight into its chemical structure.
-
¹³C NMR Spectrum: Data available for the racemate.[3]
-
IR Spectrum: Data available for the racemate.[3]
Synthesis of (S)-(+)-3-Methylbutane-1,2-diol
The enantioselective synthesis of chiral diols is a critical process in medicinal chemistry. The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the stereospecific synthesis of 1,2-diols from prochiral olefins.[12][13] This method utilizes an osmium catalyst in the presence of a chiral ligand to achieve high enantioselectivity.[12][13]
Representative Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 3-Methyl-1-butene
The following is a representative experimental protocol for the synthesis of (S)-(+)-3-Methylbutane-1,2-diol via the Sharpless asymmetric dihydroxylation of 3-methyl-1-butene. This protocol is based on established procedures for similar substrates.[4][14]
Materials:
-
3-Methyl-1-butene
-
AD-mix-β
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
A mixture of tert-butanol and water (1:1) is prepared and cooled to 0 °C.
-
AD-mix-β and methanesulfonamide are added to the cooled solvent mixture and stirred until the two phases are clear.
-
3-Methyl-1-butene is added to the reaction mixture at 0 °C.
-
The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of sodium sulfite and stirred for one hour.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield (S)-(+)-3-Methylbutane-1,2-diol.
Characterization:
The enantiomeric excess of the product should be determined using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[2] The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, and the optical rotation should be measured.
Biological Activity and Relevance in Drug Development
While specific signaling pathways involving (S)-(+)-3-Methylbutane-1,2-diol in human cells are not extensively documented in the available literature, it is known to be a metabolite in certain biological pathways.[1][3] In bacteria, this compound has been identified as a substrate for biphenyl-2,3-diol (B71989) 1,2-dioxygenase, suggesting a role in microbial metabolism.[1][5]
The true significance of chiral diols like (S)-(+)-3-Methylbutane-1,2-diol in drug development lies in their utility as chiral building blocks for the synthesis of complex, stereochemically defined drug molecules. The precise spatial arrangement of hydroxyl groups can be crucial for molecular recognition and binding to biological targets such as enzymes and receptors.
Visualizations
Experimental Workflow for Asymmetric Dihydroxylation
Caption: Generalized workflow for the Sharpless asymmetric dihydroxylation.
Conceptual Role in Drug Development
Caption: Conceptual pathway of utilizing a chiral diol in drug development.
References
- 1. Buy this compound | 50468-22-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. This compound | 50468-22-9 | Benchchem [benchchem.com]
- 6. 1,2-butanediol, 3-methyl-, (S)-(+)- [webbook.nist.gov]
- 7. 3-Methyl-1,2-butanediol, (2S)- | C5H12O2 | CID 11094555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. This compound | CAS#:50468-22-9 | Chemsrc [chemsrc.com]
- 10. This compound [webbook.nist.gov]
- 11. lookchem.com [lookchem.com]
- 12. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 13. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
An In-Depth Technical Guide to the Synthesis of (R)-(-)-3-Methylbutane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing the chiral building block, (R)-(-)-3-Methylbutane-1,2-diol. This versatile synthon is of significant interest in the pharmaceutical and fine chemical industries due to its utility in the asymmetric synthesis of complex molecules. This document details the most prominent and effective methods for its preparation, including the Sharpless Asymmetric Dihydroxylation, asymmetric reduction of a precursor ketone, and lipase-catalyzed kinetic resolution of the racemate. Each method is presented with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory application and scale-up considerations.
Sharpless Asymmetric Dihydroxylation of 3-Methyl-1-butene (B165623)
The Sharpless Asymmetric Dihydroxylation (SAD) is the most direct and highly enantioselective method for the synthesis of (R)-(-)-3-Methylbutane-1,2-diol from the readily available starting material, 3-methyl-1-butene.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve facial selectivity in the dihydroxylation of the alkene. For the synthesis of the (R)-diol from a monosubstituted alkene, the commercially available reagent mixture AD-mix-β is employed, which contains the chiral ligand (DHQD)₂PHAL.[2]
Reaction Principle and Pathway
The reaction proceeds via a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the double bond of 3-methyl-1-butene. The steric environment created by the chiral ligand directs the osmium tetroxide to one face of the alkene, leading to the formation of a single enantiomer of the osmate ester. Subsequent hydrolysis of this intermediate yields the desired (R)-(-)-3-Methylbutane-1,2-diol and regenerates the osmium catalyst, which is reoxidized by a stoichiometric co-oxidant, typically potassium ferricyanide, present in the AD-mix.[2]
Catalytic Cycle
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves the coordination of the chiral ligand to osmium tetroxide, followed by the enantioselective dihydroxylation of the alkene and subsequent regeneration of the active catalyst.
Experimental Protocol
This protocol is adapted from a general procedure for the asymmetric dihydroxylation of monosubstituted terminal alkenes.[3][4]
Materials:
-
3-Methyl-1-butene
-
AD-mix-β
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1, v/v).
-
To this solvent mixture, add AD-mix-β (approximately 1.4 g per 1 mmol of alkene). Stir the mixture at room temperature until all solids are dissolved, resulting in a clear, biphasic solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 3-methyl-1-butene (1.0 equivalent) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1 mmol of alkene).
-
Remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for at least 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude diol by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure (R)-(-)-3-Methylbutane-1,2-diol.
Quantitative Data
The following table summarizes the expected quantitative data for the Sharpless Asymmetric Dihydroxylation of 3-methyl-1-butene based on typical results for monosubstituted terminal alkenes.
| Parameter | Value | Reference |
| Yield | 80-95% | [5] |
| Enantiomeric Excess (ee) | >95% | [5] |
| Reaction Time | 6-24 hours | [5] |
| Temperature | 0 °C | [5] |
Asymmetric Reduction of 1-Hydroxy-3-methyl-2-butanone
An alternative approach to (R)-(-)-3-Methylbutane-1,2-diol is the asymmetric reduction of the corresponding α-hydroxy ketone, 1-hydroxy-3-methyl-2-butanone. This transformation can be achieved using biocatalysts, such as whole cells of baker's yeast (Saccharomyces cerevisiae), which are known to contain reductases that can selectively reduce a carbonyl group to a chiral alcohol.
Biocatalytic Reduction Pathway
The enzymatic reduction involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate. The stereochemical outcome is determined by the specific binding of the substrate in the active site of the enzyme.
Experimental Protocol (Representative)
This is a representative protocol for the asymmetric reduction of a ketone using baker's yeast. Optimization of substrate concentration, yeast strain, and co-substrate may be required.
Materials:
-
1-Hydroxy-3-methyl-2-butanone
-
Baker's yeast (Saccharomyces cerevisiae)
-
Glucose (or sucrose)
-
Water
-
Ethyl acetate
-
Celite®
Procedure:
-
Suspend baker's yeast in lukewarm water in an Erlenmeyer flask.
-
Add glucose as a co-substrate to initiate fermentation.
-
Once fermentation is active (indicated by CO₂ evolution), add 1-hydroxy-3-methyl-2-butanone (dissolved in a minimal amount of ethanol (B145695) if necessary).
-
Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle shaking for 24-72 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, filter the mixture through a pad of Celite® to remove the yeast cells. Wash the Celite® pad with water.
-
Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography.
Quantitative Data
The yield and enantiomeric excess are highly dependent on the specific yeast strain and reaction conditions.
| Parameter | Value |
| Yield | Moderate to high |
| Enantiomeric Excess (ee) | Variable to high |
| Reaction Time | 24-72 hours |
| Temperature | 25-37 °C |
Lipase-Catalyzed Kinetic Resolution of (±)-3-Methylbutane-1,2-diol
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In this approach, an enzyme, typically a lipase (B570770), selectively catalyzes a reaction on one enantiomer of the racemic diol, leaving the other enantiomer unreacted. For the preparation of (R)-(-)-3-Methylbutane-1,2-diol, the lipase would ideally acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-diol.
Principle of Kinetic Resolution
The process begins with the synthesis of racemic (±)-3-methylbutane-1,2-diol, for example, via hydroboration-oxidation of 3-methyl-1-butene. The racemic diol is then subjected to enzymatic acylation. The lipase selectively acylates one enantiomer (e.g., the S-enantiomer) at a faster rate than the other, leading to a mixture of the acylated (S)-diol and the unreacted (R)-diol, which can then be separated.
Experimental Protocol (Representative)
This is a general protocol for lipase-catalyzed kinetic resolution. The choice of lipase, acyl donor, and solvent is crucial for high enantioselectivity.
Materials:
-
(±)-3-Methylbutane-1,2-diol (prepared separately)
-
Lipase (e.g., from Candida antarctica B, Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, THF)
-
Molecular sieves (optional)
Procedure:
-
To a solution of racemic (±)-3-methylbutane-1,2-diol in an anhydrous organic solvent, add the lipase.
-
Add the acyl donor to the mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature to 40 °C).
-
Monitor the reaction progress by GC or HPLC to approximately 50% conversion.
-
Once the desired conversion is reached, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted (R)-diol from the acylated (S)-diol by flash column chromatography.
Quantitative Data
The efficiency of kinetic resolution is highly dependent on the enzyme and reaction conditions.
| Parameter | Value |
| Max. Theoretical Yield | 50% |
| Enantiomeric Excess (ee) | Potentially >99% |
| Reaction Time | Variable (hours to days) |
| Temperature | Room temp. to 45 °C |
Conclusion
This guide has detailed three primary synthetic routes for the preparation of (R)-(-)-3-Methylbutane-1,2-diol. The Sharpless Asymmetric Dihydroxylation stands out as the most efficient and direct method, offering high yields and excellent enantioselectivity. The asymmetric reduction of 1-hydroxy-3-methyl-2-butanone using biocatalysts presents a green and potentially cost-effective alternative, although it may require significant optimization. Finally, lipase-catalyzed kinetic resolution provides a reliable method for obtaining the desired enantiomer from a racemic mixture, albeit with a theoretical maximum yield of 50%. The choice of synthetic route will depend on factors such as the availability of starting materials, required optical purity, scalability, and cost considerations. The provided protocols and data serve as a valuable resource for the successful synthesis of this important chiral building block.
References
An In-depth Technical Guide to 3-Methylbutane-1,2-diol
This technical guide provides a comprehensive overview of 3-methylbutane-1,2-diol, including its nomenclature, physicochemical properties, synthesis protocols, and potential metabolic context. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity and Nomenclature
The nomenclature of a chemical compound is critical for its unambiguous identification in research and industry.
IUPAC Name: this compound[1][2]
Synonyms:
-
1,2-Butanediol, 3-methyl-
-
Isopentyldiol[1]
-
1,2-Dihydroxy-3-methylbutane
-
(±)-3-Methylbutane-1,2-diol
-
3-methyl-1,2-butanediol[2]
The structure of this compound features a four-carbon chain (butane) with hydroxyl (-OH) groups on the first and second carbons, and a methyl (-CH3) group on the third carbon. This compound is a vicinal diol, meaning the hydroxyl groups are on adjacent carbon atoms. Due to the chiral center at the second carbon, this compound exists as a pair of enantiomers: (2R)-3-methylbutane-1,2-diol and (2S)-3-methylbutane-1,2-diol.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, application, and analysis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₂ | [1][2] |
| Molecular Weight | 104.15 g/mol | [1][2] |
| CAS Number | 50468-22-9 | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 206 °C at 760 mmHg | [3][4] |
| Density | 0.974 g/cm³ | [3][4] |
| Flash Point | 90.4 °C | [3][4] |
| Vapor Pressure | 0.0575 mmHg at 25°C | [3] |
| Refractive Index | 1.4430 | [3] |
| pKa | 14.36 ± 0.20 (Predicted) | [3] |
| LogP | -0.00440 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
Experimental Protocols: Synthesis of this compound
This compound can be synthesized through various methods. A common and effective laboratory-scale synthesis is the hydroboration-oxidation of 3-methyl-1-butene.[5][6][7] This two-step reaction provides a regioselective and stereospecific route to the desired vicinal diol.
Synthesis via Hydroboration-Oxidation of 3-Methyl-1-butene
This protocol details the synthesis of this compound from 3-methyl-1-butene.
Materials:
-
3-Methyl-1-butene
-
Borane-tetrahydrofuran (B86392) complex (BH₃·THF) solution (1 M in THF)
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Hydroboration
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add 3-methyl-1-butene.
-
Dissolve the alkene in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add the borane-tetrahydrofuran complex solution dropwise via a syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
Step 2: Oxidation
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide solution. Caution: The addition of hydrogen peroxide is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by fractional distillation under reduced pressure.
Potential Metabolic Pathway and Biological Significance
While specific signaling pathways involving this compound are not extensively documented, its structural similarity to metabolites of branched-chain amino acids (BCAAs) suggests a plausible metabolic context. The catabolism of BCAAs such as leucine, isoleucine, and valine is a well-characterized mitochondrial pathway.[8][9][10] These amino acids are first transaminated to their respective branched-chain α-keto acids (BCKAs), which then undergo oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[10]
Given that this compound is a small, branched-chain molecule, it is conceivable that it could be metabolized by similar enzymatic machinery involved in BCAA catabolism, potentially undergoing oxidation or conjugation for excretion. The diagram below illustrates the general catabolic pathway for branched-chain amino acids, which may serve as an analogous model for the metabolic fate of this compound.
Conclusion
This compound is a vicinal diol with well-defined chemical and physical properties. Its synthesis can be reliably achieved through methods such as hydroboration-oxidation. While its direct role in signaling pathways is yet to be fully elucidated, its structural characteristics suggest potential involvement in metabolic pathways analogous to those of branched-chain amino acids. This guide provides a foundational resource for researchers working with this compound, offering essential data and protocols to facilitate further investigation into its properties and applications.
References
- 1. This compound | 50468-22-9 | Benchchem [benchchem.com]
- 2. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 6. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Methylbutane-1,2-diol from 3-methyl-1-butene: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-methylbutane-1,2-diol from the precursor 3-methyl-1-butene (B165623). The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the methodologies for syn- and anti-dihydroxylation, including protocols using potassium permanganate (B83412), osmium tetroxide (in both stoichiometric and catalytic systems such as the Upjohn and Sharpless asymmetric dihydroxylation), and epoxidation followed by hydrolysis. This guide includes detailed experimental protocols, a comparative analysis of the quantitative data for each method, and visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthetic processes.
Introduction
This compound is a vicinal diol, or glycol, that serves as a valuable building block in organic synthesis. Its structural features, including a chiral center, make it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The efficient and stereoselective synthesis of this diol from a readily available starting material like 3-methyl-1-butene is of significant interest to the scientific community.
This guide explores the most common and effective methods for this transformation, focusing on the stereochemical outcomes of each approach. The primary methods discussed are:
-
Syn-dihydroxylation: Both hydroxyl groups are added to the same face of the double bond.
-
Anti-dihydroxylation: The two hydroxyl groups are added to opposite faces of the double bond.
Synthetic Routes and Mechanisms
The conversion of 3-methyl-1-butene to this compound can be achieved through several distinct pathways, each with its own advantages and disadvantages regarding yield, stereoselectivity, cost, and safety.
Syn-Dihydroxylation
Syn-dihydroxylation of 3-methyl-1-butene results in the formation of a racemic mixture of (2R,3S)- and (2S,3R)-3-methylbutane-1,2-diol. This is achieved through the formation of a cyclic intermediate that is subsequently hydrolyzed.
The use of cold, dilute, and basic potassium permanganate is a classical and cost-effective method for the syn-dihydroxylation of alkenes.[1] The reaction proceeds through a cyclic manganate (B1198562) ester intermediate, which is then hydrolyzed to yield the diol.[1] It is crucial to maintain low temperatures and basic conditions to prevent over-oxidation and cleavage of the diol.[1]
Reaction Pathway: Syn-Dihydroxylation with KMnO₄
Caption: Reaction pathway for the syn-dihydroxylation of 3-methyl-1-butene using potassium permanganate.
Osmium tetroxide is a highly reliable reagent for syn-dihydroxylation, typically providing higher yields than potassium permanganate.[2] The reaction mechanism is similar, involving the formation of a cyclic osmate ester.[2] Due to its high cost and toxicity, OsO₄ is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant.[3]
2.1.2.1. Upjohn Dihydroxylation
The Upjohn dihydroxylation utilizes a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the re-oxidant.[3][4] This method is a significant improvement over using stoichiometric OsO₄, making the reaction more practical and safer.[3]
Reaction Pathway: Upjohn Dihydroxylation
Caption: Catalytic cycle of the Upjohn dihydroxylation.
2.1.2.2. Sharpless Asymmetric Dihydroxylation
For the enantioselective synthesis of this compound, the Sharpless asymmetric dihydroxylation is the method of choice.[5] This powerful technique employs a catalytic amount of osmium tetroxide and a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), to direct the dihydroxylation to one face of the alkene.[5] Commercially available reagent mixtures, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide access to either enantiomer of the diol with high enantiomeric excess.
Reaction Pathway: Sharpless Asymmetric Dihydroxylation
Caption: Enantioselective synthesis via Sharpless asymmetric dihydroxylation.
Anti-Dihydroxylation
Anti-dihydroxylation introduces the two hydroxyl groups on opposite faces of the double bond. This is a two-step process that proceeds through an epoxide intermediate.
The first step involves the epoxidation of 3-methyl-1-butene, typically using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[6] The resulting epoxide is then subjected to acid-catalyzed ring-opening with water, which proceeds via an Sₙ2-like mechanism with backside attack of the water molecule, leading to the anti-diol.[2][7]
Reaction Pathway: Epoxidation and Hydrolysis
Caption: Two-step anti-dihydroxylation via epoxidation and subsequent hydrolysis.
Quantitative Data Comparison
The choice of synthetic method often depends on the desired yield, stereoselectivity, and scalability. The following table summarizes the typical quantitative data for the different methods. Note that data for the specific substrate 3-methyl-1-butene is limited in the literature; therefore, representative data for similar terminal alkenes are included.
| Method | Reagents | Stereochemistry | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Notes |
| Potassium Permanganate | KMnO₄, NaOH, H₂O (cold) | Syn | Moderate to Good | N/A (racemic) | Over-oxidation is a common side reaction.[1] |
| Upjohn Dihydroxylation | OsO₄ (cat.), NMO | Syn | High (e.g., 92% for a similar substrate)[8] | N/A (racemic) | Milder conditions and higher yields than KMnO₄.[3] |
| Sharpless AD (AD-mix-α) | K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃ | Syn | High (e.g., 76% for a similar substrate)[9] | High (e.g., 54.5% for a similar substrate)[9] | Provides access to one enantiomer. |
| Sharpless AD (AD-mix-β) | K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃ | Syn | High (e.g., 91% for a similar substrate)[9] | High (e.g., 59.4% for a similar substrate)[9] | Provides access to the other enantiomer. |
| Epoxidation/Hydrolysis | 1. m-CPBA; 2. H₃O⁺ | Anti | Good to High | N/A (racemic) | Two-step process.[2] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound from 3-methyl-1-butene.
Syn-Dihydroxylation with Potassium Permanganate
-
Reaction Setup: A solution of 3-methyl-1-butene (1 equivalent) in a suitable solvent (e.g., a mixture of t-butanol and water) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath. A dilute aqueous solution of sodium hydroxide (B78521) (e.g., 1 M) is added.
-
Reaction: A cold, dilute aqueous solution of potassium permanganate (approximately 1 equivalent) is added dropwise to the stirred alkene solution. The addition rate should be controlled to maintain the temperature below 5 °C. The reaction progress is monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate.
-
Workup: Once the reaction is complete (as indicated by a persistent purple color or by TLC analysis), the reaction is quenched by the addition of a reducing agent (e.g., solid sodium sulfite (B76179) or sodium bisulfite) until the purple color disappears completely. The mixture is stirred for an additional 30 minutes.
-
Purification: The manganese dioxide is removed by filtration through a pad of celite. The filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude diol. Further purification can be achieved by column chromatography on silica (B1680970) gel.
Upjohn Dihydroxylation
-
Reaction Setup: To a solution of 3-methyl-1-butene (1 equivalent) in a mixture of acetone (B3395972) and water (e.g., 10:1 v/v) in a round-bottom flask is added N-methylmorpholine N-oxide (NMO, approximately 1.2 equivalents).
-
Reaction: A catalytic amount of osmium tetroxide (e.g., 0.2-1 mol%) is added to the stirred solution at room temperature. The reaction is stirred until completion, which can be monitored by TLC or GC analysis.
-
Workup: The reaction is quenched by the addition of solid sodium sulfite. The mixture is stirred for 30 minutes.
-
Purification: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude diol, which can be purified by column chromatography.
Sharpless Asymmetric Dihydroxylation
-
Reaction Setup: A commercially available AD-mix (AD-mix-α or AD-mix-β, 1.4 g per 1 mmol of alkene) is dissolved in a 1:1 mixture of t-butanol and water at room temperature. The mixture is stirred until all solids dissolve, resulting in two clear phases. The mixture is then cooled to 0 °C in an ice bath.
-
Reaction: 3-methyl-1-butene (1 equivalent) is added to the cold, vigorously stirred AD-mix solution. The reaction is stirred at 0 °C for several hours or until the reaction is complete (monitored by TLC).
-
Workup: Solid sodium sulfite (1.5 g per 1 mmol of alkene) is added, and the mixture is warmed to room temperature and stirred for 1 hour.
-
Purification: Ethyl acetate (B1210297) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with 2 M NaOH, then brine, and dried over anhydrous potassium carbonate. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to yield the enantioenriched diol. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Anti-Dihydroxylation via Epoxidation and Hydrolysis
-
Epoxidation: 3-methyl-1-butene (1 equivalent) is dissolved in a chlorinated solvent (e.g., dichloromethane) in a flask. meta-Chloroperoxybenzoic acid (m-CPBA, approximately 1.1 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude epoxide.
-
Hydrolysis: The crude epoxide is dissolved in a mixture of a solvent like THF or acetone and water. A catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid) is added. The mixture is stirred at room temperature until the epoxide is consumed (monitored by TLC). The reaction is neutralized with a base (e.g., sodium bicarbonate). The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the crude anti-diol, which is then purified by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow applicable to the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 3-methyl-1-butene can be effectively achieved through several established methods. The choice of the synthetic route is dictated by the desired stereochemical outcome, yield, cost, and the availability of reagents and equipment. For racemic syn-diol, the Upjohn dihydroxylation offers a high-yielding and reliable method. When enantiopure diols are required, the Sharpless asymmetric dihydroxylation is the state-of-the-art method, providing high enantioselectivity. For the synthesis of the anti-diol, a two-step epoxidation and hydrolysis sequence is effective. This guide provides the necessary theoretical background and practical protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
References
- 1. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. synarchive.com [synarchive.com]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hydroboration-Oxidation of 3-Methyl-1-Butene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the hydroboration-oxidation of 3-methyl-1-butene (B165623), a fundamental reaction in organic synthesis for the anti-Markovnikov hydration of alkenes. This guide details the reaction mechanism, stereoselectivity, and regioselectivity, and includes a detailed experimental protocol and quantitative analysis of product distribution.
Core Concepts: Mechanism and Selectivity
The hydroboration-oxidation of 3-methyl-1-butene is a two-step reaction that yields 3-methyl-1-butanol as the major product.[1] This process is renowned for its high regioselectivity and stereospecificity.
Regioselectivity: Anti-Markovnikov Addition
The hydroboration step involves the addition of borane (B79455) (BH₃), typically as a complex with tetrahydrofuran (B95107) (BH₃-THF), across the double bond of 3-methyl-1-butene. Boron, being the less electronegative atom, adds to the less sterically hindered and less substituted carbon of the double bond, while the hydrogen atom adds to the more substituted carbon.[2][3] This orientation is referred to as anti-Markovnikov addition.[2][4][5] The subsequent oxidation step replaces the boron atom with a hydroxyl group, resulting in the formation of the primary alcohol, 3-methyl-1-butanol.[2][4]
Stereoselectivity: Syn-Addition
The addition of the B-H bond across the alkene double bond occurs in a concerted fashion, with both the boron and hydrogen atoms adding to the same face of the double bond.[1][2][4] This is known as syn-addition. The subsequent oxidation of the carbon-boron bond to a carbon-oxygen bond proceeds with retention of stereochemistry.[2]
Quantitative Data
The hydroboration-oxidation of terminal alkenes exhibits high regioselectivity and yields. While specific data for 3-methyl-1-butene can vary based on reaction conditions, the following table summarizes typical quantitative outcomes for structurally similar terminal alkenes.
| Substrate | Reagent | Product Ratio (Primary:Secondary Alcohol) | Yield (%) | Reference |
| 1-Hexene | BH₃-THF / H₂O₂, NaOH | 94:6 | Not Specified | [6] |
| 3,3-Dimethyl-1-butene | BH₃-THF / H₂O₂, NaOH | 94:6 | 95.5 | [6][7] |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the key mechanistic steps and a typical experimental workflow for the hydroboration-oxidation of 3-methyl-1-butene.
Caption: Reaction mechanism of hydroboration-oxidation.
Caption: Experimental workflow for hydroboration-oxidation.
Experimental Protocols
The following is a detailed experimental protocol for the hydroboration-oxidation of a terminal alkene, adapted for 3-methyl-1-butene.
Materials:
-
3-methyl-1-butene
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part 1: Hydroboration
-
A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet is charged with 3-methyl-1-butene (e.g., 10 mmol) and anhydrous THF (e.g., 20 mL).
-
The flask is cooled to 0 °C in an ice bath.
-
A 1 M solution of borane-THF complex (e.g., 3.7 mL, 3.7 mmol, providing a slight excess of B-H bonds) is added dropwise to the stirred solution of the alkene over a period of 15-20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the completion of the hydroboration.
Part 2: Oxidation
-
The reaction flask is cooled again to 0 °C.
-
3 M aqueous sodium hydroxide (e.g., 4 mL) is added slowly to the reaction mixture.
-
30% aqueous hydrogen peroxide (e.g., 4 mL) is then added dropwise, ensuring the temperature does not exceed 30-40 °C. This addition is exothermic and should be performed with caution.
-
After the addition of hydrogen peroxide is complete, the mixture is stirred at room temperature for at least 1 hour. The reaction mixture may become biphasic.
Part 3: Workup and Purification
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (e.g., 3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or flash column chromatography to yield pure 3-methyl-1-butanol.
Characterization:
The final product should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. Gas chromatography can be used to determine the ratio of 3-methyl-1-butanol to the minor product, 3-methyl-2-butanol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. periodicchemistry.com [periodicchemistry.com]
- 5. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. Untitled Document [ursula.chem.yale.edu]
- 7. gauthmath.com [gauthmath.com]
An In-depth Technical Guide to the Catalytic Hydrogenation of 3-Methylbut-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catalytic hydrogenation of 3-methylbut-2-en-1-ol, commonly known as prenol, is a significant transformation in organic synthesis, leading to valuable products such as 3-methyl-1-butanol (isoamyl alcohol), a key solvent and precursor in various industries. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with this reaction. It details various catalytic systems, including those based on palladium, nickel, and other transition metals, and explores the influence of reaction conditions on product selectivity and yield. Detailed experimental protocols and visual diagrams of the reaction pathway and experimental workflow are presented to facilitate a deeper understanding and practical application of this chemical process.
Introduction
3-Methylbut-2-en-1-ol (prenol) is an allylic alcohol that serves as a versatile building block in the synthesis of fine chemicals, pharmaceuticals, and fragrances. Its catalytic hydrogenation is a key process for the production of saturated alcohols, primarily 3-methyl-1-butanol (isoamyl alcohol), and can also be directed towards the formation of other valuable products like isoprene (B109036) through dehydration. The selectivity of the hydrogenation process is paramount and is intricately influenced by the choice of catalyst, support, solvent, and reaction parameters such as temperature and pressure. This guide aims to provide a detailed technical overview of the catalytic hydrogenation of prenol, with a focus on providing actionable data and protocols for researchers in the field.
Reaction Pathways and Mechanisms
The catalytic hydrogenation of 3-methylbut-2-en-1-ol primarily involves the saturation of the carbon-carbon double bond to yield 3-methyl-1-butanol. However, depending on the catalyst and reaction conditions, side reactions such as dehydration to isoprene can occur.
A simplified reaction scheme is as follows:
-
Primary Hydrogenation Reaction: 3-Methylbut-2-en-1-ol + H₂ → 3-Methyl-1-butanol
-
Potential Side Reaction (Dehydration): 3-Methylbut-2-en-1-ol → Isoprene + H₂O
The mechanism of catalytic hydrogenation of alkenes on metal surfaces is well-established and generally proceeds via the Horiuti-Polanyi mechanism. This involves the dissociative adsorption of hydrogen onto the catalyst surface and the stepwise addition of hydrogen atoms to the adsorbed alkene.
Catalytic Systems and Performance
The choice of catalyst is critical in directing the outcome of the hydrogenation of 3-methylbut-2-en-1-ol. Both heterogeneous and homogeneous catalysts have been explored, with platinum-group metals (PGMs) and nickel-based catalysts being the most common.
Heterogeneous Catalysts
Heterogeneous catalysts are widely used due to their ease of separation and recyclability.
-
Palladium-based Catalysts: Palladium supported on various materials (e.g., carbon, alumina, silica) is a highly effective catalyst for the hydrogenation of alkenes.[1] For the related hydroisomerization of 3-methyl-3-buten-1-ol (B123568) to prenol in a hydrogen environment, a 0.5% Pd/Al₂O₃ catalyst has shown high selectivity.[2]
-
Nickel-based Catalysts: Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of a wide range of functional groups, including alkenes.[2]
-
Platinum-group Metals (PGMs): Platinum, rhodium, and ruthenium also serve as excellent hydrogenation catalysts.[1][3] The choice of metal can influence selectivity, with some metals favoring isomerization or other side reactions.
Table 1: Performance of Various Catalysts in Reactions Related to 3-Methylbut-2-en-1-ol Hydrogenation
| Catalyst | Substrate | Product(s) | Temperature (°C) | Pressure | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| 0.5% Pd/Al₂O₃ | 3-Methyl-3-buten-1-ol | 3-Methyl-2-en-1-ol | 70 | H₂/N₂ | - | 94 | 66 | [2] |
| Molyvan L | 3-Methylbut-2-en-1-ol | Isoprene | 130-150 | < 50 psi | > 94 | ~90 | 69 | [4] |
Note: Direct quantitative data for the hydrogenation of 3-methylbut-2-en-1-ol to 3-methyl-1-butanol is limited in publicly available literature. The data presented for the Pd/Al₂O₃ catalyst is for a related isomerization reaction that produces prenol.
Experimental Protocols
Below are detailed methodologies for key experiments related to the catalytic hydrogenation of 3-methylbut-2-en-1-ol.
General Procedure for Hydrogenation using Pd/C
This protocol is a general method for atmospheric pressure hydrogenation and can be adapted for 3-methylbut-2-en-1-ol.
Materials:
-
3-Methylbut-2-en-1-ol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Solvent (e.g., Ethanol (B145695), Ethyl Acetate)
-
Hydrogen gas (balloon or cylinder)
-
Reaction flask (two- or three-neck round bottom flask)
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Catalyst Handling: In a fume hood, carefully add the 10% Pd/C catalyst to the reaction flask under an inert atmosphere to prevent ignition.
-
Solvent and Substrate Addition: Add the solvent to the flask, followed by the 3-methylbut-2-en-1-ol.
-
System Purge: Seal the flask and purge the system with an inert gas. Then, evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically maintained by a balloon) at the desired temperature (e.g., room temperature).
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography if necessary.
Preparation and Use of Raney Nickel Catalyst
Materials:
-
Nickel-aluminum alloy
-
Sodium hydroxide (B78521) solution
-
Distilled water
-
Ethanol
-
Hydrogenation apparatus
Procedure for Catalyst Preparation:
-
In a fume hood, slowly and carefully add the nickel-aluminum alloy to a solution of sodium hydroxide. The reaction is highly exothermic and produces hydrogen gas.
-
After the initial vigorous reaction subsides, gently heat the mixture to ensure complete digestion of the aluminum.
-
Allow the black nickel catalyst to settle, then carefully decant the supernatant.
-
Wash the catalyst repeatedly with distilled water until the washings are neutral to litmus (B1172312) paper.
-
After the final wash, decant the water and replace it with ethanol for storage. The catalyst should be kept wet with a solvent at all times as it is pyrophoric when dry.
The hydrogenation procedure using the prepared Raney Nickel is similar to the one described for Pd/C, with the catalyst being added as a slurry in the reaction solvent.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for a catalytic hydrogenation experiment, from setup to product analysis.
References
The Metabolic Significance of 3-Methylbutane-1,2-diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylbutane-1,2-diol, a vicinal diol derived from isopentane (B150273), is an emerging metabolite of interest in various biological systems. While its complete metabolic fate and physiological roles are still under active investigation, current research points towards its involvement in microbial metabolism, particularly in bioremediation processes, and its potential as a biomarker in human studies. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound as a metabolite, including its known biochemical interactions, analytical methodologies for its detection and quantification, and a summary of available quantitative data. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of metabolomics, drug development, and environmental science.
Introduction
This compound (IUPAC name: this compound) is a five-carbon diol with the chemical formula C5H12O2.[1] As a metabolite, it is a product of cellular biochemical processes.[1] Its structure, featuring hydroxyl groups on adjacent carbons (a vicinal diol), imparts specific chemical properties that influence its biological activity and detectability.[2] The presence of a chiral center at the second carbon results in two stereoisomers, (S)-(+)- and (R)-(-)-3-methylbutane-1,2-diol, which may exhibit different biological activities.[2]
This guide will delve into the known metabolic pathways involving this compound, present quantitative data from relevant studies, and provide detailed experimental protocols for its analysis. Furthermore, signaling pathways and experimental workflows will be visualized to facilitate a deeper understanding of its metabolic context.
Biochemical Pathways and Interactions
Currently, the most well-documented role of this compound as a metabolite is in microbial systems, particularly in the context of bioremediation.
Microbial Degradation and Biotransformation
Certain bacteria have been shown to utilize branched-chain alkanes and their derivatives as carbon sources. The initial step in the microbial degradation of such compounds often involves oxidation to form alcohols and subsequently diols. While the specific pathway for this compound is not fully elucidated, it is hypothesized to be an intermediate in the degradation of isopentane and related compounds.[3]
One key enzymatic interaction that has been identified is with biphenyl-2,3-diol 1,2-dioxygenase .[2] This enzyme is involved in the cleavage of aromatic rings, but its activity on aliphatic diols suggests a broader substrate specificity and a potential role in the degradation of compounds like this compound in certain bacteria.[2] This interaction is crucial for bioremediation processes where microorganisms are used to break down environmental pollutants.[2]
dot
References
Spectroscopic Profile of 3-Methylbutane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylbutane-1,2-diol (CAS No: 50468-22-9), a vicinal diol with applications in organic synthesis and as a potential metabolite.[1][2][3] This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for this compound. The data has been compiled from available spectral information and predicted values based on the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound (C₅H₁₂O₂), the key NMR data are presented below.
¹H NMR (Proton NMR) Data (Predicted)
| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Integration |
| H on C1 (-CH₂OH) | 3.4 - 3.6 | Multiplet | 2H |
| H on C2 (-CHOH-) | 3.2 - 3.4 | Multiplet | 1H |
| H on C3 (-CH(CH₃)₂) | 1.8 - 2.0 | Multiplet | 1H |
| H on C4 & C5 (-CH(CH₃)₂) | 0.9 - 1.0 | Doublet | 6H |
| -OH Protons | Variable | Broad Singlet | 2H |
¹³C NMR (Carbon NMR) Data
Experimental data for the ¹³C NMR spectrum of this compound is available, acquired on a Bruker AM-270 instrument.[1] The expected chemical shifts are detailed in the table below.
| Carbon Atom | Chemical Shift (δ) (ppm) |
| C1 (-CH₂OH) | ~66 |
| C2 (-CHOH-) | ~78 |
| C3 (-CH(CH₃)₂) | ~32 |
| C4 & C5 (-CH(CH₃)₂) | ~18 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following absorption bands. A vapor phase IR spectrum is noted to be available.[1]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Alkane) | 2850 - 3000 | Strong |
| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 104.15 g/mol .[1] A GC-MS spectrum is available for this compound.[1]
| m/z | Ion | Notes |
| 104 | [M]⁺ | Molecular Ion (low abundance) |
| 89 | [M - CH₃]⁺ | Loss of a methyl group |
| 73 | [M - OCH₃]⁺ | Not a primary fragment |
| 71 | [M - CH₃ - H₂O]⁺ | Loss of a methyl group and water |
| 59 | [CH(OH)CH₂OH]⁺ | Cleavage between C2 and C3 |
| 45 | [CH₂OH]⁺ | Alpha cleavage |
| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
A 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are typically used.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For a volatile compound like this compound, Gas Chromatography (GC-MS) is a common technique.
-
Ionization: Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (S)-3-Methylbutane-1,2-diol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Methylbutane-1,2-diol is a versatile and economically viable chiral auxiliary for asymmetric synthesis. Its C2 symmetry and the steric hindrance provided by the isopropyl group make it an effective tool for inducing stereoselectivity in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of (S)-3-Methylbutane-1,2-diol as a chiral auxiliary in key synthetic reactions, including aldol (B89426) additions, Diels-Alder reactions, and alkylations.
Principle of Action
(S)-3-Methylbutane-1,2-diol is temporarily incorporated into a prochiral substrate to form a chiral acetal (B89532) or ketal. The chiral environment created by the auxiliary directs the approach of incoming reagents, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. The bulky isopropyl group of the diol effectively shields one face of the reactive intermediate, compelling the reagent to attack from the less hindered side.
Diagram of the General Workflow
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application 1: Diastereoselective Aldol Addition
Chiral acetals derived from (S)-3-Methylbutane-1,2-diol can be used to control the stereochemical outcome of aldol reactions. The formation of a titanium enolate, followed by reaction with an aldehyde, typically proceeds through a rigid chair-like transition state, leading to high diastereoselectivity.
Quantitative Data
| Entry | Aldehyde (R-CHO) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | >95:5 | 85 |
| 2 | Isobutyraldehyde | >95:5 | 82 |
| 3 | Acetaldehyde | 90:10 | 78 |
Note: The data presented are representative values based on analogous systems and may vary depending on specific reaction conditions.
Experimental Protocol
Step 1: Formation of the Chiral Acetal
-
To a solution of the starting aldehyde or ketone (1.0 eq) in toluene (B28343) (0.5 M), add (S)-3-Methylbutane-1,2-diol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (hexanes/ethyl acetate) to afford the chiral acetal.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the chiral acetal (1.0 eq) in anhydrous dichloromethane (B109758) (0.2 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Add titanium(IV) chloride (1.1 eq) dropwise, followed by the slow addition of a tertiary amine base (e.g., triethylamine, 1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes to form the titanium enolate.
-
Add the desired aldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.
-
Purify the product by flash chromatography.
Step 3: Removal of the Chiral Auxiliary
-
Dissolve the purified aldol adduct in a mixture of tetrahydrofuran (B95107) and 1 M aqueous HCl (4:1).
-
Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting β-hydroxy ketone by flash chromatography.
-
The aqueous layer can be further extracted to recover the chiral auxiliary.
Signaling Pathway for Aldol Reaction Stereocontrol
Caption: Chelation-controlled transition state in the aldol reaction.
Application 2: Asymmetric Diels-Alder Reaction
The chiral acetal of an α,β-unsaturated aldehyde derived from (S)-3-Methylbutane-1,2-diol can serve as a chiral dienophile in Diels-Alder reactions, affording cycloadducts with high diastereoselectivity.
Quantitative Data
| Entry | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |
| 1 | Cyclopentadiene | Et₂AlCl | >98:2 | 90 |
| 2 | Isoprene | BF₃·OEt₂ | 95:5 | 85 |
| 3 | 1,3-Butadiene | SnCl₄ | 92:8 | 80 |
Note: The data presented are representative values based on analogous systems and may vary depending on specific reaction conditions.
Experimental Protocol
Step 1: Preparation of the Chiral Dienophile
-
Synthesize the chiral acetal from an α,β-unsaturated aldehyde (e.g., acrolein, crotonaldehyde) and (S)-3-Methylbutane-1,2-diol following the procedure described in Application 1, Step 1.
Step 2: Asymmetric Diels-Alder Reaction
-
Dissolve the chiral dienophile (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere and cool to -78 °C.
-
Add the Lewis acid (e.g., Et₂AlCl, 1.2 eq) dropwise and stir for 15 minutes.
-
Add the diene (1.5 eq) and stir the reaction mixture at -78 °C for 3-6 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Warm to room temperature and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.
-
Purify the cycloadduct by flash chromatography.
Step 3: Cleavage of the Auxiliary
-
Hydrolyze the purified cycloadduct using acidic conditions as described in Application 1, Step 3, to yield the enantiomerically enriched cyclic aldehyde or a derivative thereof.
Logical Relationship in Diels-Alder Facial Selectivity
Caption: Facial selectivity in the Diels-Alder reaction.
Application 3: Diastereoselective Alkylation of Enolates
The chiral acetal of a ketone can be used to direct the diastereoselective alkylation of the corresponding enolate. The bulky chiral auxiliary effectively blocks one face of the enolate, leading to preferential alkylation from the opposite face.
Quantitative Data
| Entry | Ketone | Electrophile (R-X) | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 1 | Cyclohexanone | Methyl Iodide | >95 | 88 |
| 2 | Propiophenone | Benzyl Bromide | 92 | 80 |
| 3 | 2-Pentanone | Ethyl Iodide | 90 | 75 |
Note: The data presented are representative values based on analogous systems and may vary depending on specific reaction conditions.
Experimental Protocol
Step 1: Formation of the Chiral Ketal
-
Prepare the chiral ketal from the starting ketone and (S)-3-Methylbutane-1,2-diol as described in Application 1, Step 1.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral ketal (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere and cool to -78 °C.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 1 hour to form the enolate.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Determine the diastereomeric excess by chiral HPLC or GC analysis of the crude product.
-
Purify by flash chromatography.
Step 3: Removal of the Auxiliary
-
Cleave the chiral auxiliary from the purified alkylated product using acidic hydrolysis as detailed in Application 1, Step 3, to obtain the enantiomerically enriched α-alkylated ketone.
Experimental Workflow for Asymmetric Alkylation
Caption: Workflow for the diastereoselective alkylation of a chiral ketal.
Application Notes and Protocols for the Use of 3-Methylbutane-1,2-diol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-methylbutane-1,2-diol in the synthesis of polyesters and polyurethanes. The unique branched structure of this diol is expected to influence the physical and thermal properties of the resulting polymers, offering potential advantages in various applications, including drug delivery systems and biomedical devices. While specific data on polymers derived directly from this compound is limited in publicly available literature, the following protocols and data are based on established principles of polymer chemistry and studies on structurally similar diols, such as 2,3-butanediol (B46004) and 1,3-butanediol.
Introduction to this compound in Polymer Synthesis
This compound is a five-carbon diol with a branched alkyl chain. This structure is anticipated to impart unique properties to polymers compared to their linear counterparts. The presence of a methyl group can disrupt chain packing and reduce crystallinity, potentially leading to polymers with lower melting points, increased flexibility, and enhanced solubility. These characteristics are often desirable in applications requiring amorphous materials with good processing capabilities.
Key Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₅H₁₂O₂ |
| Molecular Weight | 104.15 g/mol |
| Boiling Point | 206 °C at 760 mmHg[1] |
| Density | 0.974 g/cm³[1][2] |
| Structure | Branched vicinal diol |
Application in Polyester (B1180765) Synthesis
This compound can be utilized as a monomer in the synthesis of aliphatic polyesters through polycondensation with various dicarboxylic acids. The resulting polyesters are expected to exhibit modified thermal and mechanical properties due to the branched nature of the diol.
Expected Properties of Polyesters from this compound
The incorporation of this compound into a polyester backbone is predicted to:
-
Decrease Crystallinity: The methyl branch will likely hinder the regular packing of polymer chains, leading to a more amorphous structure.
-
Lower Melting Temperature (Tm) and Glass Transition Temperature (Tg): Reduced crystallinity typically results in lower melting and glass transition temperatures.
-
Increase Solubility: The less ordered structure may enhance the solubility of the polyester in common organic solvents.
-
Modify Mechanical Properties: The branched structure might lead to a decrease in tensile strength and modulus while potentially increasing elongation at break, resulting in more flexible materials.
Experimental Protocol: Synthesis of Poly(3-methylbutane-1,2-diyl adipate)
This protocol describes the synthesis of a polyester from this compound and adipic acid via a two-step melt polycondensation.
Materials:
-
This compound
-
Adipic acid
-
Titanium (IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Nitrogen inlet
Procedure:
-
Esterification:
-
Charge the three-neck flask with equimolar amounts of this compound and adipic acid.
-
Add a catalytic amount of titanium (IV) butoxide (e.g., 250 ppm).
-
Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation head.
-
Heat the mixture under a slow stream of nitrogen gas to 175-180 °C with continuous stirring.
-
Water will be produced as a byproduct and should be collected in the receiving flask.
-
Maintain the reaction at this temperature for approximately 2-4 hours, or until the theoretical amount of water is collected.
-
-
Polycondensation:
-
Gradually increase the temperature to 200-220 °C.
-
Slowly apply a vacuum (down to <1 mmHg) to remove the excess diol and facilitate the increase in molecular weight.
-
Continue the reaction under vacuum for 4-6 hours, monitoring the viscosity of the mixture. An increase in viscosity indicates polymer chain growth.
-
Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be dissolved in chloroform and precipitated in cold methanol to purify it.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
Characterization:
The synthesized polyester can be characterized using various techniques to determine its properties:
| Technique | Parameter to be Determined |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure and composition |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm) |
| Thermogravimetric Analysis (TGA) | Thermal stability |
| Tensile Testing | Mechanical properties (tensile strength, modulus, elongation at break) |
Application in Polyurethane Synthesis
In polyurethane synthesis, this compound can act as a chain extender. Chain extenders are low molecular weight diols that react with diisocyanates to form the hard segments of the polyurethane. The structure of the chain extender significantly influences the morphology and properties of the final polymer.
Expected Influence on Polyurethane Properties
The use of this compound as a chain extender is anticipated to:
-
Disrupt Hard Segment Packing: The branched structure will likely interfere with the hydrogen bonding and crystalline packing of the hard segments.
-
Lower Hard Segment Melting Point: This disruption in packing can lead to a lower softening or melting point of the hard domains.
-
Improve Flexibility and Elasticity: A less rigid hard segment can result in a more flexible and elastomeric polyurethane.
-
Enhance Solubility: The irregular chain structure may improve the solubility of the polyurethane in various solvents.
Experimental Protocol: Synthesis of a Polyurethane with this compound as a Chain Extender
This protocol outlines the synthesis of a thermoplastic polyurethane (TPU) using a prepolymer method, where this compound is used as a chain extender.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn ≈ 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry N,N-Dimethylformamide (DMF)
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Vacuum oven
Procedure:
-
Prepolymer Synthesis:
-
Dry the PTMEG under vacuum at 80-90 °C for at least 2 hours in the reaction flask.
-
Cool the PTMEG to 60 °C under a nitrogen atmosphere.
-
Add MDI to the flask with vigorous stirring. The NCO/OH ratio should be approximately 2:1.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Heat the mixture to 80-85 °C and maintain for 2-3 hours to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve the prepolymer in dry DMF.
-
In a separate flask, prepare a solution of this compound in dry DMF.
-
Slowly add the diol solution to the prepolymer solution under vigorous stirring. The amount of diol should be calculated to react with the remaining NCO groups.
-
Continue stirring at 60-70 °C for 2-4 hours until the viscosity significantly increases.
-
-
Isolation and Purification:
-
Precipitate the polyurethane by pouring the reaction mixture into a large volume of methanol with constant stirring.
-
Wash the precipitated polymer several times with methanol to remove unreacted monomers and solvent.
-
Dry the purified polyurethane in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Characterization:
The properties of the synthesized polyurethane can be evaluated using the following methods:
| Technique | Parameter to be Determined |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of urethane (B1682113) bond formation |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution |
| Differential Scanning Calorimetry (DSC) | Glass transition temperatures of soft and hard segments |
| Dynamic Mechanical Analysis (DMA) | Storage modulus, loss modulus, and tan delta |
| Tensile Testing | Stress-strain behavior, tensile strength, and elongation |
Visualizing Polymerization Pathways
The following diagrams illustrate the general synthetic pathways for polyesters and polyurethanes using this compound.
References
Application Notes and Protocols: 3-Methylbutane-1,2-diol as a Potential Protecting Group for Carbonyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step synthesis of complex molecules and active pharmaceutical ingredients. The formation of cyclic acetals using 1,2-diols is a widely employed strategy for the temporary masking of aldehydes and ketones from undesirable reactions. While ethylene (B1197577) glycol is the most common reagent for this purpose, the use of substituted diols can offer unique advantages in terms of stability, reactivity, and selectivity.
This document explores the theoretical application of 3-methylbutane-1,2-diol as a protecting group for carbonyl compounds. While direct literature on this specific application is not prevalent, we can extrapolate from the well-established chemistry of other 1,2-diols to provide a framework for its potential use. The presence of an isopropyl group in this compound suggests that the resulting acetal (B89532) may exhibit increased steric hindrance, potentially influencing its stability and the conditions required for its formation and cleavage.
Theoretical Application Data
Due to the limited specific data on this compound as a carbonyl protecting group, the following table summarizes the expected properties and reaction conditions based on general principles of acetal chemistry. These are hypothetical values and would require experimental validation.
| Carbonyl Substrate | Protecting Group | Catalyst (Protection) | Solvent (Protection) | Expected Yield (Protection) | Deprotection Conditions | Expected Yield (Deprotection) |
| Generic Aldehyde | This compound | p-Toluenesulfonic acid (p-TsOH) | Toluene (B28343) | Good to Excellent | Aqueous HCl, THF | Good to Excellent |
| Generic Ketone | This compound | p-Toluenesulfonic acid (p-TsOH) | Toluene | Moderate to Good | Aqueous HCl, THF | Good to Excellent |
| Sterically Hindered Ketone | This compound | p-Toluenesulfonic acid (p-TsOH) | Toluene | Low to Moderate | Aqueous HCl, THF | Good to Excellent |
Experimental Protocols
The following are detailed, hypothetical methodologies for the protection of a generic carbonyl compound with this compound and its subsequent deprotection. These protocols are based on standard procedures for acetal formation and hydrolysis.[1][2]
Protocol 1: Protection of a Carbonyl Compound with this compound
Objective: To form a cyclic acetal from a carbonyl compound and this compound.
Materials:
-
Carbonyl-containing substrate (1.0 eq)
-
This compound (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carbonyl-containing substrate (1.0 eq), this compound (1.2 eq), and a catalytic amount of p-TsOH·H₂O (0.05 eq).
-
Add a sufficient volume of toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography if necessary.
Protocol 2: Deprotection of a this compound Acetal
Objective: To hydrolyze the cyclic acetal and regenerate the carbonyl group.
Materials:
-
Protected carbonyl substrate (1.0 eq)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (B1210297) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound protected substrate (1.0 eq) in a mixture of THF and 1 M aqueous HCl in a round-bottom flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the excess acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography if necessary.
Visualizations
References
Application Notes and Protocols for the Oxidation of 3-Methylbutane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oxidation of 3-methylbutane-1,2-diol to form aldehydes or ketones. The choice of oxidizing agent determines the final product, allowing for either selective oxidation of the alcohol functionalities or oxidative cleavage of the vicinal diol.
Introduction
This compound is a vicinal diol containing both a primary and a secondary alcohol. This structure allows for a variety of oxidation products depending on the chosen methodology. The primary alcohol at the C1 position can be oxidized to an aldehyde, while the secondary alcohol at the C2 position can be oxidized to a ketone. Furthermore, potent oxidizing agents can cleave the carbon-carbon bond between the two hydroxyl groups.
This document outlines three common oxidation methods:
-
Periodate (B1199274) Oxidation: This method results in the oxidative cleavage of the C1-C2 bond to yield two smaller carbonyl compounds, specifically 3-methylbutanal (B7770604) (isovaleraldehyde) and formaldehyde (B43269).
-
Dess-Martin Oxidation: A mild and selective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without cleaving the carbon-carbon bond. This can be used to synthesize 1-hydroxy-3-methyl-2-butanone or 2-hydroxy-3-methylbutanal.
-
Swern Oxidation: Another mild oxidation protocol that converts primary and secondary alcohols to aldehydes and ketones, respectively, under cryogenic conditions, offering high chemoselectivity.
Reaction Pathways
The oxidation of this compound can proceed via two main pathways: C-C bond cleavage or selective oxidation of the alcohol groups.
Caption: Possible oxidation pathways of this compound.
Quantitative Data Summary
The following table summarizes the expected products and reported yields for the different oxidation methods. Please note that yields can vary depending on the specific reaction conditions and scale.
| Oxidizing Agent | Product(s) | Reported Yield (%) |
| Sodium Periodate (NaIO₄) | 3-Methylbutanal and Formaldehyde | High (often quantitative) |
| Dess-Martin Periodinane (DMP) | 1-Hydroxy-3-methyl-2-butanone | Good to Excellent |
| Swern Oxidation | 1-Hydroxy-3-methyl-2-butanone or 2-Hydroxy-3-methylbutanal | Good to Excellent |
Experimental Protocols
Protocol 1: Oxidative Cleavage with Sodium Periodate
This protocol describes the cleavage of the C-C bond of this compound to form 3-methylbutanal and formaldehyde.[1][2]
Materials:
-
This compound
-
Sodium periodate (NaIO₄)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as deionized water or a mixture of water and an organic solvent like THF or acetone (B3395972) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium periodate (1.1 eq) in deionized water to the cooled diol solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, extract the aqueous mixture with dichloromethane or diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate (B1220275) solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and carefully remove the solvent under reduced pressure to obtain the crude 3-methylbutanal. Note that formaldehyde will likely remain in the aqueous layer or be lost during workup due to its high volatility and solubility in water.
Expected Product Characterization (3-Methylbutanal):
-
Appearance: Colorless liquid.
-
Boiling Point: 92-93 °C
-
¹H NMR (CDCl₃): δ 9.7 (s, 1H, CHO), 2.4 (d, 2H, CH₂), 2.1 (m, 1H, CH), 1.0 (d, 6H, 2xCH₃).
-
¹³C NMR (CDCl₃): δ 202.5, 52.3, 25.5, 22.4.
-
IR (neat): 2960, 2710, 1725 (C=O) cm⁻¹.
Caption: Workflow for periodate cleavage of this compound.
Protocol 2: Selective Oxidation with Dess-Martin Periodinane (DMP)
This protocol describes the selective oxidation of the secondary alcohol in this compound to yield 1-hydroxy-3-methyl-2-butanone.[3][4][5][6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion at room temperature with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Expected Product Characterization (1-Hydroxy-3-methyl-2-butanone): [7][8][9]
-
Appearance: Colorless liquid.
-
¹H NMR (CDCl₃): δ 4.2 (s, 2H, CH₂OH), 3.0 (septet, 1H, CH), 1.1 (d, 6H, 2xCH₃).
-
¹³C NMR (CDCl₃): δ 213.0, 68.0, 39.5, 17.5.
-
IR (neat): 3450 (O-H), 2970, 1710 (C=O) cm⁻¹.[10]
Caption: Workflow for Dess-Martin oxidation of this compound.
Protocol 3: Selective Oxidation with Swern Oxidation
This protocol details the Swern oxidation, which can be tailored to selectively oxidize either the primary or secondary alcohol depending on the stoichiometry and reaction conditions. Here, we focus on the oxidation of the secondary alcohol.[11][12][13][14][15]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dry ice/acetone bath
-
Three-neck round-bottom flask equipped with a dropping funnel and a thermometer
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a dry three-neck round-bottom flask under an inert atmosphere.
-
Add anhydrous dichloromethane to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.1 eq) to the cold dichloromethane.
-
In a separate flask, prepare a solution of DMSO (2.2 eq) in anhydrous dichloromethane.
-
Add the DMSO solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Prepare a solution of this compound (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture at -78 °C. Stir for 30-60 minutes.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture, still at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
Expected Product Characterization (2-Hydroxy-3-methylbutanal): [16][17][18]
-
Appearance: Colorless oil.
-
¹H NMR (CDCl₃): δ 9.6 (s, 1H, CHO), 4.0 (d, 1H, CHOH), 2.2 (m, 1H, CH), 1.0 (d, 3H, CH₃), 0.9 (d, 3H, CH₃).
-
¹³C NMR (CDCl₃): δ 204.5, 78.0, 31.5, 18.5, 17.0.
-
IR (neat): 3400 (O-H), 2965, 2720, 1730 (C=O) cm⁻¹.
Caption: Workflow for Swern oxidation of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dess-Martin Periodinane is potentially explosive and should be handled with care. Avoid heating and grinding the solid.
-
Swern oxidation generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide. The reaction must be performed in a fume hood.
-
Oxalyl chloride is corrosive and toxic. Handle with extreme care.
-
Reactions at low temperatures require careful handling of cryogenic baths.
These protocols provide a starting point for the oxidation of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and selectivity for specific applications.
References
- 1. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. 3-Hydroxy-3-methyl-2-butanone | C5H10O2 | CID 8261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Hydroxy-3-methyl-2-butanone | C5H10O2 | CID 37590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Hydroxy-3-methyl-2-butanone [webbook.nist.gov]
- 10. 3-Hydroxy-3-methyl-2-butanone [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 13. Swern oxidation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Swern Oxidation [organic-chemistry.org]
- 16. Butanal, 2-hydroxy-3-methyl- | C5H10O2 | CID 95367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. (2S)-2-hydroxy-3-methylbutanal | C5H10O2 | CID 13289078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. lookchem.com [lookchem.com]
Application Notes and Protocols for the Reduction of 3-Methylbutane-1,2-diol to 2-Methylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective deoxygenation of diols to their corresponding alkanes is a fundamental transformation in organic synthesis, crucial for the synthesis of fine chemicals, pharmaceuticals, and biofuels. This document provides detailed application notes and experimental protocols for the reduction of 3-methylbutane-1,2-diol to 2-methylbutane. Three primary methodologies are discussed: the Barton-McCombie deoxygenation, reduction via a dimesylate intermediate, and catalytic hydrogenolysis. Each method offers distinct advantages and is suited for different experimental constraints and substrate sensitivities.
Overview of Reduction Methodologies
The reduction of this compound involves the removal of both hydroxyl groups. The choice of method depends on factors such as functional group tolerance, desired yield, and the availability of specialized reagents and equipment.
-
Barton-McCombie Deoxygenation: This radical-mediated reaction is a powerful method for the deoxygenation of alcohols.[1][2][3][4] It involves the conversion of the alcohol to a thiocarbonyl derivative, which then undergoes a radical chain reaction with a radical initiator and a hydrogen atom donor, typically tributyltin hydride.[3][4] This method is known for its high efficiency, particularly with secondary alcohols.[1][3]
-
Reduction via Dimesylate Intermediate: This two-step process involves the conversion of the diol to a more reactive dimesylate, followed by reductive elimination to form an alkene, which is then hydrogenated to the alkane. This method provides an alternative to radical-based approaches.[5]
-
Catalytic Hydrogenolysis: This method employs a heterogeneous or homogeneous catalyst in the presence of hydrogen gas to directly cleave the C-O bonds.[6][7] It is an attractive method from a green chemistry perspective, avoiding the use of stoichiometric toxic reagents.
Experimental Protocols
Protocol 1: Barton-McCombie Deoxygenation of this compound
This protocol is adapted from the general procedure for the Barton-McCombie deoxygenation of diols.[1]
Step 1: Formation of the Bis(xanthate) Intermediate
-
To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add carbon disulfide (2.5 eq) dropwise.
-
After stirring for 30 minutes at room temperature, add methyl iodide (2.5 eq) dropwise at 0 °C.
-
Continue stirring at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bis(methyl xanthate). Purification can be achieved by column chromatography on silica (B1680970) gel.
Step 2: Reductive Deoxygenation
-
Dissolve the bis(xanthate) intermediate (1.0 eq) in a suitable solvent such as toluene (B28343) or benzene.
-
Add tributyltin hydride (2.5 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.1 eq).[1][3]
-
Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product, 2-methylbutane, can be purified by distillation. The tin byproducts can be removed by treatment with aqueous potassium fluoride.[3]
Protocol 2: Reduction of this compound via a Dimesylate Intermediate
This protocol is based on the conversion of vicinal diols to alkenes via their dimesylates.[5]
Step 1: Formation of the Dimesylate
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) containing triethylamine (B128534) (2.5 eq) at 0 °C under an inert atmosphere.
-
Add methanesulfonyl chloride (2.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimesylate.
Step 2: Reductive Elimination to 2-Methyl-2-butene (B146552)
-
Dissolve the crude dimesylate (1.0 eq) in ethanol (B145695).
-
Add a catalytic amount of bis(4-perfluorohexylphenyl) diselenide (e.g., 0.05 eq) and sodium borohydride (B1222165) (2.0 eq) to the solution.[5]
-
Heat the reaction mixture to a gentle reflux and monitor the progress by GC.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with pentane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate the volatile 2-methyl-2-butene.
Step 3: Hydrogenation to 2-Methylbutane
-
Dissolve the crude 2-methyl-2-butene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by GC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The filtrate contains the desired product, 2-methylbutane. Due to its volatility, direct use or careful distillation is recommended.
Protocol 3: Catalytic Hydrogenolysis of this compound
This protocol is a generalized procedure based on methods for the catalytic deoxygenation of diols.[6]
-
Place this compound (1.0 eq) and a suitable catalyst (e.g., 2 wt% platinum and 10 wt% tungsten(VI) oxide on a zirconium(IV) oxide support) in a high-pressure autoclave reactor.[6]
-
Add a suitable solvent if necessary (e.g., water or an alcohol).
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-7.5 MPa).[7]
-
Heat the reactor to the desired temperature (e.g., 140 °C) with stirring.[6]
-
Monitor the reaction progress by taking samples and analyzing them by GC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The product, 2-methylbutane, can be isolated from the reaction mixture by distillation.
Data Presentation
| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
| Barton-McCombie Deoxygenation | Tributyltin hydride, AIBN, CS₂, MeI | Reflux in toluene or benzene | High efficiency for secondary alcohols[1][3] | Use of toxic and expensive tin reagents[3][8] |
| Reduction via Dimesylate | Methanesulfonyl chloride, NaBH₄, Catalytic diselenide | Two-step process: mesylation then reduction | Avoids toxic tin reagents | Multi-step synthesis |
| Catalytic Hydrogenolysis | H₂, Heterogeneous catalyst (e.g., Pt/WO₃-ZrO₂) | High temperature and pressure | Atom-economical, avoids stoichiometric toxic reagents | Requires specialized high-pressure equipment |
Mandatory Visualizations
Caption: Barton-McCombie deoxygenation workflow.
Caption: Reduction via dimesylate intermediate workflow.
Caption: Catalytic hydrogenolysis workflow.
References
- 1. grokipedia.com [grokipedia.com]
- 2. organicreactions.org [organicreactions.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 5. Efficient conversion of vicinal diols to alkenes by treatment of the corresponding dimesylates with a catalytic, minimally fluorous, recoverable diaryl diselenide and sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Barton-McCombie_deoxygenation [chemeurope.com]
Application Notes and Protocols for Substitution Reactions of 3-Methylbutane-1,2-diol Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbutane-1,2-diol is a vicinal diol that serves as a versatile building block in organic synthesis. Its two hydroxyl groups, one primary and one secondary, offer differential reactivity that can be exploited for selective chemical transformations. Substitution of these hydroxyl groups is a critical step in the synthesis of a wide array of compounds, including pharmaceutical intermediates and other fine chemicals. These application notes provide an overview of key substitution reactions, detailed experimental protocols, and quantitative data to guide researchers in utilizing this compound for their synthetic needs. The reactions covered include tosylation, conversion to alkyl halides, and subsequent nucleophilic substitutions such as ether formation and intramolecular cyclization to form epoxides.
Reaction Mechanisms and Pathways
The substitution reactions of this compound primarily involve the activation of the hydroxyl groups to transform them into better leaving groups. The primary hydroxyl group is generally more sterically accessible and therefore more reactive towards bulky reagents.
Tosylation
The reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl groups into tosylates. Tosylates are excellent leaving groups, making the carbon atom susceptible to nucleophilic attack. Due to steric hindrance, the primary hydroxyl group is preferentially tosylated.
Conversion to Alkyl Halides
Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to replace the hydroxyl groups with chlorine and bromine, respectively. These reactions typically proceed via an Sₙ2 mechanism for primary and secondary alcohols, leading to an inversion of stereochemistry at the chiral center.[1][2]
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of ethers.[3][4][5] It involves the reaction of an alkoxide with a primary alkyl halide or a sulfonate ester, such as a tosylate, in an Sₙ2 reaction.[3][4][5] For this compound, selective activation of one hydroxyl group (e.g., as a tosylate) allows for the subsequent reaction with an alkoxide to form an ether.
Intramolecular Cyclization to Epoxides
When a halohydrin or a tosylated alcohol is treated with a base, an intramolecular Sₙ2 reaction can occur, leading to the formation of an epoxide. In the case of a monotosylated or monohalogenated this compound, this reaction yields 3-methyl-1,2-epoxybutane.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the substitution reactions.
Caption: General substitution pathways for this compound.
Caption: A typical experimental workflow for substitution reactions.
Data Presentation
The following tables summarize quantitative data for representative substitution reactions of simple 1,2-diols. While specific data for this compound is limited in the literature, the data for analogous substrates provide a strong basis for experimental design.
| Reaction | Substrate | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Monotosylation | Symmetric Diols | p-TsCl (1 eq.) | Ag₂O, KI (cat.) | CH₂Cl₂ | RT | - | High | [6] |
| Monotosylation | Vicinal Diols | p-TsCl | Pyridine | CH₂Cl₂ | 0 | - | Moderate | [2] |
| Epoxidation | 1,2-Diols | - | Base | - | - | - | - | [7] |
| Ether Synthesis | Propylene Glycol Methyl Ether | CH₃Cl | NaOH | - | 60-85 | 6 | 93.8 | [8] |
| Reaction | Substrate Alcohol | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| Conversion to Bromide | Primary & Secondary Alcohols | PBr₃ | - | - | Alkyl Bromide | Good | [9] |
| Conversion to Chloride | Primary & Secondary Alcohols | SOCl₂ | Pyridine | - | Alkyl Chloride | Good | [10] |
Experimental Protocols
Protocol 1: Regioselective Monotosylation of this compound
Objective: To selectively tosylate the primary hydroxyl group of this compound. This protocol is adapted from procedures for the monotosylation of other symmetrical and vicinal diols.[2][6]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 eq.) to the stirred solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the TsCl solution dropwise to the diol solution at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding cold 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the monotosylated product.
Protocol 2: Conversion of Monotosylated this compound to 3-Methyl-1,2-epoxybutane
Objective: To synthesize 3-methyl-1,2-epoxybutane via intramolecular cyclization of the monotosylated diol.
Materials:
-
Monotosylated this compound (from Protocol 1)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the monotosylated this compound (1.0 eq.) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) or potassium tert-butoxide (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the epoxide is volatile).
-
Purify the crude epoxide by distillation.
Protocol 3: Williamson Ether Synthesis using Monotosylated this compound
Objective: To synthesize an ether derivative of this compound.
Materials:
-
Monotosylated this compound (from Protocol 1)
-
Alcohol (R-OH, e.g., ethanol, benzyl (B1604629) alcohol)
-
Sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare the alkoxide by adding the desired alcohol (R-OH, 1.1 eq.) to a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
In a separate flask, dissolve the monotosylated this compound (1.0 eq.) in anhydrous DMF.
-
Add the monotosylate solution dropwise to the prepared alkoxide solution at 0 °C.
-
Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench with saturated NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography on silica gel.
Conclusion
The substitution reactions of the hydroxyl groups in this compound provide access to a variety of valuable synthetic intermediates. By carefully selecting reagents and reaction conditions, researchers can achieve regioselective transformations to yield monotosylates, alkyl halides, epoxides, and ethers. The protocols provided herein serve as a guide for the practical application of these reactions, enabling the synthesis of complex molecules for research, and drug development. Further optimization of these procedures for specific applications may be necessary to achieve desired yields and purity.
References
- 1. 3-Methyl-2-butanol - Wikipedia [en.wikipedia.org]
- 2. [PDF] Regioselective Mitsunobu-tosylation of 1,2-diols | Semantic Scholar [semanticscholar.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 7. This compound | 50468-22-9 | Benchchem [benchchem.com]
- 8. Khan Academy [khanacademy.org]
- 9. collected.jcu.edu [collected.jcu.edu]
- 10. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
Application Note: Quantitative Analysis of 3-Methylbutane-1,2-diol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylbutane-1,2-diol is a vicinal diol, a class of organic compounds characterized by two hydroxyl groups on adjacent carbon atoms.[1] It serves as a metabolite in certain biological pathways and is utilized as a building block in organic synthesis for various industrial and pharmaceutical applications.[2][3] Accurate quantification of this compound in complex matrices such as biological fluids, environmental samples, or chemical reaction mixtures is crucial for metabolic studies, quality control, and process optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of diols like this compound can be challenging due to their low volatility and high polarity, which can lead to poor chromatographic peak shape and thermal degradation. To overcome these issues, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[4] This application note provides a detailed protocol for the quantification of this compound using GC-MS following derivatization with phenylboronic acid (PBA). This method forms a stable cyclic phenylboronate (B1261982) ester, enhancing chromatographic performance and enabling sensitive and selective detection.[5][6]
Experimental Protocols
Materials and Reagents
-
This compound (≥99% purity)
-
Phenylboronic acid (PBA) (≥98% purity)
-
Internal Standard (IS), e.g., Hexane-1,2-diol or a deuterated analog of the analyte
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
-
Pyridine (B92270) or DMF (anhydrous)
-
Standard laboratory glassware (volumetric flasks, pipettes, vials)
-
Centrifuge
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporator
Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., Hexane-1,2-diol) in the same manner.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock standard with methanol to achieve a concentration range relevant to the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation and Derivatization
This protocol is adapted from methods used for similar diols and may require optimization for specific matrices.[6][7]
-
Sample Aliquot: Transfer 1 mL of the sample (or a prepared extract) into a 10 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, calibration standard, and a blank. A typical concentration is 25 µg/mL.
-
Solvent Evaporation: If the sample is in an aqueous matrix, perform a liquid-liquid extraction with ethyl acetate. For non-aqueous samples, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Add 200 µL of a freshly prepared solution of phenylboronic acid in ethyl acetate (e.g., 1 mg/mL) to the dried residue.
-
Add 50 µL of anhydrous pyridine to act as a catalyst.
-
Vortex the mixture for 30 seconds.
-
Heat the sealed vial at 60-70°C for 30 minutes.[5]
-
-
Extraction of Derivative:
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.
-
Vortex vigorously for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper organic layer (hexane) containing the derivatized analyte to a clean GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
The sample is now ready for GC-MS injection.
-
GC-MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| GC Column | DB-5ms, HP-5ms, or similar nonpolar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[8] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C[9] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 10:1 ratio) |
| Oven Temperature Program | - Initial: 80°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Final Hold: 5 minutes[9] |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification |
| Transfer Line Temperature | 280°C |
Data Presentation
Quantitative data should be organized for clear interpretation. The values below are representative and must be determined empirically on the specific instrument.
Table 1: Chromatographic and Mass Spectrometric Data (Representative)
| Analyte | Derivatizing Agent | Retention Time (RT) | Quantification Ion (m/z) | Qualifier Ions (m/z) |
| This compound | Phenylboronic Acid | Empirically Determined | 190 (M+) | 117, 147 |
| Hexane-1,2-diol (Internal Std.) | Phenylboronic Acid | Empirically Determined | 204 (M+) | 117, 161 |
Table 2: Method Validation Parameters (Typical)
| Parameter | Typical Value | Notes |
| Linearity (R²) | >0.995 | Based on a multi-point calibration curve.[6] |
| Limit of Detection (LOD) (µg/mL) | 0.01 - 0.1 | Signal-to-Noise ratio of 3:1. Varies by matrix and instrument sensitivity.[7] |
| Limit of Quantification (LOQ) (µg/mL) | 0.03 - 0.3 | Signal-to-Noise ratio of 10:1. The lowest point on the calibration curve.[7] |
| Precision (%RSD) | <15% | Assessed by replicate injections of a quality control sample. |
| Accuracy/Recovery (%) | 85 - 115% | Assessed by analyzing spiked matrix samples at different concentrations. |
Visualizations
Experimental Workflow
The following diagram outlines the complete analytical workflow from sample receipt to final data analysis.
References
- 1. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 50468-22-9 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. cis-diol derivatization - Chromatography Forum [chromforum.org]
- 6. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agriculturejournals.cz [agriculturejournals.cz]
- 8. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]
- 9. rsc.org [rsc.org]
Application Note: Chiral HPLC Separation of 3-Methylbutane-1,2-diol Enantiomers
AN-HPLC-001
Introduction
3-Methylbutane-1,2-diol is a chiral compound with a stereocenter at the C2 position, existing as (R)- and (S)-enantiomers. The differential pharmacological and toxicological profiles of enantiomers in drug molecules necessitate their separation and quantification.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for resolving enantiomers.[1][3] Polysaccharide-based CSPs, in particular, have shown broad applicability for the separation of a wide range of chiral compounds, including alcohols and diols.
This application note presents a detailed protocol for the chiral separation of this compound enantiomers. The method employs a systematic screening approach with polysaccharide-based CSPs under normal phase conditions, which are commonly effective for such analytes.[3]
Analytical Challenge
This compound lacks a strong chromophore, making UV detection challenging. Therefore, detection can be achieved using a Refractive Index Detector (RID). Alternatively, derivatization of the diol with a UV-active agent can be performed to enable sensitive UV detection. This note will focus on the direct separation of the underivatized diols with RID detection.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade n-Hexane, isopropanol (B130326) (IPA), and ethanol (B145695) (EtOH).
-
Sample: Racemic this compound.
-
Sample Preparation: Dissolve 1 mg of racemic this compound in 1 mL of the initial mobile phase.
Instrumentation and Columns
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Chiral Columns (Screening):
-
Column A: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak AD-H)
-
Column B: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel OD-H)
-
Column C: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., Chiralpak IC)
-
Chromatographic Conditions: Initial Screening
A screening of different columns and mobile phases is the first step to identify a suitable separation method.
| Parameter | Condition |
| Columns | Column A, Column B, Column C (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | Refractive Index Detector (RID) |
Method Optimization
Based on the initial screening results, the mobile phase composition, flow rate, and temperature can be optimized to improve resolution (Rs) and reduce analysis time. The following protocol assumes promising results were obtained with Column A.
-
Optimize Modifier Percentage: Adjust the percentage of the alcohol modifier (IPA) in n-Hexane. Analyze the sample with mobile phases containing 5%, 15%, and 20% IPA.
-
Optimize Flow Rate: Using the optimal mobile phase composition, evaluate the effect of flow rates of 0.8 mL/min and 1.2 mL/min on the resolution.
-
Optimize Temperature: Evaluate the effect of column temperature on the separation at 20°C and 30°C.
Data Presentation
Table 1: Hypothetical Results of Initial Column Screening
| Column | Mobile Phase (v/v) | tR1 (min) | tR2 (min) | Resolution (Rs) |
| Column A | n-Hexane / IPA (90:10) | 8.5 | 9.8 | 1.8 |
| Column B | n-Hexane / IPA (90:10) | 10.2 | 10.9 | 1.1 |
| Column C | n-Hexane / IPA (90:10) | 12.1 | 12.1 | 0.0 |
Table 2: Hypothetical Results of Method Optimization on Column A
| Parameter | Condition (v/v or value) | tR1 (min) | tR2 (min) | Resolution (Rs) |
| Modifier % (IPA) | ||||
| 5% | 12.3 | 14.5 | 2.5 | |
| 10% | 8.5 | 9.8 | 1.8 | |
| 15% | 6.2 | 7.0 | 1.3 | |
| Flow Rate (mL/min) | ||||
| 0.8 | 15.4 | 18.1 | 2.6 | |
| 1.0 | 12.3 | 14.5 | 2.5 | |
| 1.2 | 10.3 | 12.1 | 2.4 | |
| Temperature (°C) | ||||
| 20 | 13.1 | 15.5 | 2.7 | |
| 25 | 12.3 | 14.5 | 2.5 | |
| 30 | 11.5 | 13.6 | 2.3 |
Final Optimized Method (Hypothetical)
Based on the hypothetical optimization data, the following conditions provide the best balance of resolution and analysis time.
| Parameter | Condition |
| Column | Column A (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20°C |
| Injection Volume | 10 µL |
| Detection | Refractive Index Detector (RID) |
| Expected tR1 | ~13.1 min |
| Expected tR2 | ~15.5 min |
| Expected Rs | ~2.7 |
Visualization
Caption: Experimental workflow for chiral HPLC method development.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csfarmacie.cz [csfarmacie.cz]
Application Notes and Protocols for the Biotransformation of Substrates Using 3-Methylbutane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for exploring the use of 3-Methylbutane-1,2-diol in the biotransformation of various substrates, particularly in microbial fermentation and enzymatic reactions. While direct, documented applications of this compound in the biotransformation of other substrates are limited in publicly available literature, this document outlines potential applications and detailed protocols based on the known metabolic capabilities of relevant microorganisms and the chemical properties of vicinal diols.
Introduction
Biotransformation is a powerful tool in chemical synthesis, offering high selectivity and environmentally benign reaction conditions. This compound, a chiral vicinal diol, presents potential as a co-substrate or modulator in microbial and enzymatic biotransformations. Its hydroxyl groups can participate in redox reactions, and its carbon skeleton may be metabolized by various microorganisms, potentially influencing the transformation of other substrates. This document focuses on the prospective application of this compound in the biotransformation of aromatic compounds using robust microbial catalysts such as Rhodococcus and Pseudomonas putida.
Potential Applications
Co-substrate in Redox Reactions
Vicinal diols can serve as "smart co-substrates" in alcohol dehydrogenase (ADH) catalyzed reactions, aiding in the regeneration of NAD(P)H cofactors. While specific studies with this compound are not prevalent, its structure suggests it could be a substrate for certain oxidoreductases. This could be particularly useful in the stereoselective reduction of ketones to chiral alcohols, a critical step in the synthesis of many pharmaceutical intermediates.
Modulator of Microbial Metabolism
The introduction of this compound into a microbial culture could influence the metabolic pathways involved in the degradation of other substrates. For instance, in the bioremediation of aromatic pollutants by Pseudomonas putida or Rhodococcus, the diol could act as an additional carbon source, potentially enhancing the expression of enzymes relevant to the transformation of the target pollutant.
Data Presentation
The following table summarizes hypothetical quantitative data for the biotransformation of a model substrate, toluene (B28343), to benzyl (B1604629) alcohol, illustrating the potential effect of this compound as a co-substrate. This data is illustrative and should be confirmed by experimentation.
| Microorganism | Substrate | Co-substrate (Concentration) | Transformation Time (h) | Product Yield (%) | Enantiomeric Excess (%) |
| Pseudomonas putida | Toluene (10 mM) | None | 48 | 65 | 85 (S) |
| Pseudomonas putida | Toluene (10 mM) | This compound (20 mM) | 48 | 78 | 92 (S) |
| Rhodococcus erythropolis | Toluene (10 mM) | None | 72 | 58 | 75 (R) |
| Rhodococcus erythropolis | Toluene (10 mM) | This compound (20 mM) | 72 | 72 | 88 (R) |
Experimental Protocols
Protocol 1: Screening for Microbial Biotransformation of Toluene using this compound as a Co-substrate
This protocol outlines a screening procedure to assess the effect of this compound on the biotransformation of toluene by Pseudomonas putida and Rhodococcus erythropolis.
Materials:
-
Pseudomonas putida (e.g., ATCC 47054)
-
Rhodococcus erythropolis (e.g., ATCC 4277)
-
Minimal Salts Medium (MSM)
-
Toluene (analytical grade)
-
This compound (≥98% purity)
-
Sterile culture tubes and flasks
-
Shaking incubator
-
Gas chromatograph (GC) with a chiral column
Procedure:
-
Inoculum Preparation:
-
Prepare a seed culture of P. putida and R. erythropolis by inoculating 10 mL of Luria-Bertani (LB) broth and incubating at 30°C with shaking at 200 rpm for 18-24 hours.
-
Harvest the cells by centrifugation (5000 x g, 10 min), wash twice with sterile MSM, and resuspend in MSM to an optical density at 600 nm (OD600) of 1.0.
-
-
Biotransformation Setup:
-
In sterile 50 mL flasks, add 10 mL of MSM.
-
Add toluene to a final concentration of 10 mM.
-
For the experimental group, add this compound to a final concentration of 20 mM.
-
The control group will not contain this compound.
-
Inoculate each flask with 1% (v/v) of the prepared cell suspension.
-
Seal the flasks and incubate at 30°C with shaking at 200 rpm.
-
-
Sampling and Analysis:
-
Take 1 mL samples at 0, 12, 24, and 48 hours.
-
Extract the samples with an equal volume of ethyl acetate.
-
Analyze the organic phase by GC to determine the concentration of toluene and the product (benzyl alcohol).
-
Use a chiral GC column to determine the enantiomeric excess of the product.
-
Protocol 2: General Protocol for Fermentation and Biotransformation
This protocol provides a general method for larger-scale biotransformation experiments in a laboratory fermenter.
Materials:
-
Selected microorganism (P. putida or R. erythropolis)
-
Laboratory fermenter (e.g., 2 L)
-
Production medium (optimized for the specific microorganism and biotransformation)
-
Substrate solution (e.g., toluene in an inert solvent)
-
Co-substrate solution (this compound in sterile water)
-
pH probe, dissolved oxygen (DO) probe
-
Antifoam agent
Procedure:
-
Fermenter Preparation:
-
Assemble and sterilize the fermenter containing the production medium.
-
Calibrate the pH and DO probes.
-
-
Inoculation and Growth Phase:
-
Inoculate the fermenter with a 5-10% (v/v) seed culture.
-
Maintain the temperature, pH, and aeration at optimal levels for the growth of the microorganism (e.g., 30°C, pH 7.0, DO > 20%).
-
-
Biotransformation Phase:
-
Once the culture reaches the mid-logarithmic growth phase, induce the expression of the required enzymes if necessary.
-
Add the substrate and co-substrate (this compound) to the desired concentrations. The substrate can be fed continuously or in batches to avoid toxicity.
-
Monitor the biotransformation process by taking samples periodically and analyzing them as described in Protocol 1.
-
-
Product Recovery:
-
After the desired conversion is achieved, harvest the culture broth.
-
Separate the cells from the broth by centrifugation or microfiltration.
-
Extract the product from the supernatant using an appropriate solvent and purify it using techniques like column chromatography.
-
Visualizations
Caption: General workflow for microbial biotransformation experiments.
Application Notes and Protocols: 3-Methylbutane-1,2-diol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbutane-1,2-diol is a chiral diol that serves as a valuable and versatile building block in organic synthesis.[1][2][3] Its bifunctional nature, containing two hydroxyl groups with a specific stereochemical arrangement in its chiral forms, allows for its use as a precursor in the synthesis of a variety of complex molecules, including natural products and potential pharmaceutical agents.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, highlighting its utility for researchers in organic chemistry and drug development.
Key Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₂ | [5] |
| Molecular Weight | 104.15 g/mol | [5] |
| CAS Number | 50468-22-9 | [5] |
| Appearance | Colorless liquid | [3] |
| Chirality | Possesses a chiral center at the C-2 position, existing as (S)-(+)- and (R)-(-)-enantiomers. | [2][6] |
Applications in Organic Synthesis
This compound is a versatile starting material for the synthesis of various chiral intermediates.[2] The diol functionality can be selectively protected or activated to participate in a range of chemical reactions, including oxidations, substitutions, and elaborations to form more complex carbon skeletons.[1][2]
Synthesis of Chiral Aldehydes: (S)-3-Methyl-2-hydroxybutanal
A key application of this compound is its conversion to the corresponding chiral α-hydroxy aldehyde. This transformation is a crucial step in the synthesis of various natural products. The selective oxidation of the primary hydroxyl group can be achieved using a variety of methods, with the Swern oxidation being a mild and efficient choice that is compatible with a wide range of functional groups.[7][8][9]
Experimental Workflow for Swern Oxidation:
Caption: Experimental workflow for the Swern oxidation of (S)-3-methylbutane-1,2-diol.
Detailed Protocol: Swern Oxidation of (S)-3-Methylbutane-1,2-diol
This protocol is adapted from standard Swern oxidation procedures.[10]
Materials:
-
(S)-3-Methylbutane-1,2-diol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous DCM and cooled to -78 °C using a dry ice/acetone bath.
-
Oxalyl Chloride Addition: Oxalyl chloride (1.1 to 1.5 equivalents) is slowly added to the cooled DCM.
-
DMSO Activation: A solution of DMSO (2.0 to 2.5 equivalents) in anhydrous DCM is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The mixture is stirred for 15 minutes.
-
Alcohol Addition: A solution of (S)-3-methylbutane-1,2-diol (1.0 equivalent) in anhydrous DCM is added dropwise, again maintaining the temperature below -70 °C. The reaction is stirred for 45 minutes.
-
Quenching: Triethylamine (5.0 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature.
-
Workup: Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude (S)-3-methyl-2-hydroxybutanal is purified by flash column chromatography on silica (B1680970) gel.
| Reactant | Molar Ratio | Notes |
| (S)-3-Methylbutane-1,2-diol | 1.0 | |
| Oxalyl Chloride | 1.2 | Added slowly to DCM at -78 °C. |
| DMSO | 2.2 | Added dropwise to the oxalyl chloride solution. |
| Triethylamine | 5.0 | Used to quench the reaction and facilitate elimination. |
Synthesis of Chiral Alkenes via Wittig Reaction
The chiral aldehyde obtained from the oxidation of this compound can be further elaborated using the Wittig reaction to form a variety of chiral alkenes.[11] The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes and ketones.[12][13]
Logical Relationship for Wittig Reaction:
Caption: Logical relationship of reactants and products in a Wittig reaction.
Detailed Protocol: Wittig Reaction with (S)-3-Methyl-2-hydroxybutanal
This protocol is a general procedure for a Wittig reaction.[2][14]
Materials:
-
(S)-3-Methyl-2-hydroxybutanal
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or DMSO)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, the phosphonium salt is suspended in the anhydrous solvent. The strong base is added at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide (a color change is often observed).
-
Aldehyde Addition: A solution of (S)-3-methyl-2-hydroxybutanal in the anhydrous solvent is added dropwise to the ylide solution at the same low temperature.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the desired chiral alkene.
| Reactant | Molar Ratio | Notes |
| (S)-3-Methyl-2-hydroxybutanal | 1.0 | |
| Phosphonium Salt | 1.1 | Chosen based on the desired alkene. |
| Strong Base | 1.1 | n-BuLi or NaH are common choices. |
Application in Natural Product Synthesis: (+)-Eldanolide
A notable application of a derivative of this compound is in the asymmetric synthesis of (+)-Eldanolide, the wing gland pheromone of the male African sugar-cane borer.[4] The synthesis utilizes a chiral epoxy alcohol derived from 3-methyl-2-buten-1-ol, a close structural relative of this compound. The key steps involve a stereoselective epoxidation followed by regioselective ring-opening to establish the required stereocenters. While not directly starting from this compound, this synthesis showcases the utility of the chiral isopentyl structural motif in the construction of complex natural products.
Conclusion
This compound is a valuable chiral building block with significant potential in organic synthesis. Its utility in the preparation of key chiral intermediates, such as α-hydroxy aldehydes, which can be further elaborated into more complex structures, makes it a powerful tool for the synthesis of natural products and pharmaceutically relevant molecules. The protocols provided herein offer a starting point for researchers to explore the diverse applications of this versatile diol in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. sciepub.com [sciepub.com]
- 3. Buy this compound | 50468-22-9 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. community.wvu.edu [community.wvu.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methylbutane-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 3-Methylbutane-1,2-diol, with a primary focus on improving reaction yield and efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common laboratory and industrial methods for synthesizing this compound include:
-
Sharpless Asymmetric Dihydroxylation: This method uses an osmium tetroxide catalyst and a chiral ligand to convert an alkene (like 3-methyl-1-butene) into a chiral vicinal diol.[1][2] It is highly valued for its ability to produce enantiomerically enriched products.
-
Epoxidation followed by Acid-Catalyzed Hydrolysis: This two-step process involves first forming an epoxide from the corresponding alkene, which is then opened through hydrolysis in an aqueous acidic medium to yield the diol.[3][4] This method typically results in anti-dihydroxylation.[3]
-
Hydroboration-Oxidation: A common laboratory method that involves the reaction of 3-methylbut-1-ene with a borane (B79455) source, followed by oxidation with hydrogen peroxide and a base to produce the diol.[5][6]
-
Catalytic Hydrogenation: In industrial settings, this compound can be produced by the catalytic hydrogenation of 3-methylbut-2-en-1-ol.[6]
Q2: Which key factors generally influence the yield of the synthesis?
A2: Several factors critically impact the overall yield: reaction temperature, concentration of reactants, choice of solvent and catalyst, reaction pH, and the purity of starting materials. For stereoselective reactions like the Sharpless Asymmetric Dihydroxylation, the concentration and choice of the chiral ligand are also paramount.[7]
Q3: How do I choose the most suitable synthesis method?
A3: The choice of method depends on the desired outcome:
-
For high enantioselectivity (producing a specific stereoisomer), the Sharpless Asymmetric Dihydroxylation is the preferred method.[1][8]
-
For a straightforward synthesis where stereochemistry is not the primary concern, epoxidation followed by hydrolysis or hydroboration-oxidation are robust and common choices.[3][5]
-
For large-scale industrial production , catalytic hydrogenation is often employed.[5]
Q4: What are common byproducts, and how can their formation be minimized?
A4: Byproduct formation depends on the synthesis route. In dihydroxylation reactions, over-oxidation can lead to the cleavage of the C-C bond, forming aldehydes or ketones.[6] In Grignard-based syntheses, side reactions can occur if the starting materials are not completely dry.[9] Minimizing byproducts involves strict control over reaction conditions (temperature, pH, reaction time), using high-purity reagents, and adding reactants slowly to control their instantaneous concentration.[7][10]
Troubleshooting Guides
Guide 1: Sharpless Asymmetric Dihydroxylation (AD)
Q: My reaction yield and/or enantiomeric excess (ee%) are low. What is the likely cause and solution?
A: Low yield and poor enantioselectivity in Sharpless AD reactions are often caused by a competing non-enantioselective secondary catalytic cycle.[7] This occurs when the osmate(VI) ester intermediate is re-oxidized before the diol product is released, allowing it to dihydroxylate another alkene molecule without the influence of the chiral ligand.[7][8]
Solutions:
-
Increase Ligand Concentration: Using a higher molar ratio of the chiral ligand helps ensure the osmium catalyst remains complexed, suppressing the secondary pathway.[7]
-
Slow Alkene Addition: Adding the alkene substrate slowly maintains a low instantaneous concentration, which disfavors the non-selective secondary cycle.[7]
-
Optimize Temperature: Lowering the reaction temperature often improves enantioselectivity, though it may also reduce the reaction rate. An optimal balance must be found empirically for each substrate.[7]
Q: The reaction is extremely slow or appears to have stalled. Why is this happening?
A: Slow reaction rates, particularly with sterically hindered or electron-deficient alkenes, are a common issue. The reaction rate is also highly dependent on the pH of the medium. As the reaction proceeds, the pH tends to drop, which slows the hydrolysis of the intermediate osmate ester, thereby inhibiting catalyst turnover.[10]
Solutions:
-
Maintain a Constant pH: The reaction proceeds more rapidly under slightly basic conditions.[8] Maintaining the pH at a constant, high value (e.g., pH 12.0) via titration with a base can dramatically increase the reaction rate, especially for tetrasubstituted olefins.[10]
-
Use an Additive: For certain substrates, adding methanesulfonamide (B31651) (MeSO₂NH₂) can accelerate the hydrolysis of the cyclic intermediate, thus improving the catalytic turnover rate.[1]
-
Optimize Temperature: While lower temperatures favor enantioselectivity, carefully increasing the temperature can enhance the reaction rate. This trade-off must be carefully evaluated.[7]
Diagram 1: Troubleshooting Workflow for Sharpless AD
Caption: A workflow for diagnosing and solving common issues in Sharpless AD reactions.
Guide 2: Epoxidation and Subsequent Hydrolysis
Q: I performed the reaction but isolated an epoxide instead of the this compound. What went wrong?
A: This is a common outcome when the reaction is performed in a nonaqueous solvent (e.g., chloroform, dichloromethane).[3] Peroxyacids like m-CPBA will form the epoxide, but the subsequent ring-opening hydrolysis requires water and an acid or base catalyst. If these are not present, the reaction stops at the epoxide stage.
Solution: To obtain the diol, you must perform a second step. After isolating the epoxide, treat it with an aqueous acid solution (e.g., dilute H₂SO₄) to catalyze the hydrolysis of the epoxide ring to the vicinal diol.[3][11] Alternatively, conduct the initial epoxidation in a solvent system that includes water to promote the direct conversion.[12]
Diagram 2: Comparison of Synthesis Pathways
Caption: Key synthetic routes to this compound from its parent alkene.
Data Presentation
Table 1: Optimization of Sharpless AD Reaction Parameters
The following table summarizes the general effects of adjusting key parameters on reaction yield and enantioselectivity, based on established principles.[7][10]
| Parameter | Condition | Effect on Yield | Effect on Enantioselectivity (ee%) | Recommendation |
| Ligand Concentration | Increasing concentration | Can improve yield by minimizing side reactions. | Generally increases ee% by suppressing the non-enantioselective secondary cycle. | Use a higher molar concentration of the ligand relative to the osmium catalyst. |
| Temperature | Lowering temperature | May decrease yield if the reaction does not go to completion. | Often improves ee%. | The optimal temperature is substrate-dependent and requires empirical optimization. |
| pH | Maintaining constant high pH (~11-12) | Significantly increases reaction rate, leading to higher conversion and yield. | Can have a minor effect; may improve ee% by allowing the reaction to run at a lower temperature. | For slow reactions, use an auto-titrator or buffer system to maintain a constant pH. |
| Alkene Addition | Slow, controlled addition | Can improve yield by reducing byproduct formation. | Significantly improves ee% by minimizing the secondary catalytic cycle. | Add the alkene substrate dropwise over an extended period. |
Experimental Protocols
Protocol: Improved Sharpless Asymmetric Dihydroxylation with pH Control
This protocol is adapted for the synthesis of chiral this compound from 3-methyl-1-butene, incorporating pH control for an enhanced reaction rate.[10]
Reagents & Equipment:
-
3-methyl-1-butene
-
AD-mix-β (contains K₃Fe(CN)₆, K₂CO₃, (DHQD)₂-PHAL ligand, and K₂OsO₂(OH)₄)[1]
-
tert-Butanol (t-BuOH) and Water (1:1 v/v)
-
Methanesulfonamide (MeSO₂NH₂) (optional, but recommended)
-
Sodium sulfite (B76179) (Na₂SO₃) for quenching
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) for drying
-
Reaction flask, stirrer, and an auto-titrator or pH meter with a burette for base addition (e.g., 2N NaOH)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
Procedure:
-
Setup: In a reaction flask, prepare a 1:1 mixture of t-BuOH and water. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: While stirring, add the AD-mix-β powder (approx. 1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equiv.) to the solvent. Stir until the reagents are mostly dissolved, resulting in a yellow-green biphasic mixture.
-
pH Control: Insert the pH electrode and the tip of the burette from the auto-titrator. Set the titrator to maintain a pH of 12.0 using 2N NaOH.
-
Substrate Addition: Add 3-methyl-1-butene (1 equiv.) to the stirring reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC or GC-MS. The reaction rate should be significantly faster than without pH control.
-
Quenching: Once the reaction is complete, quench it by adding solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene) and stir vigorously for one hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude diol by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
Diagram 3: Logical Relationships of Factors Affecting Yield
Caption: Key experimental factors and their influence on the overall synthesis yield.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | 50468-22-9 | Benchchem [benchchem.com]
- 6. Buy this compound | 50468-22-9 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. www2.oberlin.edu [www2.oberlin.edu]
- 12. Diol synthesis by substitution [organic-chemistry.org]
Technical Support Center: Hydroboration-Oxidation of 3-Methyl-1-Butene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the hydroboration-oxidation reaction of 3-methyl-1-butene (B165623).
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the hydroboration-oxidation of 3-methyl-1-butene?
The major product is 3-methyl-1-butanol.[1][2] This reaction is a classic example of an anti-Markovnikov addition, where the hydroxyl group is added to the less substituted carbon of the double bond.[3][4]
Q2: What are the common side products in this reaction?
The most common side product is the Markovnikov addition product, 3-methyl-2-butanol (B147160). The formation of this isomer occurs when the boron atom adds to the more substituted carbon of the alkene. The ratio of the major product to this side product is influenced by the steric bulk of the borane (B79455) reagent used.[5][6]
Q3: Why is the anti-Markovnikov product favored?
The regioselectivity of the hydroboration step is governed by both steric and electronic factors.
-
Steric Effects: The boron atom, being the larger part of the B-H bond, preferentially adds to the less sterically hindered carbon of the double bond (the terminal carbon in this case).[5][7]
-
Electronic Effects: Although there's a concerted mechanism, there is a partial positive charge buildup on the more substituted carbon in the transition state, which is more stable. The boron atom, being slightly less electronegative than hydrogen, acts as the electrophile and attacks the electron-rich double bond.[8]
Q4: Do carbocation rearrangements occur during hydroboration-oxidation?
No, carbocation rearrangements are not observed in hydroboration-oxidation reactions.[3][9][10] The reaction proceeds through a concerted, four-membered ring transition state without the formation of a discrete carbocation intermediate.[10][11] This is a key advantage over other hydration methods like acid-catalyzed hydration, which are prone to rearrangements.[9][12]
Q5: How does the choice of borane reagent affect the reaction?
The choice of borane reagent significantly impacts the regioselectivity of the reaction. Bulkier borane reagents, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), increase the steric hindrance around the boron atom. This enhances the preference for addition to the less substituted carbon, leading to a higher yield of the desired anti-Markovnikov product.[9][13]
Troubleshooting Guide
Problem: Low yield of the desired 3-methyl-1-butanol product.
-
Possible Cause 1: Suboptimal Regioselectivity.
-
Solution: Employ a sterically hindered borane reagent. While borane-THF complex (BH3•THF) is effective, using bulkier reagents like 9-BBN can significantly improve the ratio of the desired primary alcohol to the secondary alcohol side product.
-
-
Possible Cause 2: Incomplete Oxidation.
-
Solution: Ensure an adequate amount of the oxidizing agent (hydrogen peroxide) and base (e.g., NaOH) are used in the second step. The oxidation should be allowed to proceed for a sufficient duration, often with gentle heating, to ensure complete conversion of the trialkylborane intermediate to the alcohol.
-
-
Possible Cause 3: Reagent Decomposition.
-
Solution: Borane reagents are sensitive to air and moisture. Use fresh, properly stored reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Tetrahydrofuran (B95107) (THF) used as a solvent should be anhydrous.
-
Problem: Significant formation of the 3-methyl-2-butanol side product.
-
Possible Cause: Use of a non-bulky borane reagent.
-
Solution: As detailed in the table below, switching from BH3•THF to a bulkier borane like 9-BBN dramatically increases the selectivity for the terminal alcohol. This is the most effective way to minimize the formation of the 3-methyl-2-butanol isomer.
-
Quantitative Data: Regioselectivity of Hydroboration
The regioselectivity of the hydroboration of 3-methyl-1-butene is highly dependent on the steric bulk of the borane reagent used. The data below illustrates the approximate product distribution.
| Borane Reagent | % 3-methyl-1-butanol (Primary Alcohol) | % 3-methyl-2-butanol (Secondary Alcohol) |
| Borane (BH₃•THF) | ~94% | ~6% |
| 9-BBN | >99% | <1% |
Note: These values are based on typical results for terminal alkenes with similar substitution patterns and serve as a comparative guide.[6]
Experimental Protocol: Hydroboration-Oxidation of 3-Methyl-1-Butene
Reagents & Equipment:
-
3-methyl-1-butene
-
Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, addition funnel
-
Inert atmosphere setup (nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydroboration Step: a. Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an addition funnel, all under a positive pressure of an inert gas. b. In the flask, dissolve 3-methyl-1-butene (1.0 equivalent) in anhydrous THF. c. Cool the flask to 0 °C in an ice bath. d. Slowly add the BH₃•THF solution (approximately 0.33 equivalents for each C=C bond) to the stirred alkene solution via the addition funnel over 30 minutes. e. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the trialkylborane.
-
Oxidation Step: a. Cool the flask back to 0 °C. b. Slowly and carefully add the 3 M NaOH solution to the reaction mixture. c. Following the base, add the 30% H₂O₂ solution dropwise, ensuring the internal temperature does not rise significantly. d. After the addition, warm the mixture to 50 °C and stir for at least 1 hour. The mixture may become cloudy or separate into layers.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product. c. Wash the organic layer sequentially with water and then with brine. d. Dry the organic layer over anhydrous MgSO₄. e. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. f. The crude product can be further purified by distillation or column chromatography to isolate the 3-methyl-1-butanol.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in the hydroboration-oxidation of 3-methyl-1-butene.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the hydroboration-oxidation reaction.
Mechanism of Boron Addition
Caption: Steric influence on the regioselectivity of borane addition to 3-methyl-1-butene.
References
- 1. sarthaks.com [sarthaks.com]
- 2. What product is formed by the reaction of 3-methyl-1-butene with (1) \mat.. [askfilo.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. byjus.com [byjus.com]
- 5. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 6. Untitled Document [ursula.chem.yale.edu]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 12. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-Methylbutane-1,2-diol by Fractional Distillation
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 3-Methylbutane-1,2-diol using fractional distillation.
Data Presentation: Physical Properties
A successful fractional distillation relies on the difference in boiling points between the desired compound and any impurities.[1][2] Below is a summary of the physical properties for this compound and a potential starting material impurity, 3-methylbut-1-ene, which may be present in the crude product from synthesis.[3][4]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Density (g/cm³) |
| This compound | C₅H₁₂O₂ | 104.15 | 206 | 0.974 |
| 3-Methylbut-1-ene (Impurity) | C₅H₁₀ | 70.13 | 20.1 | 0.627 |
Data sourced from multiple chemical property databases.[5][6][7][8][9]
Experimental Protocol
This protocol details the methodology for purifying this compound at atmospheric pressure. Fractional distillation is recommended when the boiling points of the components in a mixture differ by less than 25 °C (45 °F), though it is effective for larger differences as well.[1]
Materials:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head (Y-adapter)
-
Thermometer and adapter
-
Condenser (Liebig or similar)
-
Receiving flasks
-
Boiling chips or magnetic stir bar/stir plate
-
Heating mantle
-
Clamps and stands
-
Tubing for condenser water
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Setup:
-
Place a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.
-
Securely clamp the flask to a stand and place it in a heating mantle.
-
Fit the fractionating column vertically onto the neck of the flask.
-
Place the distillation head on top of the column.
-
Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.[10]
-
Attach the condenser to the side-arm and secure it with a clamp. Connect the water tubing to the condenser, with water entering the lower inlet and exiting the upper outlet.[11]
-
Position a clean, pre-weighed receiving flask at the end of the condenser.
-
To minimize heat loss and improve efficiency, wrap the fractionating column and distillation head with glass wool or aluminum foil.[10]
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin heating the distilling flask gently. If using a stirrer, ensure it is spinning at a moderate, steady rate.
-
Observe the mixture. As it begins to boil, you will see a ring of condensate slowly rising through the fractionating column.[10] The goal is to establish a temperature gradient along the column.[1]
-
Adjust the heating rate to be slow and steady. A rate of 1-2 drops of distillate per second is ideal for good separation. Going too fast will compromise purity.[11]
-
-
Fraction Collection:
-
Foreshot/Low-Boiling Impurities: The first liquid to distill will be the most volatile components (e.g., residual solvents or unreacted 3-methylbut-1-ene). The temperature will be low and may fluctuate. Collect this "foreshot" in a separate receiving flask and set it aside.
-
Main Fraction: As the lower-boiling impurities are removed, the temperature at the distillation head will rise and then stabilize at the boiling point of this compound (approx. 206 °C at 760 mmHg).[5][6] Once the temperature is constant, switch to a new, clean receiving flask to collect the pure product.[10]
-
Final Fraction/High-Boiling Impurities: If the temperature begins to rise again or drops significantly after the main fraction is collected, stop the distillation.[10] This indicates that the desired product has been distilled and higher-boiling impurities are now in the vapor phase.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool completely before disassembling. Never distill to dryness, as this can cause the flask to crack or residues to ignite.[11]
-
Troubleshooting Guide
| Question / Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is my product purity low? | 1. Distillation rate is too fast: This prevents the establishment of a proper vapor-liquid equilibrium in the column.[11] 2. Inefficient column: The column may not have enough theoretical plates for the separation. 3. Poor insulation: Heat loss from the column disrupts the temperature gradient.[10] | 1. Reduce the heating rate to achieve a slow, steady collection of 1-2 drops per second. 2. Use a longer fractionating column or one with a more efficient packing material. 3. Insulate the column and distillation head with glass wool or aluminum foil.[10] |
| Why is the temperature at the thermometer fluctuating? | 1. Uneven boiling ("bumping"): The liquid is superheating and boiling in bursts. 2. Condensate ring position: The ring of condensing vapor is not reaching the thermometer bulb. 3. Channeling or flooding: The vapor or liquid flow in the column is uneven.[12] | 1. Ensure fresh boiling chips or a magnetic stirrer is in use. 2. Increase the heating rate slightly until the vapor surrounds the thermometer bulb, then maintain that temperature.[10] 3. Reduce the heating rate to allow proper flow. Check that the column is perfectly vertical. |
| Why is the distillation so slow or has stopped completely? | 1. Insufficient heat: The heating mantle is not hot enough to vaporize the compound. 2. System leak: Vapors are escaping the system, preventing them from reaching the condenser. 3. Excessive heat loss: Poor insulation is causing the vapor to condense before reaching the thermometer.[10] | 1. Gradually increase the power to the heating mantle. 2. Check all glass joints. Ensure they are properly sealed. Keck clamps can prevent joints from separating.[11] 3. Insulate the column and head with glass wool or foil. |
| Why is liquid backing up in the column ("flooding")? | 1. Heating rate is too high: Excessive vapor flow up the column prevents liquid from flowing down.[13] 2. High reflux rate: Too much condensed liquid is returning to the column.[13] | 1. Immediately reduce the heating rate. The flooding should subside. 2. Ensure the condenser is not excessively cold, which can cause too much vapor to condense.[13] |
Mandatory Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving the common issue of poor product purity during fractional distillation.
Caption: Troubleshooting flowchart for low product purity in fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between simple and fractional distillation? A1: Simple distillation is used to separate liquids with significantly different boiling points (typically >70 °C difference). Fractional distillation is used for liquids with closer boiling points and employs a fractionating column between the distilling flask and the condenser. This column provides a large surface area (through glass beads, rings, or indentations) for repeated vaporization and condensation cycles, which enriches the vapor with the more volatile component as it rises.[10] Each of these cycles is equivalent to a simple distillation, effectively performing multiple separations in a single apparatus.[10]
Q2: What are "theoretical plates" and why are they important? A2: A theoretical plate represents one hypothetical cycle of vaporization and condensation within the fractionating column.[10] The more theoretical plates a column has, the more efficient it is at separating liquids with very close boiling points. The efficiency, or number of theoretical plates, is determined by the column's length and the type of packing used.
Q3: How do I choose the right fractionating column? A3: The choice depends on the boiling point difference between the components you are separating.
-
Vigreux Column: Good for general-purpose separations where boiling points differ by a moderate amount.
-
Packed Column (e.g., with Raschig rings or metal sponges): Offers a higher surface area and more theoretical plates, making it suitable for separating liquids with very close boiling points. However, they also have a higher "hold-up" (amount of liquid retained on the column), which can reduce the final yield.
Q4: Can this compound be distilled under vacuum? A4: Yes. While its atmospheric boiling point is 206 °C, some compounds can degrade at high temperatures. Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature. This can be advantageous if the crude sample contains heat-sensitive impurities or if the diol itself shows signs of decomposition at 206 °C.
Q5: What are the key safety precautions for this procedure? A5:
-
Always perform distillation in a well-ventilated fume hood.
-
Never heat a sealed system. Ensure there is an opening to the atmosphere (e.g., at the end of the collection adapter).
-
Use clamps to securely fasten all glassware.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Do not distill the flask to dryness. Stop heating when a small amount of residue remains.
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. This compound | 50468-22-9 | Benchchem [benchchem.com]
- 4. Buy this compound | 50468-22-9 [smolecule.com]
- 5. lookchem.com [lookchem.com]
- 6. echemi.com [echemi.com]
- 7. 3-Methyl-1,2-butanediol, (2R)- | C5H12O2 | CID 13289080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-methyl-1,2-butanediol [stenutz.eu]
- 10. Purification [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Catalysts for 3-Methylbut-2-en-1-ol Hydrogenation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the selective hydrogenation of 3-methylbut-2-en-1-ol (prenol) to 3-methylbutan-1-ol (isoamyl alcohol).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the catalytic hydrogenation of 3-methylbut-2-en-1-ol.
Q1: Why is my conversion of 3-methylbut-2-en-1-ol unexpectedly low?
A1: Low conversion can stem from several factors related to catalyst activity and reaction conditions:
-
Insufficient Catalyst Activity: The catalyst may not be properly activated. Many catalysts, particularly those based on palladium, require a pre-treatment step, such as reduction in a hydrogen stream at an elevated temperature, to generate the active metallic sites.[1]
-
Catalyst Poisoning: The presence of impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons for noble metal catalysts include sulfur, phosphorus, and alkali metals, which can block active sites.[2]
-
Inadequate Hydrogen Pressure: The partial pressure of hydrogen is a critical parameter. If the pressure is too low, the rate of hydrogenation will be slow, leading to incomplete conversion.
-
Poor Mass Transfer: In a three-phase system (solid catalyst, liquid reactant, gaseous hydrogen), efficient mixing is crucial. If the stirring is inadequate, the transport of hydrogen from the gas phase to the catalyst surface can become the rate-limiting step, resulting in low observed reaction rates.
-
Low Temperature: While higher temperatures can lead to side reactions, an excessively low temperature will decrease the reaction rate significantly, leading to incomplete conversion within a practical timeframe.
Q2: I am observing poor selectivity towards 3-methylbutan-1-ol. What are the likely side products and how can I minimize them?
A2: The primary challenge in this hydrogenation is to saturate the carbon-carbon double bond without affecting the hydroxyl group.
-
Common Side Products:
-
Hydrogenolysis: Cleavage of the C-O bond, leading to the formation of 2-methylbutane and water. This is more prevalent under harsh conditions (high temperature and pressure).
-
Isomerization: The starting material, an allylic alcohol, can isomerize to other compounds under certain catalytic conditions.[3]
-
Over-hydrogenation: While less common for this specific substrate, in related reactions with more complex molecules, other functional groups could be reduced.
-
-
Strategies to Improve Selectivity:
-
Catalyst Choice: Palladium is generally highly selective for the hydrogenation of C=C bonds.[4] The choice of support (e.g., Al₂O₃, SiO₂, activated carbon) can also influence selectivity.
-
Use of Promoters/Bimetallic Catalysts: The addition of a second metal (e.g., Ce, Se, Zn) can modify the electronic properties of the primary catalyst (like Pd), suppressing undesirable side reactions.[5][6] For instance, selenium can stabilize palladium in a partially oxidized state, which depresses its hydrogenolysis activity.[5]
-
Milder Reaction Conditions: Lowering the reaction temperature and hydrogen pressure generally favors the desired hydrogenation of the double bond over hydrogenolysis.
-
Q3: My catalyst's performance is degrading over multiple runs. What causes this deactivation, and how can it be mitigated?
A3: Catalyst deactivation is the loss of catalytic activity over time and is a common issue.[7]
-
Main Causes of Deactivation:
-
Sintering: At high temperatures, the small metal nanoparticles of the catalyst can migrate and agglomerate into larger particles. This reduces the active surface area, leading to a drop in activity.[8] This deactivation is often irreversible.
-
Coking or Fouling: Carbonaceous materials, sometimes referred to as "green oil," can deposit on the catalyst surface and block pores and active sites.[8] This type of deactivation can sometimes be reversed by calcination (burning off the carbon) at high temperatures.
-
Leaching: The active metal component may dissolve or "leach" from the support into the reaction medium, especially under acidic or basic conditions.
-
Poisoning: As mentioned in A1, strong adsorption of impurities on active sites leads to deactivation.[2] This can be reversible or irreversible depending on the nature of the poison.
-
-
Mitigation Strategies:
-
Control Temperature: Operate at the lowest temperature that provides a reasonable reaction rate to minimize sintering.
-
Ensure Pure Reactants: Use high-purity substrates, solvents, and hydrogen to avoid introducing catalyst poisons.
-
Optimize Catalyst Support: A support with high surface area and strong metal-support interaction can help prevent sintering.
-
Regeneration: For deactivation caused by coking, a regeneration cycle involving controlled oxidation to burn off deposits may restore activity.[8]
-
Experimental Protocols
Protocol 1: General Procedure for Batch Hydrogenation of 3-methylbut-2-en-1-ol
-
Catalyst Activation (Pre-treatment):
-
Place the required amount of catalyst (e.g., 1 wt% Pd/γ-Al₂O₃) into the reaction vessel.
-
If required, activate the catalyst in situ by heating it under a flow of hydrogen (e.g., 10% H₂ in Ar) at a specified temperature (e.g., 400°C) for several hours.[1]
-
Cool the vessel to the desired reaction temperature under an inert atmosphere (e.g., N₂ or Ar).
-
-
Reaction Setup:
-
Under an inert atmosphere, add the solvent (e.g., ethanol (B145695) or isopropanol) and 3-methylbut-2-en-1-ol to the reaction vessel.
-
Seal the reactor.
-
-
Hydrogenation:
-
Purge the reactor several times with hydrogen to remove the inert gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar) and begin vigorous stirring.[1]
-
Maintain a constant temperature (e.g., 25-45°C) and pressure throughout the reaction.[1]
-
Monitor the reaction progress by taking small aliquots of the reaction mixture at regular intervals for analysis.
-
-
Work-up:
-
Once the reaction is complete (as determined by analysis), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the solid catalyst.
-
The filtrate containing the product can be further purified if necessary (e.g., by distillation).
-
Protocol 2: Product Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted for the analysis of reaction mixtures containing 3-methylbut-2-en-1-ol and its products.[9]
-
Sample Preparation:
-
Quenching: Immediately cool the collected aliquot in an ice bath to stop the reaction.
-
Extraction: To 100 µL of the reaction mixture, add 900 µL of a suitable organic solvent like ethyl acetate.
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete extraction of the analytes.
-
Separation: Centrifuge the sample to separate the organic layer from any aqueous phase or solid catalyst particles.[9]
-
-
Dilution and Analysis:
-
Carefully transfer the organic layer to a clean vial. If necessary, perform further dilutions to ensure the analyte concentration is within the optimal range for the instrument (a starting concentration of ~1 mg/mL is often recommended).
-
Transfer the final extract into a 1.5 mL glass GC autosampler vial.[9]
-
-
GC-MS Parameters (Example):
-
Column: A non-polar column such as a BP5 (30 m, 0.25 mm ID, 0.25 µm film thickness) is suitable.[1]
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-300.
-
-
Quantification:
-
Identify peaks corresponding to the reactant (3-methylbut-2-en-1-ol), product (3-methylbutan-1-ol), and any byproducts based on their retention times and mass spectra.
-
For accurate quantification, create a calibration curve using standard solutions of known concentrations. The use of an internal standard is highly recommended for improved accuracy.[9]
-
Catalyst Performance Data
The following table summarizes representative data for the hydrogenation of unsaturated alcohols, providing a baseline for catalyst selection and process optimization. Conditions and results can vary based on the specific catalyst batch and experimental setup.
| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity to Saturated Alcohol (%) | Reference |
| 1 wt% Pd | γ-Al₂O₃ | 25 | 5 | >99 | ~97 | Inspired by[1] |
| 1 wt% Pd | γ-Al₂O₃ | 45 | 1 | ~95 | ~98 | Inspired by[1] |
| 0.5% Pd-0.05% Se | SiO₂ | 100 | Flow | 45 (Isomerization) | 93 (to prenol) | [5] |
| 5% Cu–1% Pt | SiO₂ | 150 | 30 | 100 | 76 (Isoprenol) | [10] |
| Pd/ZnO | - | 40-80 | 3-10 | High | High | Inspired by[11] |
Note: Data is compiled from studies on similar substrates (e.g., 2-methyl-3-butyn-2-ol) or related reactions to provide general guidance.
Visual Guides & Diagrams
Caption: Reaction pathway for the hydrogenation of 3-methylbut-2-en-1-ol.
Caption: General experimental workflow for catalyst testing.
Caption: Troubleshooting decision tree for common hydrogenation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Frontiers | Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol [frontiersin.org]
- 4. aidic.it [aidic.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. cup.edu.cn [cup.edu.cn]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Preventing catalyst deactivation in 3-Methylbutane-1,2-diol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of 3-Methylbutane-1,2-diol. The primary industrial route for this synthesis is the catalytic hydrogenation of 3-methyl-2-buten-1-ol (B147165), commonly employing a Palladium on carbon (Pd/C) catalyst. Maintaining catalyst activity and longevity is crucial for efficient and cost-effective production.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for my Pd/C catalyst to lose activity during the hydrogenation of 3-methyl-2-buten-1-ol?
A1: Catalyst deactivation in this synthesis can be attributed to several primary mechanisms:
-
Poisoning: Impurities in the reactant feed or solvent can strongly adsorb to the active sites of the palladium catalyst, blocking them from the substrate. Common poisons include sulfur and nitrogen compounds.
-
Fouling/Coking: Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking the active sites and pores. These deposits can originate from the decomposition or polymerization of the reactant or product molecules at higher temperatures.[1][2]
-
Sintering: At elevated temperatures, the fine palladium nanoparticles on the carbon support can agglomerate into larger particles. This process, known as sintering, reduces the active surface area of the catalyst, leading to a decrease in activity.
-
Leaching: Palladium can be lost from the carbon support into the reaction medium, particularly under acidic or basic conditions or in the presence of complexing agents.[3][4] This not only deactivates the catalyst but can also contaminate the product.
Q2: I'm observing a significant drop in reaction rate. How can I determine the cause of deactivation?
A2: A systematic approach is necessary to diagnose the cause of catalyst deactivation. Characterizing both the fresh and spent catalyst can provide significant insights.[5][6] Key analytical techniques include:
-
Brunauer-Emmett-Teller (BET) analysis: A significant decrease in surface area and pore volume in the spent catalyst compared to the fresh one suggests fouling or coking.[7]
-
Transmission Electron Microscopy (TEM): An increase in the average palladium particle size on the spent catalyst is a clear indicator of sintering.[7]
-
X-ray Photoelectron Spectroscopy (XPS): This technique can identify changes in the oxidation state of palladium and detect the presence of poisons on the catalyst surface.[7]
-
Inductively Coupled Plasma (ICP) analysis: Analyzing the reaction filtrate for palladium content can confirm if leaching is occurring.
Q3: Can I regenerate my deactivated Pd/C catalyst?
A3: Yes, in many cases, Pd/C catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the deactivation mechanism:
-
For Fouling/Coking: A common method involves washing the catalyst with a suitable solvent to remove adsorbed organic species, followed by a calcination step (heating in a controlled atmosphere) to burn off carbonaceous deposits.[8][9]
-
For Poisoning: Treatment with specific chemical agents can sometimes remove the poison. For example, an oxidative treatment might be effective for some types of poisons.[10]
-
For Sintering: Regeneration from sintering is generally not possible as the metal particle size has irreversibly changed.
It's important to note that regeneration may not restore 100% of the initial activity, and the catalyst may deactivate more quickly in subsequent cycles.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Conversion | Inactive Catalyst: The catalyst may be old, improperly stored, or from a poor-quality batch. | 1. Use a fresh batch of catalyst. 2. Ensure the catalyst has been stored under an inert atmosphere. 3. Consider a more active catalyst formulation if the problem persists. |
| Catalyst Poisoning: Trace impurities in the 3-methyl-2-buten-1-ol feedstock or solvent. | 1. Analyze the feedstock and solvent for common poisons like sulfur or nitrogen compounds. 2. Purify the feedstock and solvent before the reaction. 3. Introduce a guard bed to remove impurities before the main reactor. | |
| Reaction Starts but Stalls | Gradual Catalyst Poisoning or Fouling: Accumulation of poisons or coke on the catalyst surface over time. | 1. Optimize reaction temperature to minimize side reactions that lead to coke formation. 2. Ensure efficient stirring to improve mass transfer and reduce localized high concentrations of reactants or products on the catalyst surface. |
| Decreased Selectivity (Formation of Byproducts) | Partial Catalyst Poisoning: Poisons can alter the electronic properties of the catalyst, leading to different reaction pathways. | 1. Identify and eliminate the source of poisoning. 2. A change in selectivity can be an early indicator of a developing deactivation problem. |
| Changes in Reaction Conditions: Fluctuations in temperature or pressure. | 1. Ensure precise control of all reaction parameters. | |
| Difficulty in Filtering the Catalyst Post-Reaction | Catalyst Fines or Degradation: The carbon support may be breaking down, leading to fine particles that are difficult to filter. | 1. Use a catalyst with a more robust support. 2. Use a filter aid like Celite for easier filtration. Be aware that used Pd/C can be pyrophoric and should be kept wet.[11] |
Quantitative Data on Catalyst Performance and Deactivation
| Catalyst State | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Average Pd Particle Size (nm) |
| Fresh Catalyst | 1493.74 | 0.92 | 2.45 | 2.74 |
| Spent Catalyst | 356.38 | 0.29 | 3.31 | 3.55 |
| Regenerated Catalyst | ~1100-1300 | ~0.7-0.8 | ~2.5-3.0 | ~3.0-3.5 |
Data adapted from a study on Pd/C deactivation in a hydrogenation debenzylation reaction, which highlights pore blockage as a major deactivation mechanism.[7] The decrease in surface area and pore volume of the spent catalyst is indicative of fouling by reaction products or intermediates. The slight increase in palladium particle size suggests some sintering may also occur.[7]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 3-Methyl-2-buten-1-ol
This protocol provides a general laboratory-scale procedure for the hydrogenation of 3-methyl-2-buten-1-ol to this compound using a Pd/C catalyst. Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and air. Handle with care in an inert atmosphere.[12][13]
Materials:
-
3-methyl-2-buten-1-ol
-
5% Palladium on Carbon (Pd/C)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen (H₂) gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Equipment:
-
Hydrogenation reactor (e.g., Parr shaker or a flask with a balloon setup for atmospheric pressure)
-
Magnetic stirrer
-
Gas inlet and outlet
-
Filtration apparatus
Procedure:
-
Catalyst Handling: In a fume hood, add the 5% Pd/C catalyst to the reaction vessel. If the catalyst is dry, this should be done under a stream of inert gas.
-
Inerting the System: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove all oxygen.
-
Adding Reactants: Under the inert atmosphere, add the solvent (e.g., ethanol) followed by the 3-methyl-2-buten-1-ol.
-
Hydrogenation: Purge the reactor with hydrogen gas. If using a balloon, evacuate the inert gas and backfill with hydrogen; repeat this process 3-5 times. Pressurize the reactor to the desired hydrogen pressure (e.g., 1-5 atm) and begin stirring.
-
Reaction Monitoring: The reaction progress can be monitored by observing hydrogen uptake or by taking small aliquots (after safely purging the system with inert gas) and analyzing them by Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, stop the stirring and hydrogen supply. Purge the reactor with inert gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Crucially, do not allow the catalyst to dry on the filter paper as it can ignite in the presence of air. Keep the filter cake wet with solvent or water.[11]
-
Product Isolation: The this compound can be isolated from the filtrate by removing the solvent under reduced pressure. Further purification can be achieved by distillation.
Protocol 2: Regeneration of Fouled Pd/C Catalyst
This protocol outlines a general procedure for the regeneration of a Pd/C catalyst that has been deactivated by fouling.
Procedure:
-
Solvent Washing: After filtering the catalyst from the reaction mixture, wash the catalyst cake thoroughly with a solvent that is a good solvent for the reactants, products, and potential byproducts. Methanol or acetone (B3395972) are often used.[10] This step aims to remove adsorbed organic molecules.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove the solvent.
-
Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst under a flow of inert gas (e.g., nitrogen) to a temperature of 250-300 °C for 2-4 hours. Then, switch to a flow of air or a mixture of air and inert gas to carefully burn off the carbonaceous deposits. The temperature and duration will need to be optimized for the specific type of fouling.
-
Reduction: After calcination, the palladium will be in an oxidized state (PdO). To restore its catalytic activity, the catalyst must be re-reduced. This is typically done by heating the catalyst in a stream of hydrogen gas (e.g., at 100-200 °C).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sbcat.org [sbcat.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. CN103028422A - Regeneration method for refining palladium-carbon catalysts through coarse terephthalic acid hydrogenation - Google Patents [patents.google.com]
- 10. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. chem.uci.edu [chem.uci.edu]
Minimizing byproduct formation in 3-Methylbutane-1,2-diol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 3-Methylbutane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common laboratory and industrial methods for synthesizing this compound are:
-
Hydroboration-Oxidation of 3-Methyl-1-butene (B165623) : This is a two-step process that involves the addition of a borane (B79455) reagent across the double bond of 3-methyl-1-butene, followed by oxidation to yield the diol.[1][2] This method is known for its anti-Markovnikov regioselectivity, which is crucial for obtaining the desired 1,2-diol structure.
-
Catalytic Hydrogenation of 3-Methyl-2-en-1-ol : This method involves the selective reduction of the carbon-carbon double bond of 3-methyl-2-en-1-ol using a catalyst in the presence of hydrogen gas.[3] Controlling the selectivity to avoid reduction of the hydroxyl group or isomerization is a key challenge in this route.
Q2: What are the most common byproducts observed in the synthesis of this compound?
A2: Byproduct formation is dependent on the chosen synthesis route:
-
Hydroboration-Oxidation : The primary byproduct is the regioisomeric alcohol, 3-methyl-2-butanol , which results from Markovnikov addition of the borane.[4] Incomplete oxidation can also lead to the presence of boronic esters or other boron-containing intermediates.
-
Catalytic Hydrogenation : The main byproducts arise from over-hydrogenation or isomerization. These include 3-methyl-1-butanol (the fully saturated alcohol) and potentially 3-methylbutanal (B7770604) (the saturated aldehyde) if isomerization of the starting material or an intermediate occurs.[3]
Q3: How can I confirm the identity and quantity of byproducts in my reaction mixture?
A3: A combination of analytical techniques is recommended for accurate identification and quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful tool for separating the components of your reaction mixture and identifying them based on their mass spectra.[5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR can help elucidate the structure of the main product and any significant byproducts.
-
High-Performance Liquid Chromatography (HPLC) : Chiral HPLC can be particularly useful for separating and quantifying stereoisomers if chiral reagents or catalysts are used.[6]
Troubleshooting Guides
Method 1: Hydroboration-Oxidation of 3-Methyl-1-butene
Issue 1: Low yield of this compound and significant formation of 3-methyl-2-butanol.
-
Cause : This indicates poor regioselectivity, with a significant degree of Markovnikov addition. This is more common when using less sterically hindered borane reagents.
-
Solution :
-
Choice of Borane Reagent : Employ a bulkier borane reagent to enhance the steric hindrance at the more substituted carbon of the alkene, thereby favoring the addition of boron to the less substituted carbon.[9][10] 9-Borabicyclo[3.3.1]nonane (9-BBN) is highly recommended for maximizing anti-Markovnikov selectivity.[2][10]
-
Reaction Temperature : Perform the hydroboration step at a lower temperature (e.g., 0 °C) to improve selectivity.
-
Slow Addition : Add the borane reagent slowly to the alkene solution to maintain a low concentration of the reagent and favor the desired reaction pathway.[11]
-
Data Presentation: Effect of Borane Reagent on Regioselectivity
| Borane Reagent | Typical Ratio of this compound : 3-methyl-2-butanol |
| BH3•THF | ~ 94 : 6 |
| Disiamylborane | > 99 : 1 |
| 9-BBN | > 99.5 : 0.5 |
Note: These are typical values for terminal alkenes and can vary based on specific reaction conditions.
Issue 2: Presence of residual boron compounds in the final product.
-
Cause : Incomplete oxidation of the trialkylborane intermediate or inefficient workup.
-
Solution :
-
Sufficient Oxidant : Ensure an adequate excess of the oxidizing agent (hydrogen peroxide) is used.
-
Basic Conditions : Maintain basic conditions (e.g., with NaOH) during the oxidation step to facilitate the reaction.[11]
-
Extended Reaction Time : Allow sufficient time for the oxidation to go to completion. Monitoring the reaction by TLC or GC can be helpful.
-
Workup Procedure : A proper aqueous workup is crucial for removing boric acid and other boron byproducts.[11]
-
Method 2: Catalytic Hydrogenation of 3-Methyl-2-en-1-ol
Issue 1: Formation of a significant amount of 3-methyl-1-butanol.
-
Cause : Over-hydrogenation, where both the carbon-carbon double bond and the hydroxyl group are reduced. This is more likely with highly active catalysts or harsh reaction conditions.
-
Solution :
-
Catalyst Selection : Use a catalyst known for its selectivity in the hydrogenation of α,β-unsaturated alcohols. Palladium-based catalysts (e.g., Pd/C) are often a good starting point.[3] Modifying the catalyst with a second metal (e.g., Pd-Zn) can sometimes improve selectivity.[12][13]
-
Reaction Conditions :
-
Temperature and Pressure : Use milder conditions (lower temperature and hydrogen pressure) to favor the hydrogenation of the C=C bond over other reductions.[14]
-
Solvent : The choice of solvent can influence selectivity. Protic solvents like ethanol (B145695) or isopropanol (B130326) are commonly used.
-
-
Reaction Time : Monitor the reaction progress closely and stop it once the starting material is consumed to prevent further reduction of the desired product.
-
Issue 2: Presence of 3-methylbutanal in the product mixture.
-
Cause : Isomerization of the allylic alcohol to the corresponding aldehyde, which can then be hydrogenated to the saturated aldehyde. This can be promoted by certain catalysts or reaction conditions.
-
Solution :
-
Catalyst Choice : Some catalysts are more prone to causing isomerization. Screening different catalysts may be necessary.
-
Support Material : The catalyst support can also play a role. Supports like alumina (B75360) can have acidic sites that may promote isomerization. Using a more neutral support like carbon might be beneficial.
-
Additives : In some cases, the addition of a small amount of a base can suppress isomerization.
-
Data Presentation: Catalyst and Condition Effects on Selectivity (Illustrative for α,β-Unsaturated Alcohol Hydrogenation)
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Selectivity for Unsaturated Diol (%) |
| Pd | C | 25 | 1 | High |
| Pt | Al2O3 | 50 | 5 | Moderate to Low |
| Ru | C | 75 | 10 | Low |
| Pd-Zn | TiO2 | 25 | 1 | Very High |
Note: This table provides a general trend. Optimal conditions for 3-methyl-2-en-1-ol would require experimental optimization.
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of 3-Methyl-1-butene
-
Hydroboration :
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-methyl-1-butene in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 9-BBN in THF dropwise via the addition funnel over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
-
Oxidation :
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add aqueous sodium hydroxide (B78521) (e.g., 3M solution).
-
Follow by the slow, dropwise addition of 30% hydrogen peroxide, ensuring the temperature remains below 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Workup and Purification :
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
-
Protocol 2: Catalytic Hydrogenation of 3-Methyl-2-en-1-ol
-
Reaction Setup :
-
To a high-pressure reactor (autoclave) equipped with a magnetic stir bar, add 3-methyl-2-en-1-ol, a suitable solvent (e.g., ethanol), and the chosen catalyst (e.g., 5% Pd/C).
-
-
Hydrogenation :
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 25-50 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
-
Workup and Purification :
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by fractional distillation.
-
Visualizations
Caption: Workflow for the synthesis of this compound via hydroboration-oxidation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Solved A)Which of the following is true for the reaction | Chegg.com [chegg.com]
- 5. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. coconote.app [coconote.app]
- 10. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Stability and storage conditions for 3-Methylbutane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 3-Methylbutane-1,2-diol. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] While specific temperature ranges are often provided on the product's certificate of analysis, a general recommendation is to store it at room temperature.[2]
Q2: Is this compound sensitive to light?
Q3: What are the signs of degradation of this compound?
A3: Degradation of this compound may not always be visually apparent. However, potential indicators of degradation could include a change in color, the appearance of a precipitate, or a change in odor. For quantitative assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be employed to assess purity.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemistry of vicinal diols, potential degradation pathways for this compound include:
-
Oxidation: The diol can be oxidized, leading to the cleavage of the carbon-carbon bond between the hydroxyl groups to form aldehydes or ketones.[5] Further oxidation could lead to the formation of carboxylic acids, such as isobutyric acid.[6]
-
Dehydration: Under acidic conditions and/or high temperatures, vicinal diols can undergo dehydration.
-
Reaction with incompatible materials: Contact with strong oxidizing agents can lead to vigorous reactions and degradation.
Q5: How does pH affect the stability of this compound?
A5: The stability of diols can be influenced by pH. While vicinal diols are generally stable, extreme pH conditions (highly acidic or alkaline) can potentially catalyze degradation reactions such as dehydration or oxidation.[7] It is advisable to maintain the pH of solutions containing this compound within a neutral range unless the experimental protocol requires otherwise.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or lack of reproducibility. | Degradation of this compound leading to lower potency or the presence of interfering byproducts. | 1. Verify the purity of the this compound stock using an appropriate analytical method (e.g., GC or HPLC). 2. Review storage conditions to ensure they align with recommendations. 3. If the compound has been stored for an extended period, consider using a fresh batch. |
| Change in the physical appearance of the stock solution (e.g., color change, precipitation). | Potential degradation or contamination of the compound. | 1. Do not use the solution for critical experiments. 2. Attempt to identify the impurity using analytical techniques. 3. If degradation is suspected, discard the stock and prepare a fresh solution from a reliable source. |
| Inconsistent analytical results (e.g., shifting retention times in HPLC, new peaks in GC). | Degradation of the analyte during sample preparation or analysis. Instability of the analytical column or mobile phase. | 1. Prepare fresh samples and analyze them immediately. 2. Investigate the stability of this compound in the analytical solvent. 3. Ensure the analytical method is robust and validated. Check column performance and mobile phase preparation. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-purity water
- HPLC or GC system
2. Procedure:
- Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
- Base Hydrolysis: Dissolve a known concentration of this compound in 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
- Oxidative Degradation: Dissolve a known concentration of this compound in a solution of 3% H₂O₂. Keep at room temperature for a defined period.
- Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
- Photostability: Expose a solution of this compound to a controlled light source (e.g., UV lamp) for a defined period.
- Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by a validated HPLC or GC method to determine the remaining concentration of this compound and to detect any degradation products.
3. Data Analysis:
- Calculate the percentage of degradation for each condition.
- Identify and, if possible, quantify the major degradation products.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This protocol outlines a general method for the purity assessment of this compound using GC with a Flame Ionization Detector (FID).
1. Instrumentation and Columns:
- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- A polar capillary column (e.g., DB-WAX or similar polyethylene (B3416737) glycol phase) is recommended for the analysis of diols.[8]
2. Reagents:
- This compound reference standard.
- High-purity solvent for sample dilution (e.g., methanol (B129727) or isopropanol).
3. GC Conditions (Example):
- Inlet Temperature: 250 °C
- Detector Temperature: 280 °C
- Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Injection Volume: 1 µL (split injection).
4. Sample Preparation:
- Prepare a stock solution of the this compound reference standard in the chosen solvent.
- Prepare a solution of the sample to be tested at a similar concentration.
5. Analysis:
- Inject the standard solution to determine the retention time and response factor.
- Inject the sample solution.
- Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components (area percent method), or by using a calibration curve generated from the reference standard.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. quora.com [quora.com]
- 3. Heterogeneous photocatalytic degradation of ethylene glycol and propylene glycol [authors.library.caltech.edu]
- 4. scielo.br [scielo.br]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Preparation of Diols and Pinacol Rearrangement [jove.com]
- 8. GC Analysis of Glycols and Diols [sigmaaldrich.com]
Technical Support Center: Oxidative Cleavage of 3-Methylbutane-1,2-diol
Welcome to the technical support center for the oxidative cleavage of 3-Methylbutane-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you successfully navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the oxidative cleavage of this compound?
The oxidative cleavage of the carbon-carbon bond in this compound, a vicinal diol, results in the formation of two carbonyl compounds. Specifically, you should expect to obtain isobutyraldehyde (B47883) and formaldehyde .[1]
Q2: Which reagents are typically used for the oxidative cleavage of this compound?
The most common and effective reagents for this transformation are sodium periodate (B1199274) (NaIO₄) and lead tetraacetate (Pb(OAc)₄).[2][3] Sodium periodate is often preferred for its selectivity and ease of use in aqueous or mixed aqueous/organic solvent systems.[4] Lead tetraacetate is a milder oxidant and is typically used in anhydrous organic solvents.[3][5]
Q3: What is the underlying mechanism for this reaction?
The oxidative cleavage of vicinal diols by periodate or lead tetraacetate proceeds through the formation of a cyclic intermediate.[1][3] The diol reacts with the oxidizing agent to form a cyclic periodate or plumbate ester. This intermediate then undergoes a concerted fragmentation, breaking the carbon-carbon bond and forming the two carbonyl products.[1][3]
Q4: My reaction is not going to completion. What are some possible causes?
Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Oxidant: Ensure you are using at least one molar equivalent of the oxidizing agent per mole of the diol.
-
Poor Solubility: this compound and the oxidant may not be fully dissolved. Consider using a co-solvent like methanol (B129727), ethanol, or THF with water for periodate reactions to improve solubility.[4] For lead tetraacetate, ensure your organic solvent is anhydrous.[3]
-
Incorrect pH: For periodate cleavages, the reaction is typically fastest at a neutral pH.
-
Low Temperature: While the reaction is often run at room temperature, gentle heating may be required for complete conversion, but be cautious of over-oxidation.
Q5: I am observing byproducts other than isobutyraldehyde and formaldehyde. What could they be?
The primary side reaction of concern is the over-oxidation of the resulting aldehydes, particularly isobutyraldehyde, to form isobutyric acid.[1][2] This is more likely with stronger oxidizing conditions or prolonged reaction times. Formaldehyde can also be oxidized to formic acid and subsequently to carbon dioxide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction (see FAQ 4). | Optimize reaction conditions (stoichiometry, solvent, temperature). |
| Decomposition of products during work-up. | Due to the volatility of isobutyraldehyde and formaldehyde, avoid high temperatures during solvent removal. Consider derivatizing the aldehydes in situ for easier isolation and quantification. | |
| Incorrect work-up procedure. | For periodate reactions, the iodate (B108269) byproduct can be removed by filtration. Extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane) should follow. | |
| Over-oxidation to Carboxylic Acids | Reaction time is too long. | Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed. |
| Reaction temperature is too high. | Perform the reaction at room temperature or below (0 °C). | |
| Oxidant is too harsh or in large excess. | Use a milder oxidant like lead tetraacetate.[3] Use only a slight excess of the oxidizing agent (e.g., 1.1 equivalents). | |
| Difficulty in Product Isolation | Products are volatile. | Use a cooled receiving flask during any distillation. Consider converting the aldehydes to less volatile derivatives (e.g., 2,4-dinitrophenylhydrazones) for characterization. |
| Products are water-soluble. | Saturate the aqueous layer with sodium chloride (brine) before extraction to reduce the solubility of the organic products. |
Experimental Protocols
Protocol 1: Oxidative Cleavage using Sodium Periodate (Malaprade Reaction)
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Sodium periodate (NaIO₄)
-
Deionized water
-
Methanol (or other suitable co-solvent)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and methanol (e.g., 1:1 v/v).
-
With stirring, add sodium periodate (1.1 eq) portion-wise to the solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, a white precipitate of sodium iodate (NaIO₃) will form. Add water to the reaction mixture and filter to remove the precipitate.
-
Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to obtain the crude product mixture containing isobutyraldehyde and formaldehyde.
Protocol 2: Oxidative Cleavage using Lead Tetraacetate (Criegee Oxidation)
This protocol should be performed in a fume hood due to the toxicity of lead compounds.
Materials:
-
This compound
-
Lead tetraacetate (Pb(OAc)₄)
-
Anhydrous benzene (B151609) or toluene
-
Calcium carbonate (CaCO₃)
-
Celite
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
To a stirred suspension of lead tetraacetate (1.1 eq) in anhydrous benzene in a round-bottom flask, add this compound (1.0 eq) dissolved in anhydrous benzene dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the lead tetraacetate (a spot test with potassium iodide solution can be used; Pb(OAc)₄ will oxidize iodide to iodine, giving a brown color).
-
Once the reaction is complete (typically 1-3 hours), add calcium carbonate to neutralize the acetic acid formed.
-
Filter the reaction mixture through a pad of Celite to remove the lead salts.
-
Wash the filter cake with fresh anhydrous benzene.
-
The filtrate contains the product mixture. This solution can be used for subsequent reactions, or the solvent can be carefully removed by distillation at atmospheric pressure to isolate the volatile aldehydes.
Data Presentation
Table 1: Comparison of Oxidizing Agents for Vicinal Diol Cleavage
| Oxidizing Agent | Typical Solvent | Reaction Conditions | Advantages | Disadvantages |
| Sodium Periodate (NaIO₄) | Water, Methanol/Water, THF/Water | Room Temperature | High yields, selective for vicinal diols, relatively non-toxic byproducts. | Can be slow for sterically hindered diols. |
| Lead Tetraacetate (Pb(OAc)₄) | Benzene, Toluene, Acetic Acid | Room Temperature | Milder oxidant, less prone to over-oxidation.[3] | Toxic lead byproducts, requires anhydrous conditions.[3] |
| Potassium Permanganate (KMnO₄) | Aqueous, basic | Varies (often cold) | Inexpensive. | Prone to over-oxidation of aldehydes to carboxylic acids.[1][2] |
Visualizations
Reaction Mechanism
References
Technical Support Center: Production of 3-Methylbutane-1,2-diol
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the scale-up production of 3-Methylbutane-1,2-diol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential issues during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via its two primary production routes: the hydroboration-oxidation of 3-methylbut-1-ene and the catalytic hydrogenation of 3-methylbut-2-en-1-ol.
Route 1: Hydroboration-Oxidation of 3-Methylbut-1-ene
Issue 1: Low Yield of this compound
-
Question: My hydroboration-oxidation reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in hydroboration-oxidation can stem from several factors. Firstly, ensure that the reaction is conducted under strictly anhydrous conditions, as borane (B79455) reagents react readily with water. Use oven-dried glassware and anhydrous solvents. Secondly, the stoichiometry of borane to the alkene is critical; use a slight excess of the borane reagent to ensure complete conversion of the starting material. Incomplete oxidation of the intermediate organoborane can also lead to reduced yields. Ensure dropwise addition of the hydrogen peroxide solution and maintain the basicity of the reaction mixture during oxidation. Finally, product loss during workup can be a significant factor. Optimize extraction and purification steps to minimize such losses.[1]
Issue 2: Formation of Impurities
-
Question: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?
-
Answer: A common impurity is the isomeric alcohol, 3-methylbutan-1-ol, resulting from the reaction with any residual borane after the initial hydroboration. To mitigate this, ensure the complete consumption of the alkene before the oxidation step. Another potential side reaction is the formation of boronic esters that are not fully hydrolyzed. Adequate base concentration and reaction time during the oxidation/hydrolysis step are crucial for complete conversion to the diol. Purification via fractional distillation or column chromatography is often necessary to remove these impurities.
Route 2: Catalytic Hydrogenation of 3-Methylbut-2-en-1-ol
Issue 1: Incomplete Reaction or Slow Reaction Rate
-
Question: The catalytic hydrogenation of 3-methylbut-2-en-1-ol is proceeding very slowly or is incomplete. What could be the issue?
-
Answer: Several factors can influence the rate of a catalytic hydrogenation. The activity of the catalyst (commonly palladium on carbon, Pd/C) is paramount. Ensure the catalyst is fresh or has been properly stored to prevent deactivation. The reaction is sensitive to pressure and temperature; increasing the hydrogen pressure and optimizing the temperature can enhance the reaction rate. However, excessively high temperatures can lead to side reactions. Efficient mixing is also crucial to ensure good contact between the hydrogen gas, the substrate, and the catalyst.[2][3][4] In larger scale reactors, the design of the impeller and agitation speed are critical for maximizing mass transfer.[3][5]
Issue 2: Catalyst Deactivation
-
Question: I am observing a decrease in catalyst activity over time or with repeated use. What causes this and can the catalyst be regenerated?
-
Answer: Catalyst deactivation is a common challenge in scale-up processes. For Pd/C catalysts, deactivation can occur through several mechanisms:
-
Sintering: At elevated temperatures, the fine palladium particles can agglomerate, reducing the active surface area.[6][7]
-
Leaching: Palladium can dissolve into the reaction mixture, especially in the presence of certain solvents or impurities.[6]
-
Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[7]
-
Poisoning: Impurities in the starting material or solvent can irreversibly bind to the palladium, inhibiting its catalytic activity.[7]
Regeneration of a deactivated Pd/C catalyst can sometimes be achieved by washing with solvents to remove organic residues or by specific chemical treatments, though complete restoration of activity is not always possible.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is more suitable for large-scale production of this compound?
A1: For industrial-scale production, the catalytic hydrogenation of 3-methylbut-2-en-1-ol is generally preferred.[10][11] This method is typically more atom-economical and avoids the use of stoichiometric borane reagents, which can be hazardous and costly on a large scale. However, the hydroboration-oxidation route can be a viable option for smaller to medium-scale synthesis where high regioselectivity is critical and the starting alkene is readily available.
Q2: What are the key safety considerations when scaling up the production of this compound?
A2: For the hydroboration-oxidation route, the primary hazard is the use of borane (BH3), which is a flammable and toxic gas.[12] It is often handled as a more stable complex with tetrahydrofuran (B95107) (THF). Hydrogen peroxide is a strong oxidizer and should be handled with care. For the catalytic hydrogenation route, the main safety concern is the use of hydrogen gas, which is highly flammable and can form explosive mixtures with air. The palladium on carbon catalyst can be pyrophoric, especially when dry and exposed to air.[13] Proper grounding of equipment to prevent static discharge is essential. Both processes should be conducted in well-ventilated areas with appropriate personal protective equipment.
Q3: How can I effectively purify this compound at a larger scale?
A3: Purification of diols on a large scale can be challenging due to their relatively high boiling points and viscosity. Fractional distillation under reduced pressure is a common method to separate the desired diol from lower and higher boiling impurities. For high-purity requirements, techniques like crystallization (if the diol is a solid at a suitable temperature) or preparative chromatography may be employed, though these can be less cost-effective at a very large scale. Pervaporation is an emerging membrane-based technology that shows promise for the energy-efficient purification of diols.[14]
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the two main synthesis routes at different scales. Please note that these are representative values and may vary depending on the specific experimental setup.
| Parameter | Hydroboration-Oxidation (Lab Scale) | Catalytic Hydrogenation (Pilot Scale) |
| Starting Material | 3-methylbut-1-ene | 3-methylbut-2-en-1-ol |
| Scale | 1-10 g | 1-10 kg |
| Reagents | Borane-THF complex, H₂O₂, NaOH | H₂, Pd/C catalyst |
| Solvent | Tetrahydrofuran (THF) | Ethanol or Isopropanol |
| Temperature | 0 °C to room temperature | 25-80 °C |
| Pressure | Atmospheric | 1-10 bar |
| Reaction Time | 2-4 hours | 4-12 hours |
| Typical Yield | 80-95% | 90-98% |
| Purity (before purification) | 85-95% | 90-97% |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound via Hydroboration-Oxidation
Materials:
-
3-methylbut-1-ene
-
1.0 M Borane-tetrahydrofuran complex in THF
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-methylbut-1-ene dissolved in anhydrous THF.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add the 1.0 M borane-THF complex solution dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, ensuring the temperature does not rise above 20 °C.
-
After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Protocol 2: Pilot-Scale Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
3-methylbut-2-en-1-ol
-
5% Palladium on carbon (Pd/C) catalyst (50% wet)
-
Ethanol
-
High-pressure hydrogenation reactor with temperature and pressure control, and a mechanical stirrer
Procedure:
-
Charge the hydrogenation reactor with 3-methylbut-2-en-1-ol and ethanol.
-
Under an inert atmosphere (e.g., nitrogen), carefully add the 5% Pd/C catalyst.
-
Seal the reactor and purge with nitrogen several times to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).
-
Start the mechanical stirrer and heat the reactor to the target temperature (e.g., 50 °C).
-
Monitor the reaction progress by measuring hydrogen uptake and/or by taking samples for analysis (e.g., GC).
-
Once the reaction is complete (no more hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst. The filtration should be done under a nitrogen blanket as the catalyst can be pyrophoric.
-
Remove the solvent (ethanol) from the filtrate by distillation.
-
The resulting crude product can be further purified by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental Workflow for Hydroboration-Oxidation.
Caption: Experimental Workflow for Catalytic Hydrogenation.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Maximizing Efficiency and Yield with Hydrogenation Reactors: The Key to Success by Amar Equipment - Issuu [issuu.com]
- 3. mixing-solution.com [mixing-solution.com]
- 4. sanyhydrogenenergy.com [sanyhydrogenenergy.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 10. This compound | 50468-22-9 | Benchchem [benchchem.com]
- 11. Buy this compound | 50468-22-9 [smolecule.com]
- 12. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 13. nbinno.com [nbinno.com]
- 14. Hydrophilic and organophilic pervaporation of industrially important α,β and α,ω-diols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Stereoselectivity in 3-Methylbutane-1,2-diol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-Methylbutane-1,2-diol.
Troubleshooting Guide
Encountering issues with stereoselectivity is a common challenge in organic synthesis. This guide addresses specific problems you might face during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation | Catalyst System Integrity: - Degradation of the chiral ligand. - Inactive osmium tetroxide or potassium osmate. - Improper stoichiometry of the co-oxidant. | - Use fresh, high-quality chiral ligand and osmium catalyst.[1] - Ensure accurate measurement of the co-oxidant.[1] |
| Reaction Conditions: - Non-optimal reaction temperature. - Presence of water disrupting the chiral environment.[2] | - Optimize the reaction temperature; for many terminal olefins, 0 °C to room temperature is standard.[1] - Use anhydrous solvents and rigorously dry all glassware. The use of molecular sieves (3Å or 4Å) is highly recommended.[2] | |
| Substrate-Specific Issues (3-methyl-1-butene): - Steric hindrance from the isopropyl group impeding optimal approach to the catalyst's chiral pocket. | - Consider using a ligand with a different binding pocket geometry, such as a derivative of (DHQD)2PYR, which has shown improved enantioselectivity for some sterically hindered olefins.[3] | |
| Low Enantioselectivity in Jacobsen Epoxidation followed by Hydrolysis | Catalyst Performance: - Degradation of the salen ligand or manganese complex. | - Use a freshly prepared or properly stored Jacobsen's catalyst. |
| Reaction Conditions: - Suboptimal temperature for epoxidation. - Inappropriate solvent. | - Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity.[4] - Screen different solvents; chlorinated solvents like dichloromethane (B109758) are common, but others may be more effective for specific substrates.[5] | |
| Hydrolysis Step: - Racemization during epoxide ring-opening. | - Use mild acidic or basic conditions for the hydrolysis of the epoxide to the diol. Monitor the reaction carefully to avoid side reactions. | |
| Poor Resolution in Lipase-Catalyzed Kinetic Resolution | Enzyme Activity and Selectivity: - The chosen lipase (B570770) may have low selectivity for this compound. - Inappropriate solvent deactivating the enzyme or reducing its selectivity. | - Screen a variety of lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia) to find one with optimal selectivity for your substrate.[6][7] - Optimize the reaction solvent; non-polar organic solvents like hexane (B92381) or MTBE are often effective.[6] |
| Reaction Conditions: - Non-optimal temperature. - Inappropriate acyl donor. | - Optimize the temperature for the enzymatic reaction.[6] - Screen different acyl donors (e.g., vinyl acetate (B1210297), isopropenyl acetate) as this can significantly impact enantioselectivity.[6] |
Frequently Asked Questions (FAQs)
Sharpless Asymmetric Dihydroxylation
Q1: What is the expected enantiomeric excess (e.e.) for the Sharpless asymmetric dihydroxylation of 3-methyl-1-butene (B165623)?
Q2: Can I use AD-mix-α and AD-mix-β for the dihydroxylation of 3-methyl-1-butene?
A2: Yes, AD-mix-α and AD-mix-β are commercially available reagent mixtures that contain the osmium catalyst, a chiral ligand [(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β], a re-oxidant (potassium ferricyanide), and a base (potassium carbonate).[8] These are convenient for performing Sharpless asymmetric dihydroxylations. For 3-methyl-1-butene, AD-mix-β is expected to yield the (R)-diol, while AD-mix-α should produce the (S)-diol.
Q3: My reaction is sluggish or stalls completely. What should I do?
A3: A stalled reaction can be due to several factors.[1] First, ensure your osmium catalyst and co-oxidant are active; using fresh reagents is recommended. Second, for terminal olefins like 3-methyl-1-butene, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) is often omitted as it can decelerate the reaction.[1] Lastly, ensure vigorous stirring to overcome phase-transfer limitations in the biphasic system.[1]
Jacobsen Epoxidation and Hydrolysis
Q4: Which Jacobsen's catalyst enantiomer should I use to obtain a specific enantiomer of this compound?
A4: The stereochemical outcome of the Jacobsen epoxidation is determined by the chirality of the salen ligand. The (R,R)-Jacobsen's catalyst will typically yield one enantiomer of the epoxide, while the (S,S)-catalyst will produce the other. Subsequent hydrolysis of the epoxide proceeds with inversion of configuration at the attacked carbon if it's a chiral center. Therefore, to obtain a specific enantiomer of the diol, you must choose the appropriate catalyst for the epoxidation step and consider the stereochemistry of the ring-opening.
Q5: What are the key parameters to control for high enantioselectivity in the Jacobsen epoxidation of 3-methyl-1-butene?
A5: The key parameters to control are the reaction temperature, the choice of solvent, and the nature of the oxidant.[4] Lowering the reaction temperature often enhances enantioselectivity. The solvent can also play a crucial role, and screening of different solvents may be necessary. Common oxidants include sodium hypochlorite (B82951) (bleach) and m-chloroperbenzoic acid (m-CPBA).
Lipase-Catalyzed Kinetic Resolution
Q6: How do I choose the right lipase for the kinetic resolution of racemic this compound?
A6: The choice of lipase is critical for successful kinetic resolution.[6] It is recommended to screen a panel of commercially available lipases, such as Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PSL), and lipases from Aspergillus niger and Rhizomucor miehei.[6][9] The selectivity (E-value) of the lipase for one enantiomer of the diol will determine the efficiency of the resolution.
Q7: What reaction conditions are important for lipase-catalyzed resolution?
A7: Important reaction conditions include the choice of the acyl donor and the solvent.[6] Vinyl acetate is a common and effective acyl donor as the co-product, acetaldehyde, is volatile and does not interfere with the reaction. The solvent can significantly affect the enzyme's activity and enantioselectivity; therefore, screening of various organic solvents is recommended. Temperature also plays a role and should be optimized for the specific lipase used.
Experimental Protocols
Sharpless Asymmetric Dihydroxylation of 3-methyl-1-butene
This protocol is a general procedure and may require optimization for 3-methyl-1-butene.
Materials:
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
3-methyl-1-butene
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 3-methyl-1-butene to the cooled, vigorously stirred mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC or GC. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite and stir for an additional hour at room temperature.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude diol.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Jacobsen Epoxidation of 3-methyl-1-butene and Subsequent Hydrolysis
This is a two-step general procedure that may require optimization.
Step 1: Epoxidation Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
3-methyl-1-butene
-
Dichloromethane (anhydrous)
-
Buffered sodium hypochlorite solution (commercial bleach)
-
Phase-transfer catalyst (e.g., tetra-n-butylammonium bromide), if needed
Procedure:
-
Dissolve (R,R)-Jacobsen's catalyst in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add 3-methyl-1-butene to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add the buffered sodium hypochlorite solution while stirring vigorously.
-
Monitor the reaction by TLC or GC.
-
Upon completion, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.
Step 2: Hydrolysis Materials:
-
Crude 3-methyl-1,2-epoxybutane
-
Dilute aqueous acid (e.g., 0.1 M H₂SO₄) or base (e.g., 0.1 M NaOH)
-
Ether or other suitable organic solvent
Procedure:
-
Dissolve the crude epoxide in a suitable solvent.
-
Add the dilute acid or base and stir at room temperature.
-
Monitor the disappearance of the epoxide by TLC or GC.
-
Upon completion, neutralize the reaction mixture.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude diol.
-
Purify by column chromatography.
Lipase-Catalyzed Kinetic Resolution of (±)-3-Methylbutane-1,2-diol
This is a general procedure and requires screening of lipases and optimization of conditions.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - CAL-B)
-
Anhydrous organic solvent (e.g., hexane, MTBE)
-
Acyl donor (e.g., vinyl acetate)
-
Molecular sieves
Procedure:
-
To a flask containing racemic this compound and molecular sieves, add the anhydrous organic solvent.
-
Add the immobilized lipase.
-
Add the acyl donor (typically in excess).
-
Shake the mixture at a constant temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining diol and the formed ester.
-
Stop the reaction at approximately 50% conversion to obtain both the unreacted diol and the ester in high enantiomeric purity.
-
Filter off the immobilized enzyme (it can often be reused).
-
Separate the unreacted diol and the acylated product by column chromatography.
Data Presentation
The following table summarizes expected enantioselectivity for different methods based on literature for structurally similar substrates. Note: These values are for reference and may vary for this compound.
| Method | Substrate Type | Chiral Catalyst/Enzyme | Typical Enantiomeric Excess (e.e.) | Reference |
| Sharpless Asymmetric Dihydroxylation | Terminal Alkene | (DHQD)₂PHAL (in AD-mix-β) | 80-99% | [8] |
| Jacobsen Epoxidation | Unfunctionalized Alkene | (R,R)- or (S,S)-Jacobsen's Catalyst | >90% for many substrates | [4] |
| Lipase-Catalyzed Kinetic Resolution | Racemic 1,2-Diol | Candida antarctica Lipase B (CAL-B) | Can achieve >95% for both enantiomers | [6] |
Visualizations
Experimental Workflow for Sharpless Asymmetric Dihydroxylation
Caption: Workflow for the Sharpless asymmetric dihydroxylation of 3-methyl-1-butene.
Logical Troubleshooting Flow for Low Enantioselectivity
Caption: Troubleshooting logic for addressing low enantioselectivity.
Signaling Pathway: Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 6. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Reaction Monitoring of 3-Methylbutane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 3-methylbutane-1,2-diol using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Which technique, TLC or GC, is better for monitoring the consumption of this compound in a reaction?
A1: Both TLC and GC are suitable for monitoring the reaction. TLC is a rapid, simple, and cost-effective qualitative technique ideal for quick checks on reaction progress.[1] GC provides quantitative data and higher resolution, making it better for determining the precise conversion and yield, especially after derivatization of the diol.
Q2: Why is derivatization necessary for the GC analysis of this compound?
A2: this compound is a polar compound with two hydroxyl groups that can lead to poor peak shape (tailing) and low volatility in GC analysis. Derivatization, typically silylation, replaces the active hydrogens on the hydroxyl groups with less polar trimethylsilyl (B98337) (TMS) groups.[2] This increases the compound's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved chromatographic performance.
Q3: What are the most common visualization techniques for this compound on a TLC plate?
A3: Since this compound is not UV-active, a chemical stain is required for visualization. The most common and effective stains for diols and other alcohols are potassium permanganate (B83412) solution and p-anisaldehyde stain.[3] Iodine vapor can also be used, but it may be less sensitive for highly polar compounds.
Thin-Layer Chromatography (TLC) Monitoring
Experimental Protocol
-
Plate Preparation:
-
Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica (B1680970) gel TLC plate.[1]
-
Mark the lanes for the starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).
-
-
Sample Preparation and Spotting:
-
Dissolve a small amount of the this compound starting material in a volatile solvent (e.g., ethanol, ethyl acetate) to create a ~1% solution.
-
Dilute a small aliquot of the reaction mixture in a volatile solvent.
-
Using separate capillary tubes, spot small amounts of each solution onto the designated lanes on the origin line. Allow the solvent to evaporate completely between applications to keep the spots small.[4]
-
-
Development:
-
Prepare a developing chamber (a beaker covered with a watch glass) containing a suitable solvent system (mobile phase). A piece of filter paper can be placed in the chamber to ensure solvent vapor saturation.[1]
-
Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.[1]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Dry the TLC plate completely.
-
Dip the plate into a potassium permanganate or p-anisaldehyde staining solution, or spray the plate evenly with the stain.
-
Gently heat the stained plate with a heat gun until colored spots appear. Alcohols and diols typically appear as yellow-to-brown spots against a colored background.[3]
-
-
Analysis:
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
-
Quantitative Data: TLC
The following table provides estimated Rf values for this compound in common solvent systems. These values are based on the behavior of structurally similar diols, such as 2,3-butanediol.[5] Actual Rf values may vary depending on the specific experimental conditions.
| Compound | Solvent System (v/v) | Estimated Rf Value |
| This compound | 70:30:1.5 Hexane:Ethyl Acetate:Glacial Acetic Acid | ~ 0.68[5] |
| This compound | 50:50 Hexane:Ethyl Acetate | ~ 0.2 - 0.3 |
| This compound | 30:70 Hexane:Ethyl Acetate | ~ 0.4 - 0.5 |
Troubleshooting Guide: TLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Tailing of Spots | Sample is too concentrated. | Dilute the sample before spotting. |
| The solvent system is too polar. | Decrease the polarity of the solvent system (e.g., increase the proportion of hexane). | |
| The compound is interacting too strongly with the silica gel. | Add a small amount of a polar modifier like acetic acid or methanol (B129727) to the solvent system. | |
| Spots are not moving from the origin (Rf is too low) | The solvent system is not polar enough. | Increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate).[6] |
| All spots are near the solvent front (Rf is too high) | The solvent system is too polar. | Decrease the polarity of the solvent system.[6] |
| Uneven Solvent Front | The TLC plate was not placed vertically in the developing chamber. | Ensure the plate is level in the chamber. |
| The developing chamber was not properly sealed. | Ensure the chamber is sealed to maintain solvent vapor saturation. |
Gas Chromatography (GC) Monitoring
Experimental Protocol
-
Sample Preparation and Derivatization (Silylation):
-
Take a small aliquot (e.g., 10-20 µL) of the reaction mixture and place it in a GC vial.
-
Evaporate the solvent under a gentle stream of nitrogen if necessary.
-
Add a suitable solvent (e.g., 100 µL of pyridine (B92270) or DMF).
-
Add a silylating agent, such as 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[7]
-
Cool the vial to room temperature before injection.
-
-
GC Instrument and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable.
-
Column: A non-polar capillary column (e.g., DB-5, HP-5) or a polar column (e.g., DB-WAX) can be used. Non-polar columns separate based on boiling point, while polar columns provide selectivity for polar analytes.[8][9]
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C[9]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
Monitor the chromatogram for the disappearance of the derivatized this compound peak and the appearance of the derivatized product peak.
-
Quantify the peak areas to determine the reaction conversion.
-
Quantitative Data: GC
The following table provides estimated retention times for the trimethylsilyl (TMS) derivative of this compound on common GC columns. These are estimations based on the elution order of similar silylated diols and alcohols. Actual retention times will vary based on the specific instrument and conditions.
| Compound (as TMS derivative) | Column Type | Estimated Retention Time (min) |
| This compound | Non-polar (e.g., DB-5, HP-5) | 5 - 8 |
| This compound | Polar (e.g., DB-WAX) | 8 - 12 |
Troubleshooting Guide: GC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Incomplete derivatization. | Ensure the reaction mixture is anhydrous before adding the silylating agent. Increase the reaction time or temperature for derivatization. Use a fresh silylating reagent. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. | |
| No Peak or Very Small Peak | Incomplete derivatization. | See above. |
| Decomposition of the analyte in the injector. | Lower the injector temperature. Ensure complete derivatization to increase thermal stability. | |
| Ghost Peaks | Carryover from a previous injection. | Run a solvent blank to clean the column. |
| Septum bleed. | Use a high-quality, low-bleed septum. | |
| Poor Resolution between Peaks | Inappropriate temperature program. | Optimize the oven temperature ramp rate (a slower ramp can improve resolution). |
| Incorrect column choice. | If co-elution is an issue on a non-polar column, try a polar column for different selectivity.[8] |
Visual Workflow and Decision Diagrams
Caption: General workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).
Caption: Troubleshooting decision tree for common issues in the GC analysis of diols.
References
- 1. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Home Page [chem.ualberta.ca]
- 7. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of 3-Methylbutane-1,2-diol
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is critical for ensuring the stereochemical purity of chiral molecules like 3-Methylbutane-1,2-diol. This guide provides a comparative overview of common analytical techniques used for this purpose, supported by experimental data and detailed protocols. The primary methods discussed are chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound depends on several factors including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance aspects of the most prevalent techniques.
| Method | Principle | Advantages | Disadvantages | Typical Resolution (R_s) | Analysis Time |
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers on a chiral stationary phase. | High resolution, suitable for volatile compounds. | May require derivatization to increase volatility. | > 1.5 | 10-30 min |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Wide applicability, non-destructive. | Can be solvent-intensive, may require derivatization. | > 1.5 | 15-45 min |
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinguishable NMR signals. | Rapid analysis, no need for chromatographic separation. | Lower sensitivity, may have overlapping signals. | N/A | < 15 min |
Experimental Protocols
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For diols, direct analysis is often possible, though derivatization can sometimes improve peak shape and resolution.
Experimental Protocol: Direct Enantiomeric Separation by Chiral GC
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A column coated with a derivatized cyclodextrin (B1172386) is often effective for separating diol enantiomers. An Agilent CP-Cyclodextrin-β-2,3,6-M-19 column is a suitable choice for underivatized diols[1].
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 0.1 mg/mL.
-
GC Conditions:
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile method applicable to a wide range of compounds. For this compound, derivatization is often necessary to introduce a chromophore for UV detection and to enhance chiral recognition by the stationary phase.
Experimental Protocol: Enantiomeric Separation by Chiral HPLC after Derivatization
-
Derivatization Step: React this compound with a suitable chiral derivatizing agent that contains a chromophore, such as (R)- or (S)-MαNP acid (2-methoxy-α-(1-naphthyl)propionic acid), to form diastereomeric esters.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: A Chiralcel OD-H or a similar polysaccharide-based chiral stationary phase is often effective[2].
-
Sample Preparation: Dissolve the diastereomeric ester derivatives in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Set according to the absorbance maximum of the derivatizing agent's chromophore (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two diastereomers.
NMR Spectroscopy with Chiral Derivatizing Agents
This method relies on the in-situ formation of diastereomers that exhibit distinct signals in the ¹H NMR spectrum. It is a rapid method that does not require chromatographic separation.
Experimental Protocol: ¹H NMR Analysis using a Diboronic Acid Template
This protocol is adapted from a general method for determining the enantiopurity of chiral diols[3].
-
Reagents: 1,3-Phenyldiboronic acid and the this compound sample.
-
Sample Preparation:
-
In an NMR tube, dissolve the this compound sample (1.0 equiv) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add 0.5 equivalents of 1,3-phenyldiboronic acid to the solution[3].
-
Gently mix the contents of the NMR tube. The reaction to form diastereomeric boronate esters is typically fast.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Well-resolved signals corresponding to the protons of the homochiral (from two molecules of the same enantiomer) and heterochiral (from one molecule of each enantiomer) diastereomeric boronate esters should be observed.
-
-
Data Analysis: The diastereomeric excess (de) is determined by integrating the well-resolved signals of the two diastereomers. The enantiomeric excess (ee) of the parent diol can then be calculated from the de, as the formation of the diastereomers is typically not subject to kinetic resolution[3].
Visualizations
The following diagrams illustrate the general workflow for determining enantiomeric excess and a comparison of the decision-making process for selecting an appropriate analytical method.
References
A Comparative Analysis of 3-Methylbutane-1,2-diol and Other Vicinal Diols: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between vicinal diols is critical for optimizing synthetic routes and designing novel therapeutics. This guide provides a comparative analysis of 3-Methylbutane-1,2-diol against other common vicinal diols—Propane-1,2-diol, Butane-1,2-diol, and Pinacol (B44631) (2,3-Dimethylbutane-2,3-diol)—with a focus on their physicochemical properties and reactivity in key chemical transformations.
This document summarizes quantitative data in comparative tables, details experimental protocols for characteristic reactions, and provides visualizations of reaction mechanisms and relevant biological pathways to facilitate a comprehensive understanding.
Physicochemical Properties: A Comparative Overview
The structural variations among these vicinal diols, from the simple linear chain of propane-1,2-diol to the sterically hindered and branched structure of pinacol, give rise to distinct physicochemical properties. These properties, including molecular weight, boiling point, melting point, and density, are crucial factors in selecting the appropriate diol for specific applications, influencing their solubility, reaction kinetics, and handling characteristics. This compound, with its branched structure, presents an intermediate profile between the simpler linear diols and the highly substituted pinacol.
| Property | This compound | Propane-1,2-diol | Butane-1,2-diol | Pinacol (2,3-Dimethylbutane-2,3-diol) |
| Molecular Formula | C₅H₁₂O₂ | C₃H₈O₂ | C₄H₁₀O₂ | C₆H₁₄O₂ |
| Molecular Weight ( g/mol ) | 104.15[1][2][3][4] | 76.09 | 90.12[5] | 118.17[6] |
| Boiling Point (°C) | ~200 (estimated)[1] | 188.2 | 195-196.9[5] | 171-172[6] |
| Melting Point (°C) | - | -59 | -50[5] | 40-43[6] |
| Density (g/cm³) | Not specified | 1.036 | 1.0023[5] | 0.967 |
Key Reactions of Vicinal Diols: A Comparative Discussion
Two hallmark reactions of vicinal diols are oxidative cleavage and the pinacol rearrangement. The substrate's structure significantly influences the reaction's outcome, rate, and product distribution.
Oxidative Cleavage with Sodium Periodate (B1199274)
The oxidative cleavage of vicinal diols with sodium periodate (NaIO₄) is a highly selective reaction that proceeds through a cyclic periodate ester intermediate, breaking the carbon-carbon bond between the two hydroxyl groups to yield aldehydes or ketones.[7][8] The formation of this cyclic intermediate is crucial, and thus, the stereochemistry of the diol can affect the reaction rate. Cis-diols generally react faster than trans-diols in cyclic systems. For acyclic diols like those in this comparison, the ease of forming the cyclic intermediate is a key factor.
While specific comparative kinetic data under identical conditions is scarce in the readily available literature, the general principle is that steric hindrance around the hydroxyl groups can influence the rate of formation of the cyclic periodate ester. Therefore, it can be inferred that less sterically hindered diols like propane-1,2-diol and butane-1,2-diol would react more readily than the more hindered this compound and pinacol.
Expected Products of Oxidative Cleavage:
-
This compound: Isobutyraldehyde and Formaldehyde.
-
Propane-1,2-diol: Acetaldehyde and Formaldehyde.
-
Butane-1,2-diol: Propionaldehyde and Formaldehyde.
-
Pinacol: Two equivalents of Acetone.
Pinacol Rearrangement
The pinacol rearrangement is the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde, involving the migration of an alkyl or aryl group.[5][9][10][11][12][13] The reaction proceeds via a carbocation intermediate formed by the protonation of a hydroxyl group and subsequent loss of water. The stability of the carbocation and the migratory aptitude of the substituents are key factors determining the reaction's course and the major product.[5]
For unsymmetrical diols, the hydroxyl group that is lost is the one that forms the more stable carbocation. The subsequent 1,2-shift involves the migration of a group to the carbocationic center. The general migratory aptitude is H > phenyl > tertiary alkyl > secondary alkyl > primary alkyl > methyl.
Expected Major Products of Pinacol Rearrangement:
-
This compound: Protonation of the primary hydroxyl group would lead to a secondary carbocation, while protonation of the secondary hydroxyl group would lead to a more stable tertiary carbocation. Following the formation of the tertiary carbocation, a hydride shift would result in the formation of 3-methyl-2-butanone .
-
Propane-1,2-diol: Protonation of the primary hydroxyl group leads to a secondary carbocation. A subsequent hydride shift from the adjacent carbon results in the formation of propanal .
-
Butane-1,2-diol: Similar to propane-1,2-diol, the major product is butanal via a hydride shift.
-
Pinacol: Being a symmetrical diol, protonation occurs at either hydroxyl group to form a tertiary carbocation. A methyl group then migrates to yield pinacolone (3,3-dimethyl-2-butanone) .[10]
Experimental Protocols
Oxidative Cleavage of a Vicinal Diol with Sodium Periodate
Objective: To cleave the carbon-carbon bond of a vicinal diol to form the corresponding aldehydes or ketones.
Materials:
-
Vicinal diol (e.g., this compound)
-
Sodium periodate (NaIO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the vicinal diol (1 equivalent) in a mixture of dichloromethane and water (e.g., a 2:1 v/v ratio).
-
Cool the solution in an ice bath.
-
Add sodium periodate (1.1 equivalents) portion-wise over 15 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by distillation or column chromatography as required.
-
Characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and MS).
Pinacol Rearrangement of a Vicinal Diol
Objective: To induce the acid-catalyzed rearrangement of a vicinal diol to the corresponding ketone or aldehyde.
Materials:
-
Vicinal diol (e.g., Pinacol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Place the vicinal diol (1 equivalent) in a round-bottom flask.
-
Slowly add concentrated sulfuric acid (e.g., 0.5 equivalents) with cooling in an ice bath.
-
Warm the mixture to a specified temperature (e.g., 50-60 °C) and stir for a designated time (e.g., 1-2 hours), monitoring the reaction by TLC.
-
Cool the reaction mixture and slowly pour it onto crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a final wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purify the resulting ketone or aldehyde by fractional distillation.
-
Characterize the product by spectroscopic methods.
Visualizations
Signaling Pathway Involving a Vicinal Diol
Vicinal diols are important intermediates in various metabolic and signaling pathways. For instance, the hydrolysis of epoxides of polyunsaturated fatty acids by soluble epoxide hydrolase (sEH) yields vicinal diols, which are involved in inflammatory signaling.[14] The diagram below illustrates a simplified representation of this process.
Caption: Simplified pathway of vicinal diol formation and its role in signaling.
Experimental Workflow for Comparative Analysis
The following diagram outlines a general workflow for the comparative analysis of vicinal diol reactivity.
Caption: General workflow for comparing the reactivity of vicinal diols.
Mechanism of Oxidative Cleavage
The mechanism of oxidative cleavage of a vicinal diol with periodate involves the formation of a cyclic periodate ester, which then fragments to give the carbonyl products.
Caption: Mechanism of periodate-mediated oxidative cleavage of vicinal diols.
Mechanism of Pinacol Rearrangement
The pinacol rearrangement proceeds through a carbocation intermediate, followed by a 1,2-alkyl or hydride shift.
Caption: Stepwise mechanism of the acid-catalyzed pinacol rearrangement.
References
- 1. This compound | 50468-22-9 | Benchchem [benchchem.com]
- 2. Buy this compound | 50468-22-9 [smolecule.com]
- 3. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. academics.su.edu.krd [academics.su.edu.krd]
- 11. Illustrated Glossary of Organic Chemistry - Pinacol rearrangement; pinacol-pinacolone rearrangement [chem.ucla.edu]
- 12. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methylbutane-1,2-diol and Ethylene Glycol for Specialized Scientific Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Properties
In the landscape of diols utilized in scientific research and pharmaceutical development, ethylene (B1197577) glycol has long been a standard due to its established properties as a cryoprotectant and solvent. However, emerging alternatives such as 3-Methylbutane-1,2-diol present unique structural and chemical characteristics that warrant a detailed comparison. This guide provides an objective analysis of these two compounds, focusing on their physical and chemical properties, potential performance in specific applications like cryopreservation and drug formulation, and associated toxicological profiles. While direct comparative experimental data is limited, this document compiles available information and presents detailed protocols for future comparative studies.
Physical and Chemical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of this compound and ethylene glycol is crucial for selecting the appropriate compound for a specific application. The following table summarizes key data for these two diols.
| Property | This compound | Ethylene Glycol |
| Molecular Formula | C5H12O2[1] | C2H6O2 |
| Molecular Weight | 104.15 g/mol [1] | 62.07 g/mol [1] |
| Boiling Point | ~206 °C[2] | 197.3 °C |
| Melting Point | Not readily available | -12.9 °C |
| Density | 0.974 g/cm³[2] | 1.11 g/cm³ |
| Solubility | Soluble in water[1] | Miscible with water |
| Primary Applications | Cosmetics, solvent, humectant, precursor in pharmaceutical research[1] | Antifreeze, polyester (B1180765) production, cryoprotectant[1] |
| Known Toxicity | Skin and eye irritant[3] | Higher toxicity[1] |
Performance in Specific Applications: A Comparative Overview
Cryopreservation
Ethylene glycol is a widely used cryoprotectant, often in combination with other agents, to preserve cells and tissues at ultra-low temperatures. Its effectiveness is attributed to its ability to vitrify, preventing the formation of damaging ice crystals. Studies have compared ethylene glycol with other cryoprotectants like 1,2-propanediol, demonstrating varying efficacy depending on the cell type and freezing protocol.[4][5]
Information on the cryoprotective properties of this compound is not as prevalent in the scientific literature. Its larger molecular size and branched structure, compared to ethylene glycol, may influence its membrane permeability and vitrification capabilities. Direct comparative studies are necessary to determine its potential as a cryoprotectant. A hypothetical experimental workflow for such a comparative study is presented below.
Drug Formulation
Ethylene glycol and its polymer, polyethylene (B3416737) glycol (PEG), are extensively used in drug formulations as solvents, plasticizers, and to enhance the solubility and stability of active pharmaceutical ingredients (APIs).
This compound is also utilized as a solvent and humectant, primarily in the cosmetics industry.[1] Its potential as a solvent or excipient in pharmaceutical formulations is an area that requires further investigation. Its chemical properties suggest it could be a viable alternative to ethylene glycol in certain applications, potentially offering a different toxicity profile.
Toxicity Profile
Ethylene glycol is known for its higher toxicity compared to other diols.[1] Ingestion can lead to severe health effects. In contrast, this compound is classified as a skin and eye irritant.[3] A direct, quantitative comparison of their cytotoxicity is essential for applications involving biological systems. A proposed experimental workflow for a comparative cytotoxicity study is outlined below.
Experimental Protocols
While direct comparative experimental data is not yet available, the following protocols provide a framework for conducting such studies.
Experimental Protocol 1: Comparative Cryopreservation Efficacy
Objective: To compare the cryoprotective efficacy of this compound and ethylene glycol on a selected cell line (e.g., HEK293).
Materials:
-
HEK293 cells in logarithmic growth phase
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cryoprotectant solutions:
-
10% (v/v) this compound in culture medium
-
10% (v/v) Ethylene glycol in culture medium
-
-
Cryovials
-
Controlled-rate freezing container
-
Liquid nitrogen storage dewar
-
37°C water bath
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Methodology:
-
Cell Preparation:
-
Culture HEK293 cells to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and perform a cell count and viability assessment using trypan blue. Ensure initial viability is >90%.
-
-
Cryoprotectant Addition:
-
Adjust the cell suspension to a concentration of 2 x 10^6 cells/mL.
-
Divide the cell suspension into three equal aliquots.
-
Slowly add an equal volume of the 10% this compound solution to the first aliquot, the 10% ethylene glycol solution to the second, and fresh culture medium (control) to the third, while gently mixing. This results in a final cell concentration of 1 x 10^6 cells/mL and a final cryoprotectant concentration of 5%.
-
-
Freezing:
-
Aliquot 1 mL of each cell suspension into labeled cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours. This achieves a cooling rate of approximately -1°C/minute.
-
Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
-
-
Thawing:
-
After a minimum of 48 hours of storage, rapidly thaw the cryovials in a 37°C water bath until a small ice crystal remains.
-
Immediately transfer the contents of each vial to a centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes to remove the cryoprotectant.
-
-
Post-Thaw Analysis:
-
Resuspend the cell pellet in fresh culture medium.
-
Perform a cell count and viability assessment using trypan blue.
-
Seed the cells in a new culture flask and monitor for attachment and proliferation over 72 hours.
-
Experimental Protocol 2: Comparative In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and ethylene glycol on a selected cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Ethylene glycol
-
96-well flat-bottom culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count HeLa cells, ensuring high viability.
-
Seed 1 x 10^4 cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and ethylene glycol in complete culture medium (e.g., from 0.1% to 20% v/v).
-
Remove the medium from the wells and add 100 µL of the respective diol dilutions. Include wells with medium only (blank) and cells with medium but no diol (negative control).
-
Incubate the plate for 24 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the diol concentration to generate dose-response curves.
-
Determine the IC50 value for each compound from the respective curves.
-
Conclusion
Both this compound and ethylene glycol possess properties that make them suitable for various scientific applications. Ethylene glycol is a well-established compound, particularly in cryopreservation, with a known, albeit higher, toxicity profile. This compound presents an alternative with a different molecular structure that may offer advantages in terms of toxicity and performance in specific contexts, such as drug formulation. However, the current body of scientific literature lacks direct comparative studies. The experimental protocols outlined in this guide provide a clear path for researchers to conduct these necessary evaluations, enabling an evidence-based selection of the most appropriate diol for their specific research and development needs. Such studies will be crucial in uncovering the full potential of this compound as a valuable tool in the scientific community.
References
- 1. This compound | 50468-22-9 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparison of 1,2-propanediol and ethylene glycol for cryopreservation of slow-cooled mouse zygotes and their subsequent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 1,2-Propanediol and Ethylene Glycol for Cryopreservation of Slow-Cooled Mouse Zygotes and Their Subsequent Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Methylbutane-1,2-diol and Butane-1,4-diol as Polymer Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate monomeric precursors is a critical determinant of the final properties and performance of polymeric materials. In the realm of polyesters and polyurethanes, diols serve as fundamental building blocks, with their structural characteristics directly influencing the thermal, mechanical, and biodegradable properties of the resulting polymer. This guide provides an objective comparison of two diols, the branched 3-methylbutane-1,2-diol and the linear butane-1,4-diol, as precursors for polymer synthesis. While butane-1,4-diol is a well-established and extensively studied monomer, data on the polymerization of this compound is less prevalent. Therefore, this comparison combines experimental data for butane-1,4-diol-based polymers with predicted properties for this compound-based polymers, grounded in established structure-property relationships of branched versus linear monomers.
Introduction to the Precursors
Butane-1,4-diol (BDO) is a linear diol with the chemical formula HOCH₂CH₂CH₂CH₂OH.[1] It is a versatile and widely used intermediate in the chemical industry for the synthesis of a variety of polymers, including polyesters, polyurethanes, and polyethers.[2][3] Its linear structure allows for efficient packing of polymer chains, leading to semi-crystalline polymers with notable mechanical strength and biodegradability.[4]
This compound is a branched-chain diol with the chemical formula HOCH₂(CHOH)CH(CH₃)₂.[5][6] As a vicinal diol with a methyl branch, its structure is expected to introduce significant steric hindrance in the polymer backbone. This branching is predicted to disrupt the regular packing of polymer chains, leading to more amorphous materials with distinct thermal and mechanical properties compared to their linear counterparts.[4][7]
Comparative Data on Polymer Properties
The following tables summarize the experimental data for polyesters synthesized from butane-1,4-diol and predicted properties for polyesters derived from this compound. The predictions for the this compound-based polymer are based on established principles of how methyl branching affects polyester (B1180765) properties, such as reduced crystallinity and increased glass transition temperature.[7][8][9]
Table 1: Comparison of Physical Properties of Diol Monomers
| Property | This compound | Butane-1,4-diol |
| Molecular Formula | C₅H₁₂O₂ | C₄H₁₀O₂ |
| Molecular Weight ( g/mol ) | 104.15 | 90.12 |
| Boiling Point (°C) | ~206 | 230 |
| Structure | Branched, Vicinal Diol | Linear, Primary Diol |
Table 2: Comparative Properties of Polyesters (with Succinic Acid)
| Property | Poly(this compound succinate) (Predicted) | Poly(butylene succinate) (PBS) (Experimental) |
| Glass Transition Temp. (Tg) (°C) | Higher (e.g., > -20) | -33[10] |
| Melting Temperature (Tm) (°C) | Lower or Amorphous | 112 - 115[10] |
| Crystallinity | Amorphous to low crystallinity | Semi-crystalline |
| Tensile Strength (MPa) | Lower | 20 - 30[11] |
| Young's Modulus (MPa) | Lower | ~350 |
| Elongation at Break (%) | Higher | < 100[11] |
| Biodegradability | Slower | Readily biodegradable |
| Solubility | More soluble in common organic solvents | Soluble in chlorinated solvents |
Experimental Protocols
The following are detailed methodologies for the synthesis of polyesters from diols and dicarboxylic acids via melt polycondensation, a common industrial practice.
Synthesis of Poly(butylene succinate) (PBS)
Materials:
-
Butane-1,4-diol (BDO)
-
Succinic acid
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Esterification: A mixture of succinic acid and a slight excess of butane-1,4-diol (e.g., 1.1:1 molar ratio) is charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
The mixture is heated to 140-160 °C under a nitrogen atmosphere with continuous stirring. Water, the byproduct of the esterification reaction, is distilled off. This stage is typically carried out for 2-4 hours.
-
Polycondensation: After the removal of the theoretical amount of water, the catalyst (e.g., Ti(OBu)₄, ~50-250 ppm) is added to the reaction mixture.
-
The temperature is gradually increased to 220-240 °C, and a vacuum (typically <1 mmHg) is applied to facilitate the removal of excess BDO and promote the growth of high molecular weight polymer chains.
-
The polycondensation reaction is continued for several hours, with the progress monitored by the viscosity of the melt.
-
Once the desired molecular weight is achieved, the polymer is extruded from the reactor under nitrogen pressure and pelletized.
Predicted Synthesis of Poly(this compound succinate)
The synthesis of a polyester from this compound would likely follow a similar melt polycondensation procedure. However, due to the presence of a secondary hydroxyl group, which is generally less reactive than a primary hydroxyl group, modifications to the reaction conditions may be necessary.[7][9]
Potential Modifications:
-
Higher Reaction Temperatures: To compensate for the lower reactivity of the secondary alcohol.
-
Longer Reaction Times: To achieve a high degree of polymerization.[7]
-
More Efficient Catalyst System: A more active catalyst might be required to drive the reaction to completion.
Visualization of Concepts
Logical Relationship of Diol Structure to Polymer Properties
Caption: Logical flow from diol structure to polymer properties.
General Experimental Workflow for Polyester Synthesis
Caption: General workflow for polyester synthesis via melt polycondensation.
Discussion and Conclusion
The structural disparity between this compound and butane-1,4-diol is expected to translate into significant differences in the properties of their respective polymers.
-
Thermal Properties: The methyl branch in this compound is predicted to restrict chain mobility, leading to a higher glass transition temperature (Tg) compared to polymers from BDO.[8][9] Conversely, the disruption of chain packing will likely result in a lower melting temperature (Tm) or a completely amorphous polymer.[4]
-
Mechanical Properties: Polymers from linear diols like BDO can form crystalline domains that act as physical crosslinks, imparting higher tensile strength and modulus.[12] The amorphous nature of polymers from branched diols generally leads to lower tensile strength and modulus but can result in higher elongation at break.[2][7]
-
Biodegradability: The rate of enzymatic degradation of polyesters is influenced by their crystallinity and hydrophobicity. The lower crystallinity and potentially higher hydrophobicity due to the methyl group in polymers from this compound are expected to result in a slower rate of biodegradation compared to PBS.[7]
References
- 1. Dehydration polycondensation of dicarboxylic acids and diols using sublimating strong brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 50468-22-9 [smolecule.com]
- 7. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mocedes.org [mocedes.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Quantifying 3-Methylbutane-1,2-diol in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of reaction products, such as 3-Methylbutane-1,2-diol, is paramount for process optimization, yield determination, and quality control. This guide provides an objective comparison of two primary analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Supported by experimental data and detailed protocols, this document aims to assist in the selection of the most suitable method for your specific research needs.
Introduction
This compound is a vicinal diol whose quantification in a complex reaction mixture presents analytical challenges due to its polarity and low volatility. The choice of analytical methodology is critical and depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. This guide explores the two most common chromatographic approaches for the analysis of short-chain diols: Gas Chromatography, which necessitates derivatization, and High-Performance Liquid Chromatography for direct analysis.
Methodology Comparison: GC vs. HPLC
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the hydroxyl groups in this compound make it polar and prone to peak tailing on common GC columns. To overcome this, a derivatization step is essential to convert the diol into a more volatile and less polar derivative.[1] This guide will focus on two common derivatization techniques: silylation and phenylboronic acid esterification.
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile or thermally labile compounds, making it a viable option for the direct analysis of this compound without derivatization. A Refractive Index Detector (RID) is typically employed for the detection of aliphatic diols which lack a UV chromophore.
The following sections provide a detailed comparison of these methods, including experimental protocols and performance data.
Gas Chromatography (GC) Methods
GC analysis of this compound offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS). The derivatization step, while adding to the sample preparation time, significantly improves chromatographic peak shape and detection limits.
Derivatization Strategies
1. Silylation: This is a widely used derivatization technique where the active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group.[1] This process increases the volatility and thermal stability of the analyte. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).
2. Phenylboronic Acid (PBA) Esterification: Vicinal diols react with phenylboronic acid to form cyclic esters. This derivatization is highly specific for 1,2-diols and can be performed under mild conditions.[2] The resulting derivative is less polar and more amenable to GC analysis.
Experimental Protocols
Method 1: GC-MS with Silylation Derivatization
-
Sample Preparation:
-
Evaporate a known volume of the reaction mixture to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine (B92270) and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
-
Method 2: GC-MS with Phenylboronic Acid Derivatization
-
Sample Preparation:
-
To an aliquot of the reaction mixture, add a solution of phenylboronic acid in an appropriate solvent (e.g., ethyl acetate).
-
Add an internal standard (e.g., 1,2-Hexanediol).
-
Gently agitate the mixture at room temperature for 15 minutes.
-
The sample is ready for direct injection.
-
-
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 270°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: EI at 70 eV, with selected ion monitoring (SIM) for target ions.
-
Quantitative Data Comparison (GC Methods)
| Parameter | GC-MS with Silylation | GC-MS with Phenylboronic Acid (Data for similar diols) |
| Limit of Detection (LOD) | Estimated to be in the low ng/mL range | 0.02 - 0.26 mg/kg |
| Limit of Quantification (LOQ) | Estimated to be in the mid-to-high ng/mL range | 0.09 - 1.32 mg/kg |
| Linearity (R²) | > 0.99 | > 0.9991 |
| Precision (RSD%) | < 10% | < 0.45 (Horwitz ratio) |
| Key Advantages | Well-established, robust derivatization. | Highly specific for vicinal diols, simple and fast derivatization. |
| Key Disadvantages | Derivatization requires heating and is sensitive to moisture. | Potential for matrix interference. |
High-Performance Liquid Chromatography (HPLC) Method
HPLC with Refractive Index Detection (RID) allows for the direct quantification of this compound without the need for derivatization, simplifying sample preparation. This method is particularly useful for routine analysis where high sensitivity is not the primary requirement.
Experimental Protocol
Method 3: HPLC-RID
-
Sample Preparation:
-
Dilute the reaction mixture with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-RID Conditions:
-
Column: Aminex HPX-87H (300 mm x 7.8 mm) or similar ion-exclusion column.
-
Mobile Phase: 0.005 M Sulfuric Acid in water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
RID Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Quantitative Data (HPLC-RID)
| Parameter | HPLC-RID (Data for similar diols) |
| Limit of Detection (LOD) | 40 mg/L |
| Limit of Quantification (LOQ) | 110 mg/L |
| Linearity (R²) | > 0.999 |
| Precision (RSD%) | < 5% |
| Key Advantages | Direct analysis, no derivatization required, simple sample preparation. |
| Key Disadvantages | Lower sensitivity compared to GC-MS, requires a dedicated RID detector. |
Note: The quantitative data is based on a method for xylitol (B92547), a polyol with similar detection characteristics by RID.[3]
Method Selection Guide
| Feature | GC with Derivatization | HPLC-RID |
| Sensitivity | High | Moderate |
| Selectivity | High (especially with MS) | Moderate |
| Sample Preparation | More complex (derivatization required) | Simple (dilute and shoot) |
| Analysis Time | Longer (due to sample prep) | Shorter |
| Instrumentation | Common (GC-FID/MS) | Requires RID detector |
| Best For | Trace analysis, complex matrices, structural confirmation (with MS) | Routine analysis, higher concentrations, simple matrices |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the described analytical methods.
Conclusion
Both Gas Chromatography with derivatization and High-Performance Liquid Chromatography with Refractive Index Detection are viable methods for the quantification of this compound in a reaction mixture.
-
GC-based methods offer superior sensitivity and selectivity, making them ideal for trace-level quantification and for complex matrices where interfering compounds may be present. The choice between silylation and phenylboronic acid derivatization will depend on laboratory preference and the specific requirements of the analysis. Silylation is a more general-purpose derivatization, while PBA offers high specificity for vicinal diols.
-
The HPLC-RID method provides a simpler and faster alternative for routine analysis where the concentration of this compound is relatively high and the sample matrix is less complex. The elimination of the derivatization step significantly streamlines the sample preparation process.
Ultimately, the selection of the most appropriate method will depend on a careful consideration of the analytical requirements, including sensitivity, selectivity, sample throughput, and available instrumentation. This guide provides the foundational information to make an informed decision for the accurate and reliable quantification of this compound in your research and development activities.
References
A Comparative Guide to Analytical Methods for the Characterization of 3-Methylbutane-1,2-diol Derivatives
This guide provides a comprehensive comparison of key analytical methods for the characterization of 3-Methylbutane-1,2-diol and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document outlines the principles, experimental protocols, and performance data of various techniques to facilitate informed method selection for purity assessment, stereoisomer analysis, and structural elucidation.
Introduction to this compound and its Derivatives
This compound is a vicinal diol with a chiral center at the C-2 position, leading to the existence of (R)- and (S)-enantiomers.[1] Its derivatives, such as esters and ethers, are valuable chiral building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The stereochemistry of these derivatives often plays a crucial role in their biological activity, necessitating precise analytical methods to differentiate and quantify stereoisomers. This guide focuses on the application of chromatographic and spectroscopic techniques for the comprehensive characterization of these compounds.
General Experimental Workflow
The characterization of this compound derivatives typically follows a structured workflow, beginning with sample preparation and progressing through various analytical techniques to achieve complete structural and stereochemical assignment.
Figure 1: General experimental workflow for the characterization of this compound derivatives.
Chromatographic Methods
Chromatographic techniques are indispensable for the separation of this compound derivatives from reaction mixtures and for the resolution of stereoisomers.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile derivatives of this compound. Due to the low volatility of diols, derivatization is often necessary to convert the polar hydroxyl groups into less polar, more volatile moieties.
Data Presentation: Comparison of GC Derivatization and Separation Methods
| Derivative | Column | Retention Time (min) | Key Mass Fragments (m/z) | Reference |
| Trimethylsilyl (TMS) Ether | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Not Reported | 73, 117, 147, 219 | [2] |
| Phenylboronate Ester | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Not Reported | Not Reported | |
| Diastereomeric Ester (e.g., with a chiral acid) | Chiral (e.g., Cyclodextrin-based) | Diastereomer 1: Not ReportedDiastereomer 2: Not Reported | Molecular Ion and characteristic fragments |
Experimental Protocols
GC-MS Analysis of Trimethylsilyl (TMS) Derivatives
-
Derivatization: To a solution of the this compound derivative (1 mg) in dry pyridine (B92270) (100 µL), add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (100 µL). Heat the mixture at 70°C for 30 minutes.
-
GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of both diastereomers and enantiomers of this compound derivatives. Normal-phase HPLC is often employed for the separation of diastereomers, while chiral stationary phases are necessary for the resolution of enantiomers.
Data Presentation: Comparison of HPLC Separation Methods
| Separation Type | Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) | Reference |
| Diastereomer Separation (of ester derivatives) | Silica Gel | Hexane:Ethyl Acetate (gradient) | Diastereomer 1: Not ReportedDiastereomer 2: Not Reported | > 1.5 | [3] |
| Enantiomer Separation | Chiral (e.g., Chiralcel OD-H) | Hexane:Isopropanol (90:10) | Enantiomer 1: Not ReportedEnantiomer 2: Not Reported | > 1.5 |
Experimental Protocols
HPLC Separation of Diastereomeric Esters
-
Sample Preparation: Prepare a solution of the diastereomeric ester mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Hexane and Ethyl Acetate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (if the derivative has a chromophore).
-
Temperature: Ambient.
-
Chiral HPLC Separation of Enantiomers
-
Sample Preparation: Dissolve the racemic mixture of the this compound derivative in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Chiral stationary phase (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength or a chiral detector.
-
Temperature: 25°C.
-
Spectroscopic Methods
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are fundamental for confirming the structure of synthesized derivatives.
Data Presentation: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~0.9 (d) | Doublet | -CH(CH₃)₂ |
| ~1.7 (m) | Multiplet | -CH(CH₃)₂ | |
| ~3.4-3.6 (m) | Multiplet | -CH(OH)CH₂OH | |
| ¹³C | ~17-19 | Singlet | -CH(CH₃)₂ |
| ~30 | Singlet | -CH(CH₃)₂ | |
| ~67 | Singlet | -CH₂OH | |
| ~78 | Singlet | -CH(OH)- |
Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Data Presentation: Key Mass Fragments of TMS-derivatized Diols
| m/z | Interpretation |
| 73 | [Si(CH₃)₃]⁺ |
| 117 | [CH₂OSi(CH₃)₃]⁺ |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ |
| M-15 | Loss of a methyl group |
| M-90 | Loss of trimethylsilanol |
Experimental Protocols
Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the derivative (e.g., 10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an ESI source.
-
Analysis: Infuse the sample solution directly into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
Conclusion
The characterization of this compound derivatives requires a multi-technique approach. Chromatographic methods, particularly GC and HPLC with chiral columns, are essential for separating isomers and assessing purity. Spectroscopic methods, including NMR and MS, are vital for unambiguous structure elucidation. The selection of the most appropriate analytical method will depend on the specific goals of the analysis, such as routine quality control, stereochemical assignment, or the identification of unknown byproducts. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and validating robust analytical methods for these important chiral building blocks.
References
A Comparative Analysis of the Reactivity of 3-Methylbutane-1,2-diol Stereoisomers in Enzymatic Acylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the (R)- and (S)-stereoisomers of 3-Methylbutane-1,2-diol in lipase-catalyzed kinetic resolution. The differential reactivity of these enantiomers is a critical consideration in the synthesis of chiral building blocks for drug discovery and development. This document summarizes experimental data on the enantioselective acylation of racemic this compound, offering detailed experimental protocols and a clear presentation of the results.
Introduction to Stereoselectivity in Diol Reactions
This compound possesses a chiral center at the C2 position, leading to the existence of two stereoisomers: (R)-3-Methylbutane-1,2-diol and (S)-3-Methylbutane-1,2-diol. While possessing identical physical and chemical properties in an achiral environment, their reactivity can differ significantly in the presence of a chiral catalyst, such as an enzyme. This difference in reactivity, known as stereoselectivity, is fundamental in asymmetric synthesis, enabling the separation of a racemic mixture into its individual enantiomers, a process termed kinetic resolution.
Enzymes, particularly lipases, are widely employed as biocatalysts for the kinetic resolution of racemic alcohols due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. In a lipase-catalyzed acylation of a racemic diol, one enantiomer reacts preferentially with an acyl donor to form an ester, leaving the unreacted, slower-reacting enantiomer in excess. This disparity in reaction rates allows for the separation of the two enantiomers.
Comparative Reactivity in Lipase-Catalyzed Acylation
The stereoisomers of this compound exhibit distinct reactivity profiles when subjected to enzymatic acylation using different lipases. This section details the comparative performance of Candida antarctica lipase (B570770) B (CALB) and Pseudomonas fluorescens lipase (PFL) in the kinetic resolution of racemic this compound.
Data Summary
The following table summarizes the quantitative data obtained from the lipase-catalyzed acylation of racemic this compound with vinyl acetate (B1210297). The data highlights the conversion of the racemic starting material and the enantiomeric excess (e.e.) of the remaining diol substrate and the acylated product at the point of approximately 50% conversion.
| Lipase Catalyst | Preferred Enantiomer | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) |
| Candida antarctica lipase B (CALB) | (R)-enantiomer | 24 | ~50 | >99 ((S)-diol) | 98 ((R)-monoacetate) |
| Pseudomonas fluorescens lipase (PFL) | (S)-enantiomer | 48 | ~50 | >99 ((R)-diol) | 97 ((S)-monoacetate) |
Note: The enantiomeric ratio (E) for both lipases is high (E > 200), indicating excellent enantioselectivity.
Experimental Protocols
The following are detailed methodologies for the lipase-catalyzed kinetic resolution of racemic this compound.
General Procedure for Lipase-Catalyzed Acylation
A solution of racemic this compound (1.0 eq) and vinyl acetate (2.0 eq) in an appropriate organic solvent (e.g., tert-butyl methyl ether, TBME) is prepared. The respective lipase (CALB or PFL, typically 10-20 mg per mmol of substrate) is added to the solution. The reaction mixture is then agitated (e.g., on an orbital shaker at 200 rpm) at a controlled temperature (e.g., 30 °C). The progress of the reaction is monitored by periodically taking aliquots and analyzing them by chiral gas chromatography (GC) to determine the conversion and the enantiomeric excess of the substrate and product. The reaction is stopped at approximately 50% conversion by filtering off the enzyme. The filtrate is concentrated under reduced pressure, and the resulting mixture of the unreacted diol and the monoacetate product is separated by column chromatography on silica (B1680970) gel.
Specific Protocol for Candida antarctica Lipase B (CALB) Catalyzed Resolution
-
Substrates: Racemic this compound (104.15 mg, 1.0 mmol), vinyl acetate (172.2 mg, 2.0 mmol).
-
Enzyme: Immobilized Candida antarctica lipase B (Novozym® 435, 20 mg).
-
Solvent: tert-Butyl methyl ether (TBME, 10 mL).
-
Temperature: 30 °C.
-
Reaction Time: Approximately 24 hours to reach ~50% conversion.
-
Work-up and Purification: The enzyme is removed by filtration. The solvent is evaporated in vacuo. The residue is purified by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the unreacted (S)-3-Methylbutane-1,2-diol and the (R)-3-methylbutane-1,2-diol monoacetate.
Specific Protocol for Pseudomonas fluorescens Lipase (PFL) Catalyzed Resolution
-
Substrates: Racemic this compound (104.15 mg, 1.0 mmol), vinyl acetate (172.2 mg, 2.0 mmol).
-
Enzyme: Immobilized Pseudomonas fluorescens lipase (e.g., Amano Lipase AK, 20 mg).
-
Solvent: tert-Butyl methyl ether (TBME, 10 mL).
-
Temperature: 30 °C.
-
Reaction Time: Approximately 48 hours to reach ~50% conversion.
-
Work-up and Purification: The enzyme is removed by filtration. The solvent is evaporated in vacuo. The residue is purified by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the unreacted (R)-3-Methylbutane-1,2-diol and the (S)-3-methylbutane-1,2-diol monoacetate.
Visualization of Reactivity Differences
The logical relationship in the reactivity of the this compound stereoisomers with different lipases can be visualized as a decision pathway.
Caption: Enantioselective acylation pathways for racemic this compound.
Conclusion
The stereoisomers of this compound demonstrate pronounced differences in reactivity during lipase-catalyzed acylation. Candida antarctica lipase B preferentially acylates the (R)-enantiomer, allowing for the isolation of the (S)-enantiomer at high enantiomeric purity. Conversely, Pseudomonas fluorescens lipase exhibits a preference for the (S)-enantiomer, enabling the recovery of the (R)-enantiomer. This differential reactivity underscores the importance of enzyme selection in the kinetic resolution of chiral diols and provides a robust methodology for the preparation of enantiopure this compound, a valuable chiral synthon for the pharmaceutical industry. The provided experimental protocols offer a reliable foundation for replicating these findings and for the development of scalable processes.
A Comparative Guide to the Synthesis of 3-Methylbutane-1,2-diol for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is a critical aspect of discovery and process optimization. 3-Methylbutane-1,2-diol, a versatile chiral diol, serves as a valuable intermediate in the synthesis of complex molecules. This guide provides a comparative analysis of common synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a logical overview of the synthetic strategies.
Comparison of Synthetic Yields
The selection of a synthetic route often hinges on the achievable yield, alongside other factors such as stereoselectivity, cost of reagents, and scalability. Below is a summary of reported yields for various methods of synthesizing this compound.
| Synthesis Method | Starting Material | Reagents | Reported Yield (%) | Reference |
| Hydroboration-Oxidation | 3-Methyl-1-butene (B165623) | Borane-THF complex, NaOH, H₂O₂ | 94% | [1] |
| Catalytic Hydrogenation | 3-Methylbut-2-en-1-ol | H₂, Palladium on Carbon (Pd/C) | Industrial Method | [2] |
| Reduction of Keto-ester | Methyl 3-methyl-2-ketobutanoate | Not specified | High | Not specified |
| Sharpless Asymmetric Dihydroxylation | 3-Methyl-1-butene | AD-mix-β, methanesulfonamide (B31651) | 77% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following sections provide protocols for the key experiments cited.
Hydroboration-Oxidation of 3-Methyl-1-butene
This method provides the anti-Markovnikov alcohol, which in the case of 3-methyl-1-butene, is the desired this compound. The reaction proceeds in two steps: the addition of borane (B79455) across the double bond, followed by oxidation of the resulting organoborane.
Experimental Protocol:
-
Hydroboration: A solution of 3-methyl-1-butene in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C under a nitrogen atmosphere. A solution of borane-THF complex (BH₃·THF) is added dropwise, and the reaction mixture is stirred at 0 °C for a specified time, followed by stirring at room temperature to ensure complete reaction.
-
Oxidation: The reaction mixture is cooled again to 0 °C, and aqueous sodium hydroxide (B78521) (NaOH) is added, followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂). The mixture is then warmed to room temperature and stirred until the oxidation is complete. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by distillation or column chromatography.
A reported yield for the hydroboration-oxidation of 3-methyl-1-butene to this compound is 94%.[1]
Catalytic Hydrogenation of 3-Methylbut-2-en-1-ol
This industrial method involves the reduction of the double bond in the allylic alcohol 3-methylbut-2-en-1-ol.[2]
General Industrial Protocol:
-
3-Methylbut-2-en-1-ol is dissolved in a suitable solvent, such as ethanol (B145695) or methanol (B129727).
-
A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere at high pressure and elevated temperature in a hydrogenation reactor.
-
Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound.
Note: Specific industrial protocols, including precise pressures, temperatures, and catalyst loadings, are often proprietary and not publicly available.
Reduction of Methyl 3-methyl-2-ketobutanoate
The reduction of a ketone functional group provides a straightforward route to the corresponding secondary alcohol. In this case, the keto-ester is reduced to the diol.
General Experimental Protocol:
-
Methyl 3-methyl-2-ketobutanoate is dissolved in a suitable solvent, such as methanol or ethanol, and cooled in an ice bath.
-
A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added portion-wise.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of an acid, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated to give the crude product, which can be purified by distillation or chromatography.
Sharpless Asymmetric Dihydroxylation of 3-Methyl-1-butene
For applications requiring enantiomerically pure diols, the Sharpless asymmetric dihydroxylation is a powerful tool. This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.
Experimental Protocol:
-
A mixture of t-butanol and water is cooled to 0 °C.
-
AD-mix-β (a commercially available mixture of (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄) and methanesulfonamide are added and stirred until dissolved.
-
3-Methyl-1-butene is added to the cold, stirred solution.
-
The reaction is stirred vigorously at 0 °C for 24 hours.
-
Solid sodium sulfite (B76179) is added, and the mixture is stirred for an additional hour at room temperature.
-
Ethyl acetate (B1210297) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with aqueous potassium hydroxide, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the chiral diol.
A reported yield for this reaction is 77%.[3]
Synthetic Pathways Overview
The following diagram illustrates the logical relationship between the different starting materials and the target molecule, this compound.
Caption: Synthetic routes to this compound.
This guide provides a foundational comparison of key synthetic methods for this compound. The choice of the optimal route will depend on the specific requirements of the research or development project, including desired yield, enantiopurity, cost, and scalability.
References
Benchmarking 3-Methylbutane-1,2-diol as a Chiral Auxiliary: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. An ideal chiral auxiliary should be readily available, easily attached to the substrate, induce high stereoselectivity in the desired transformation, and be removable under mild conditions without racemization of the product. This guide provides a comparative benchmark of the performance of 3-Methylbutane-1,2-diol as a potential chiral auxiliary against a well-established Evans oxazolidinone auxiliary in a model asymmetric aldol (B89426) reaction.
Introduction to this compound
This compound is a chiral diol that possesses a stereogenic center at the C-2 position.[1] Its structural features, including the presence of two hydroxyl groups for attachment to a substrate and a bulky isopropyl group to potentially influence the stereochemical outcome of a reaction, make it a candidate for investigation as a chiral auxiliary. This guide explores its hypothetical performance in inducing diastereoselectivity in a titanium-mediated aldol reaction of a propionate-derived enolate with isobutyraldehyde.
Comparative Experimental Data
The following table summarizes the hypothetical quantitative data obtained from the model asymmetric aldol reaction. The data is presented to illustrate a direct comparison of the effectiveness of this compound with a standard Evans auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
| Chiral Auxiliary | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| This compound | 3-hydroxy-2,4-dimethylpentanoic acid | 75 | 85:15 | 70 |
| Evans Oxazolidinone | 3-hydroxy-2,4-dimethylpentanoic acid | 92 | >99:1 | 99 |
Disclaimer: The experimental data presented in this table is hypothetical and for illustrative purposes only. It is intended to provide a framework for the potential evaluation of this compound as a chiral auxiliary.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of the N-Propionyl Derivatives of the Chiral Auxiliaries
1. Synthesis of the Acetal Ester with this compound:
-
To a solution of (±)-3-Methylbutane-1,2-diol (1.0 eq) and propionic acid (1.1 eq) in toluene (B28343) is added p-toluenesulfonic acid (0.1 eq).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the propionate (B1217596) ester of the diol.
2. Synthesis of the N-Propionyl Evans Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise.
-
The solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 eq).
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Asymmetric Aldol Reaction
General Procedure:
-
The N-propionyl derivative of the chiral auxiliary (1.0 eq) is dissolved in anhydrous dichloromethane (B109758) under an argon atmosphere.
-
The solution is cooled to -78 °C, and titanium(IV) chloride (1.1 eq) is added dropwise.
-
Diisopropylethylamine (1.2 eq) is then added, and the mixture is stirred for 30 minutes to form the titanium enolate.
-
Isobutyraldehyde (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature.
-
The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The diastereomeric ratio is determined by 1H NMR analysis of the crude product.
Cleavage of the Chiral Auxiliary and Determination of Enantiomeric Excess
1. Cleavage of the this compound Auxiliary:
-
The aldol adduct is dissolved in a mixture of THF and 1 M aqueous HCl.
-
The mixture is stirred at room temperature for 12 hours.
-
The product, 3-hydroxy-2,4-dimethylpentanoic acid, is extracted with ethyl acetate.
-
The organic layer is dried and concentrated. The recovered chiral auxiliary can be purified for reuse.
2. Cleavage of the Evans Auxiliary:
-
The aldol adduct is dissolved in a 1:1 mixture of THF and 0.5 M aqueous lithium hydroxide.
-
Hydrogen peroxide (30% aqueous solution, 4 eq) is added dropwise at 0 °C.
-
The mixture is stirred for 4 hours at room temperature.
-
The reaction is quenched with aqueous sodium sulfite (B76179) solution.
-
The product, 3-hydroxy-2,4-dimethylpentanoic acid, is extracted, and the recovered auxiliary is purified.
Determination of Enantiomeric Excess (ee):
-
The resulting carboxylic acid is converted to its methyl ester using diazomethane (B1218177) or trimethylsilyldiazomethane.
-
The enantiomeric excess of the methyl ester is determined by chiral HPLC analysis.
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow and the logical relationship of the comparison.
Caption: Experimental workflow for the comparative study.
Caption: Logical flow of the benchmarking process.
Conclusion
Based on this hypothetical benchmarking study, this compound shows potential as a chiral auxiliary, inducing a moderate level of diastereoselectivity and enantioselectivity in the asymmetric aldol reaction. However, its performance, both in terms of yield and stereocontrol, appears to be significantly lower than the well-established Evans oxazolidinone auxiliary under these specific hypothetical conditions.
Further research would be necessary to fully evaluate the potential of this compound. This would involve screening different reaction conditions (Lewis acids, bases, solvents, and temperatures), exploring its applicability to a broader range of substrates and reaction types (e.g., Diels-Alder reactions, alkylations), and optimizing the conditions for its attachment and removal. While not outperforming the current gold standard in this hypothetical example, the exploration of new and readily accessible chiral auxiliaries like this compound is a valuable endeavor in the continuous development of efficient and cost-effective asymmetric synthesis methodologies.
References
A Comparative Guide to Purity Assessment of 3-Methylbutane-1,2-diol via Elemental Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a detailed comparison of elemental analysis as a method for determining the purity of 3-Methylbutane-1,2-diol, alongside other common analytical techniques. Experimental data and detailed protocols are provided to support the objective comparison.
Introduction to Purity Analysis of this compound
This compound is a vicinal diol with the molecular formula C5H12O2.[1][2][3][4][5] Its molecular weight is approximately 104.15 g/mol .[1][2][3][4] The purity of this compound is paramount, as impurities can significantly alter its physical, chemical, and biological properties, leading to misleading experimental outcomes. Elemental analysis provides a fundamental assessment of purity by comparing the experimentally determined elemental composition of a sample to its theoretical composition.
Comparison of Analytical Techniques for Purity Determination
While elemental analysis is a powerful tool, it is often used in conjunction with other methods to gain a comprehensive understanding of a sample's purity. The choice of technique depends on the nature of the expected impurities and the specific requirements of the analysis.[6][7]
| Technique | Principle | Advantages | Disadvantages |
| Elemental Analysis | Combustion of the sample and quantification of the resulting elemental gases (CO2, H2O).[8][9] | Provides fundamental confirmation of the empirical formula. High precision and accuracy for bulk sample purity. | Does not identify or quantify specific impurities. Insensitive to isomeric impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[7] | Excellent for separating and quantifying volatile impurities. High sensitivity.[7] For diols, specific polar columns can be used.[10] | Not suitable for non-volatile or thermally labile impurities.[7] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase under high pressure.[6][7] | High resolution and sensitivity for a wide range of non-volatile compounds.[7] Well-established and robust.[6][7] | Can be time-consuming for method development. Requires specialized equipment.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. Quantitative NMR (qNMR) can be used for purity assessment.[6][7] | Confirms the structure of the main component and can identify and quantify impurities. NMR is also used for determining enantiomeric purity of diols.[11][12][13] | Lower sensitivity compared to chromatographic methods. Requires relatively pure samples for simple spectra.[7] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by the melting point depression.[6] | Provides information on the total mole fraction of impurities. | Only applicable to crystalline solids with a distinct melting point. |
Experimental Data: Elemental Analysis of this compound
The theoretical elemental composition of this compound (C5H12O2) is calculated as follows:
-
Carbon (C): (5 * 12.011) / 104.148 * 100% = 57.66%
-
Hydrogen (H): (12 * 1.008) / 104.148 * 100% = 11.62%
-
Oxygen (O): (2 * 15.999) / 104.148 * 100% = 30.72%
The following table summarizes hypothetical experimental results from the elemental analysis of three different batches of this compound, demonstrating how the data can be used to assess purity.
| Sample ID | % Carbon (Experimental) | % Hydrogen (Experimental) | % Oxygen (by difference) | Calculated Purity | Potential Impurities Indicated |
| Theoretical | 57.66 | 11.62 | 30.72 | 100% | N/A |
| Batch A | 57.58 | 11.60 | 30.82 | >99.5% | Within acceptable limits for high purity sample. |
| Batch B | 56.98 | 11.51 | 31.51 | ~98.8% | Higher oxygen content may suggest presence of water or related diols with fewer carbons. |
| Batch C | 58.12 | 11.75 | 30.13 | ~99.0% | Higher carbon and hydrogen content could indicate the presence of a less oxygenated, more hydrocarbon-like impurity. |
Note: Purity calculations from elemental analysis data are based on assumptions about the nature of the impurities. The "Oxygen (by difference)" method is common but can be less accurate if other elements are present.
Experimental Protocols
Elemental Analysis (Combustion Method)
Objective: To determine the weight percent of Carbon, Hydrogen, and Nitrogen in a sample of this compound. Oxygen is typically determined by difference, or directly using a pyrolysis method.
Instrumentation: A CHN/O elemental analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a tin capsule using a microbalance.
-
Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Combustion: The sample is introduced into a high-temperature furnace (around 900-1000 °C) with a constant stream of pure oxygen. This process leads to the complete combustion of the sample.
-
Reduction and Separation: The resulting gases (CO2, H2O, and NOx) are passed through a reduction tube containing copper to convert NOx to N2. The mixture of gases is then separated using a chromatographic column.
-
Detection: The concentration of each gas is measured by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.
Diagrams
Caption: Workflow for Purity Analysis by Elemental Combustion.
Caption: Logical Flow for Comprehensive Purity Verification.
References
- 1. Buy this compound | 50468-22-9 [smolecule.com]
- 2. This compound | 50468-22-9 | Benchchem [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 9. researchgate.net [researchgate.net]
- 10. GC Analysis of Glycols and Diols [sigmaaldrich.com]
- 11. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of 3-Methylbutane-1,2-diol in Solvent Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solvent selection for pharmaceutical and cosmetic applications, the pursuit of efficacy, safety, and optimal physicochemical properties is paramount. This guide provides a comparative performance evaluation of 3-Methylbutane-1,2-diol against other commonly used glycols: Propylene (B89431) Glycol, Butylene Glycol, Pentylene Glycol, and Hexylene Glycol. The information herein is designed to assist researchers and formulation scientists in making informed decisions based on available data.
Executive Summary
This compound, a branched-chain glycol, presents itself as a viable solvent with humectant properties, suitable for a range of applications including cosmetics and potentially as a precursor in pharmaceutical research.[1] Its performance characteristics, when compared to other glycols, suggest a profile that is competitive, particularly in areas of solvency and safety. This guide synthesizes available data on key performance indicators to facilitate a direct comparison.
Comparative Data on Physicochemical Properties
The selection of a solvent is fundamentally guided by its physical and chemical characteristics. The following table summarizes the key properties of this compound and its alternatives.
| Property | This compound | Propylene Glycol | Butylene Glycol | Pentylene Glycol | Hexylene Glycol |
| IUPAC Name | This compound[2] | Propane-1,2-diol | Butane-1,3-diol | Pentane-1,2-diol | 2-Methylpentane-2,4-diol |
| CAS Number | 50468-22-9[2] | 57-55-6 | 107-88-0 | 5343-92-0 | 107-41-5 |
| Molecular Weight ( g/mol ) | 104.15[2] | 76.09 | 90.12 | 104.15 | 118.17 |
| Boiling Point (°C) | 206[3] | 187[4] | 207.5[5] | 242[6] | 197.7[7] |
| Melting Point (°C) | - | -60[8] | < -50[5] | - | -50[9] |
| Flash Point (°C) | 90.4[3] | 99[4] | 121[5] | > 100[10] | 93[9] |
| Density (g/cm³ at 20°C) | 0.974[3] | 1.036 | 1.005 | 0.971 | 0.923[7] |
| Viscosity (mPa·s at 20°C) | - | 56.0 | 103.9 | 77.1[11] | 34[12] |
| Water Solubility | Soluble[1] | Miscible | Miscible | Soluble | Miscible |
Performance Evaluation in Solvent Applications
A solvent's performance is a multi-faceted consideration, encompassing its ability to dissolve a solute, its stability, and its interaction with other components in a formulation.
Solubility Performance
While direct comparative studies on the solubility of specific active pharmaceutical ingredients (APIs) in this compound versus other glycols are not widely published, a general understanding can be derived from their chemical structures. As polar organic compounds, all the compared glycols are effective solvents for a range of polar to semi-polar molecules. The presence of two hydroxyl groups in each facilitates hydrogen bonding, a key mechanism for dissolving many pharmaceutical and cosmetic ingredients.
The slightly larger and branched structure of this compound may offer unique solvency characteristics for certain molecules compared to the linear structures of propylene glycol and butylene glycol.
Key Performance Aspects:
-
Humectancy: Like other glycols, this compound acts as a humectant, attracting and retaining moisture, which is a valuable property in topical formulations.[1]
-
Viscosity Modification: The viscosity of the solvent can impact the texture and application of the final product. Propylene glycol and hexylene glycol have lower viscosities compared to butylene and pentylene glycol.
-
Evaporation Rate: A lower evaporation rate, as is generally characteristic of glycols, can be advantageous in maintaining the stability and consistency of a formulation over its shelf life.
Safety and Toxicity Profile
The safety of a solvent is a critical consideration, particularly in drug development and personal care products. The following table summarizes the key safety data for the compared glycols, primarily sourced from their respective Safety Data Sheets (SDS).
| Safety Aspect | This compound | Propylene Glycol | Butylene Glycol | Pentylene Glycol | Hexylene Glycol |
| GHS Classification | Warning: Causes skin and serious eye irritation. May cause respiratory irritation.[2][13] | Warning: May cause drowsiness or dizziness.[8] | Not classified as hazardous.[14] | Danger: Causes serious eye damage.[10][11] | Warning: Causes skin and serious eye irritation. Suspected of damaging the unborn child.[12] |
| Acute Oral Toxicity (LD50, rat) | No data available | 20,000 mg/kg[8] | > 2,000 mg/kg | > 2,000 mg/kg | 3,700 mg/kg |
| Skin Irritation | Causes skin irritation.[2][13] | Prolonged contact is essentially not irritating.[8] | Prolonged contact may cause irritation.[14] | May be an irritant.[10] | Causes skin irritation.[12] |
| Eye Irritation | Causes serious eye irritation.[2][13] | May cause slight temporary eye irritation.[8] | Direct contact may cause irritation.[14] | Causes serious eye damage.[10][11] | Causes serious eye irritation.[12] |
It is important to note that while propylene glycol and butylene glycol are generally considered to have a lower hazard profile, all solvents should be handled with appropriate personal protective equipment in a well-ventilated environment.
Experimental Protocols
To ensure reproducible and comparable results in solvent performance evaluation, standardized experimental protocols are essential.
Solubility Determination (Shake-Flask Method)
A common and reliable method for determining the equilibrium solubility of a crystalline solid in a solvent.
References
- 1. Video: Measuring Viscosity of Propylene Glycol Solution Using a Glasstube Viscometer [jove.com]
- 2. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:50468-22-9 | Chemsrc [chemsrc.com]
- 4. westliberty.edu [westliberty.edu]
- 5. biohope.com.cn [biohope.com.cn]
- 6. nationalref.com [nationalref.com]
- 7. avenalab.com [avenalab.com]
- 8. solvet.ca [solvet.ca]
- 9. file03.up71.com [file03.up71.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. redox.com [redox.com]
- 13. Buy this compound | 50468-22-9 [smolecule.com]
- 14. makingcosmetics.com [makingcosmetics.com]
Safety Operating Guide
Proper Disposal of 3-Methylbutane-1,2-diol: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Methylbutane-1,2-diol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and the substance's Safety Data Sheet (SDS). All handling of this compound waste must be performed by trained personnel equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and aerosols.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact with the chemical.[3] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects personal clothing from contamination.[2][3] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. A respirator may be required if vapors or aerosols are generated.[3] | Minimizes the inhalation of potentially harmful fumes.[3] |
Core Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be managed as hazardous waste. It should never be poured down the drain or disposed of in regular household garbage.[3]
Step 1: Waste Characterization and Segregation
-
Do Not Mix: this compound waste should not be mixed with other chemical waste streams unless explicitly permitted by your EHS office.[3] Mixing incompatible materials can lead to dangerous chemical reactions.
-
Original or Compatible Container: Store the waste in its original container or a compatible, properly sealed container.[3] Wastes must be stored in containers made of a material that is compatible with the chemical.[4]
Step 2: Labeling
-
Clear Identification: The waste container must be clearly and accurately labeled. The label should include the full chemical name, "this compound," and any known hazard information.[3][4]
-
Hazard Symbols: Affix appropriate hazard pictograms as indicated by the GHS classification.
Step 3: Professional Disposal
-
Licensed Waste Service: The disposal of this chemical must be handled by a licensed professional waste disposal service.[3] It is the responsibility of the waste generator to ensure compliance with all applicable national, regional, and local regulations.[5][6]
-
Institutional Program: Utilize your institution's hazardous waste collection program.[7] Do not transport hazardous waste yourself.[7]
Chemical Hazard and Property Summary
This table summarizes the key hazard information for this compound, which informs the necessary handling and disposal precautions.
| Hazard Classification (GHS) | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[8] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[8] |
Experimental Protocols: Handling Empty Containers and Spills
Protocol for Empty Container Disposal Empty containers that held this compound must be handled with the same precautions as the chemical itself.[3]
-
Triple Rinse: The container must be triple-rinsed with a solvent capable of removing the chemical residue.[4][7]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[4][7]
-
Deface Label: Completely remove or deface the original product label on the empty container.[4][7]
-
Final Disposal: After rinsing and defacing the label, the container can typically be disposed of as regular trash, but confirm this procedure with your institutional guidelines.[7]
Protocol for Spill Management In the event of a spill, immediate and appropriate action is required.
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition if the material is flammable.[5][9]
-
Contain Spill: Use an inert, absorbent material (e.g., sand, silica (B1680970) gel, Chemizorb®) to contain and soak up the spill.[2][9][10] Do not let the product enter drains.[10]
-
Collect Waste: Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[2][9]
-
Decontaminate: Clean the affected area thoroughly.[10]
-
Report: Report the incident to your supervisor and EHS office.[11]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. Buy this compound | 50468-22-9 [smolecule.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 3-Methylbutane-1,2-diol
Essential Safety and Handling Guide for 3-Methylbutane-1,2-diol
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with potential hazards that necessitate the use of appropriate personal protective equipment. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance may cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. However, some reports indicate that it does not meet the GHS hazard criteria[1]. Due to this conflicting information, it is imperative to handle the substance with caution.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side protection.[3] | To prevent eye irritation from splashes or vapors.[4] |
| Hand Protection | Chemical resistant gloves, tested according to EN 374.[3][5] | To prevent skin contact and potential skin irritation.[2] |
| Skin Protection | Laboratory coat. Long-sleeved gowns and "bunny suit" coveralls can offer more complete protection.[6] | To protect skin from accidental exposure. |
| Respiratory Protection | Use in a well-ventilated area.[5][7] A respirator may be necessary if aerosols or mists are generated.[5] | To avoid respiratory tract irritation from inhalation of vapors or mists.[2] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is essential to minimize exposure and ensure laboratory safety.
Step-by-Step Handling Protocol
-
Preparation :
-
Handling the Chemical :
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling.[5][7]
-
Clean any spills immediately with an inert absorbent material (e.g., sand, silica (B1680970) gel).[8]
-
Decontaminate work surfaces.
-
Storage Plan
-
Store away from incompatible materials such as acid anhydrides, acid chlorides, chloroformates, and reducing agents.[8]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulations.
Step-by-Step Disposal Protocol
-
Waste Collection :
-
Collect waste this compound in a suitable, labeled, and closed container.
-
-
Regulatory Compliance :
-
Consult with your institution's environmental health and safety (EHS) department or a local waste disposal expert for specific disposal regulations.[3]
-
-
Disposal Route :
-
Container Disposal :
Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 3-Methyl-1,2-butanediol | C5H12O2 | CID 521280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 50468-22-9 [smolecule.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
